2-(Diethylamino)-N-mesitylacetamide hydrochloride
Description
Propriétés
IUPAC Name |
2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOGJYYOMPUGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045702 | |
| Record name | Trimecaine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027-14-1 | |
| Record name | Mesocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimecaine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 2-(Diethylamino)-N-mesitylacetamide hydrochloride (Trimecaine hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Diethylamino)-N-mesitylacetamide hydrochloride, more commonly known as Trimecaine hydrochloride, is an amide-type local anesthetic and class Ib antiarrhythmic agent. Its clinical efficacy in inducing localized numbness and managing cardiac arrhythmias stems from its primary mechanism of action: the blockade of voltage-gated sodium channels. This action inhibits the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Trimecaine's pharmacological effects, details the experimental protocols for its characterization, and presents available comparative data to contextualize its activity. While specific quantitative data on the interaction of Trimecaine with various ion channel subtypes is limited in publicly available literature, this guide extrapolates from the well-studied pharmacology of the structurally similar local anesthetic, Lidocaine, to provide a robust framework for understanding its mechanism of action.
Introduction
Trimecaine is a versatile therapeutic agent employed for local anesthesia and the management of ventricular arrhythmias.[1][2] Its chemical structure, featuring an aromatic ring linked to a tertiary amine by an amide bond, is characteristic of the amino-amide class of local anesthetics. This structural motif is crucial for its interaction with its primary molecular target, the voltage-gated sodium channel. By reversibly binding to these channels, Trimecaine effectively interrupts the transmission of nerve impulses, leading to a loss of sensation in the targeted area.[3]
Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The principal mechanism of action of Trimecaine is the inhibition of voltage-gated sodium channels (Nav).[3][4] These transmembrane proteins are essential for the rising phase of the action potential in neurons and other excitable cells.[5]
State-Dependent Binding
Local anesthetics like Trimecaine exhibit a state-dependent affinity for sodium channels, meaning their binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).[1] Trimecaine binds with the highest affinity to the open and inactivated states of the sodium channel and with lower affinity to the resting state.[1][6] This "use-dependent" or "phasic" block is a key feature of its mechanism. In rapidly firing neurons, where channels frequently cycle through the open and inactivated states, the blocking effect of Trimecaine is enhanced.[7]
The Modulated Receptor Hypothesis
The interaction between Trimecaine and sodium channels can be explained by the modulated receptor hypothesis. This model posits that the local anesthetic molecule binds to a specific receptor site within the pore of the sodium channel.[6] The affinity of this receptor for the drug is "modulated" by the conformational state of the channel. The binding of Trimecaine stabilizes the inactivated state of the channel, prolonging the refractory period and further reducing neuronal excitability.
Molecular Binding Site
The binding site for local anesthetics is located within the S6 transmembrane segments of domains I, III, and IV of the sodium channel α-subunit.[6] Specific amino acid residues, particularly phenylalanine and tyrosine, are critical for the interaction with the aromatic ring of the anesthetic molecule.[6] The tertiary amine portion of Trimecaine is thought to interact with the inner pore of the channel.
Signaling Pathway
The blockade of voltage-gated sodium channels by Trimecaine initiates a cascade of events that ultimately leads to the inhibition of nerve impulse propagation.
Quantitative Data
To provide a framework for understanding the expected potency of Trimecaine, the following table summarizes reported IC50 values for the structurally similar local anesthetic, Lidocaine, on various sodium channel subtypes. It is important to note that these values can vary depending on the experimental conditions, such as the holding potential of the cell membrane.[8]
| Ion Channel Subtype | Lidocaine IC50 (µM) | Reference(s) |
| Voltage-Gated Sodium Channels (Nav) | ||
| hNav1.5 (cardiac) | 212 - 887 (tonic block) | [9] |
| hNav1.5 (cardiac) | 5 - 20 (high-affinity block) | [10] |
| rNav1.2 (brain) | ~200 | [6] |
| hNav1.7 (peripheral nerve) | 148 | [8] |
| Voltage-Gated Potassium Channels (Kv) | ||
| SK2 | 77.8 | [8] |
| Kv3.1 | 607 | [8] |
| Kv1.1 | 4550 | [8] |
Off-Target Effects: Interaction with Other Ion Channels
While the primary target of Trimecaine is the voltage-gated sodium channel, like other local anesthetics, it may also interact with other ion channels, particularly at higher concentrations. These off-target effects can contribute to both its therapeutic profile and potential side effects.
-
Potassium Channels (Kv): Blockade of potassium channels by local anesthetics can prolong the action potential duration.[11][12] Specific data on Trimecaine's effects on Kv channel subtypes is scarce.[8]
-
Calcium Channels (Cav): Inhibition of calcium channels by local anesthetics can influence cardiovascular and neurological functions.[8] The effects of Trimecaine on specific Cav channel subtypes have not been well-characterized.[8]
Experimental Protocols for Elucidating the Mechanism of Action
The gold-standard technique for characterizing the interaction of a compound with specific ion channel subtypes is patch-clamp electrophysiology .[8][13] This method allows for the direct measurement of ion flow through single or whole-cell channels.
Whole-Cell Patch-Clamp Protocol
This protocol outlines a typical workflow for assessing the inhibitory effects of a local anesthetic on a specific ion channel subtype heterologously expressed in a cell line (e.g., HEK293 cells).
I. Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect cells with a plasmid encoding the specific ion channel subtype of interest (e.g., Nav1.5).
-
Plate transfected cells onto glass coverslips for recording 24-48 hours post-transfection.
II. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.[8]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).[13]
-
Drug Solutions: Prepare stock solutions of Trimecaine hydrochloride in the external solution at various concentrations.
III. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Under visual control, approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -120 mV) where most channels are in the resting state.
IV. Voltage-Clamp Protocols:
-
Tonic Block: Apply a depolarizing pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to measure the block of channels from the resting state.
-
Use-Dependent (Phasic) Block: Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) to assess the block of channels during repetitive firing.
-
Steady-State Inactivation: Apply a series of pre-pulses to various potentials before a test pulse to determine the voltage-dependence of inactivation and any shifts induced by the drug.
V. Data Analysis:
-
Record the peak ionic currents in the absence and presence of different concentrations of Trimecaine.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Analyze the kinetics of block and unblock to further characterize the drug-channel interaction.
Experimental Workflow Diagram
Conclusion
The mechanism of action of this compound (Trimecaine hydrochloride) is primarily defined by its state- and use-dependent blockade of voltage-gated sodium channels. This interaction prevents the propagation of action potentials, thereby producing local anesthesia and exerting antiarrhythmic effects. While the qualitative aspects of its mechanism are well-understood and analogous to other amide-type local anesthetics like Lidocaine, there is a notable lack of specific quantitative data, such as IC50 values for different ion channel subtypes. The experimental protocols detailed in this guide, particularly whole-cell patch-clamp electrophysiology, provide a clear roadmap for future research to fully elucidate the pharmacological profile of Trimecaine. Such studies are essential for a more precise understanding of its selectivity and for the continued development of safer and more effective local anesthetics and antiarrhythmic drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Trimecaine - Wikipedia [en.wikipedia.org]
- 3. biosynth.com [biosynth.com]
- 4. Selective block of late Na+ current by local anaesthetics in rat large sensory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Possibility of using trimecaine for the treatment of cardiac rhythm disorders in myocardial infarct] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 7. Potassium channel blockers potentiate impulse inhibition by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 12. Potassium channel blocker - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diethylamino)-N-mesitylacetamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Diethylamino)-N-mesitylacetamide hydrochloride. This document outlines a detailed synthetic pathway, purification methods, and a complete analytical characterization of the target compound. The experimental protocols are presented with clarity to ensure reproducibility, and all quantitative data is summarized in structured tables for ease of comparison.
Synthesis Pathway
The synthesis of this compound is proposed as a two-step process. The first step involves the acylation of mesitylamine with chloroacetyl chloride to form the intermediate, 2-chloro-N-mesitylacetamide. The subsequent step is a nucleophilic substitution reaction where the chloro-intermediate reacts with diethylamine to yield the free base, 2-(Diethylamino)-N-mesitylacetamide. Finally, the free base is converted to its hydrochloride salt for improved stability and handling.
Experimental Protocols
Synthesis of 2-chloro-N-mesitylacetamide (Intermediate)
Materials:
-
Mesitylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve mesitylamine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the solution with stirring.
-
Add chloroacetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2-chloro-N-mesitylacetamide as a white solid.
Synthesis of 2-(Diethylamino)-N-mesitylacetamide
Materials:
-
2-chloro-N-mesitylacetamide (1.0 eq)
-
Diethylamine (2.5 eq)
-
Acetonitrile
-
Potassium carbonate (1.5 eq)
Procedure:
-
In a sealed vessel, dissolve 2-chloro-N-mesitylacetamide in acetonitrile.
-
Add potassium carbonate and diethylamine to the solution.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(Diethylamino)-N-mesitylacetamide.
Formation of this compound
Materials:
-
Crude 2-(Diethylamino)-N-mesitylacetamide
-
Diethyl ether
-
Hydrochloric acid (2M in diethyl ether)
Procedure:
-
Dissolve the crude 2-(Diethylamino)-N-mesitylacetamide in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white precipitate and wash with cold diethyl ether.
-
Dry the solid under vacuum to yield this compound.
Characterization Data
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₅ClN₂O |
| Molecular Weight | 284.82 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 136-137 °C[1] |
| Solubility | Soluble in water and ethanol |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is a crucial tool for confirming the structure of the synthesized compound. The expected chemical shifts are detailed in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | t | 6H | -N(CH₂CH₃ )₂ |
| ~2.2 | s | 9H | Mesityl-CH₃ |
| ~3.1 | q | 4H | -N(CH₂ CH₃)₂ |
| ~3.5 | s | 2H | -CO-CH₂ -N |
| ~6.9 | s | 2H | Aromatic-H |
| ~9.5 | br s | 1H | -NH-CO |
| ~11.0 | br s | 1H | H Cl |
3.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~12 | -N(CH₂CH₃ )₂ |
| ~20 | Mesityl-CH₃ |
| ~48 | -N(CH₂ CH₃)₂ |
| ~58 | -CO-CH₂ -N |
| ~129 | Aromatic C -H |
| ~135 | Aromatic C -CH₃ |
| ~138 | Aromatic C -NH |
| ~168 | C =O |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum helps in identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H Stretch (amide) |
| ~2970 | Medium | C-H Stretch (aliphatic) |
| ~1660 | Strong | C=O Stretch (amide I) |
| ~1540 | Strong | N-H Bend (amide II) |
| ~1200 | Medium | C-N Stretch |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
| m/z | Assignment |
| 284.82 | [M+H]⁺ (Monoisotopic mass of the free base) |
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the purity and identity of the final compound.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The outlined protocols and expected analytical data will be a valuable resource for researchers in the fields of medicinal chemistry and drug development. Adherence to these methodologies should yield a high-purity compound suitable for further investigation.
References
Technical Guide: Physicochemical Properties of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diethylamino)-N-mesitylacetamide hydrochloride, also known by its non-proprietary name Trimecaine hydrochloride and trade names such as Mesocaine, is a local anesthetic of the amide type.[1][2] Structurally similar to lidocaine, it is utilized for various anesthetic procedures and as a cardiac antiarrhythmic agent.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Trimecaine hydrochloride, essential for its application in research, formulation development, and clinical practice. All quantitative data is presented in structured tables, and detailed experimental protocols for the determination of these properties are provided.
Chemical Identity and Structure
-
IUPAC Name: 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride
-
Synonyms: Trimecaine hydrochloride, Mesocaine, Mesocain, 2-(Diethylamino)-N-(2,4,6-trimethylphenyl)acetamide monohydrochloride[3][4]
-
Chemical Structure:
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 284.82 g/mol | [2][4] |
| Melting Point | 136-137 °C | [3] |
| Boiling Point | Decomposes before boiling (as a salt). The free base has a boiling point of 187 °C at 6 mmHg. | |
| Solubility | Readily soluble in water and ethanol. | [1] |
| pKa | Estimated to be approximately 7.7-7.8 (based on the structurally similar lidocaine hydrochloride).[5][6] | [5][6] |
| LogP (XLogP3) | 4.34360 (calculated) | [3] |
| Polar Surface Area (PSA) | 35.83 Ų | [3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of a solid, water-soluble active pharmaceutical ingredient (API) like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
-
Procedure:
-
A small sample of this compound is finely powdered using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then slower at approximately 1-2 °C per minute near the expected melting point).
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.
-
The recorded range between the onset and completion of melting constitutes the melting point range of the substance.
-
Solubility Determination (Equilibrium Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent, which is a fundamental parameter for formulation development.
-
Apparatus:
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or orbital shaker
-
pH meter
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
-
Procedure:
-
An excess amount of this compound is added to a series of vials containing a known volume of the desired solvent (e.g., purified water, ethanol, phosphate-buffered saline at various pH values).
-
The vials are sealed and placed in a constant temperature shaker bath (typically at 25 °C or 37 °C) and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, the samples are allowed to stand to allow for the sedimentation of undissolved solid.
-
Aliquots of the supernatant are carefully removed and centrifuged to separate any remaining suspended particles.
-
The clear supernatant is then diluted with a suitable solvent, and the concentration of the dissolved compound is quantified using a validated HPLC method.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Trimecaine, the pKa of its conjugate acid is determined.
-
Apparatus:
-
Potentiometer (pH meter) with a suitable electrode
-
Automated titrator or a burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
-
Procedure:
-
A precisely weighed amount of this compound is dissolved in a known volume of purified water.
-
The solution is placed in a beaker with a stir bar, and the pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point on the titration curve.
-
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Apparatus:
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4)
-
-
Procedure:
-
n-Octanol and the aqueous phase are mutually saturated by shaking them together for 24 hours, followed by separation.
-
A known amount of this compound is dissolved in the aqueous phase.
-
A known volume of this aqueous solution is mixed with a known volume of the n-octanol in a separatory funnel or centrifuge tube.
-
The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
-
Mechanism of Action and Visualization
As a local anesthetic, this compound functions by blocking the propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.
Signaling Pathway
The primary mechanism of action involves the reversible binding of the protonated form of the molecule to the intracellular side of the voltage-gated sodium channels. This binding stabilizes the channels in their inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential. Consequently, the transmission of pain signals from the peripheral nerves to the central nervous system is blocked.
Caption: Mechanism of action of Trimecaine hydrochloride.
Experimental Workflow for Physicochemical Characterization
The logical flow for the comprehensive physicochemical characterization of this compound is depicted in the following workflow diagram.
Caption: Experimental workflow for physicochemical characterization.
References
An In-depth Technical Guide to the Solubility of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, a critical physicochemical property for its development as a pharmaceutical agent. This document outlines its solubility in a range of common solvents at various temperatures, presents a detailed experimental protocol for determining thermodynamic solubility using the shake-flask method coupled with HPLC-UV analysis, and explores the key factors influencing its dissolution. The information herein is intended to support researchers and professionals in the fields of drug discovery, formulation development, and process chemistry.
Introduction
This compound, commonly known as Lidocaine hydrochloride, is a widely used local anesthetic and antiarrhythmic drug. Its efficacy and bioavailability are intrinsically linked to its solubility, which governs its dissolution rate and subsequent absorption. A thorough understanding of its solubility profile in various solvent systems is paramount for the rational design of dosage forms, optimization of purification processes, and ensuring consistent product performance.
This guide distinguishes between two key types of solubility:
-
Kinetic Solubility: The concentration of a compound at the moment of precipitation from a solution initially prepared with a high concentration of a water-miscible organic solvent (e.g., DMSO) upon dilution with an aqueous medium. It is a high-throughput screening method often used in early drug discovery.[1][2]
-
Thermodynamic (or Equilibrium) Solubility: The concentration of a solute in a saturated solution in equilibrium with the solid phase at a given temperature and pressure.[1] This is the true solubility of a compound and is crucial for formulation and development.
This document will focus on the thermodynamic solubility of this compound.
Quantitative Solubility Data
The thermodynamic solubility of this compound has been experimentally determined in eight pure solvents at temperatures ranging from 291.15 K to 331.15 K. The data, presented in grams of solute per 100 grams of solvent ( g/100g ), are summarized in the table below. This information is critical for solvent selection in processes such as crystallization, purification, and formulation.
| Temperature (K) | Water | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Acetone | Methyl Acetate |
| 291.15 | 71.45 | 25.18 | 15.32 | 11.89 | 8.12 | 6.45 | 0.35 | 0.21 |
| 296.15 | 73.28 | 27.56 | 17.01 | 13.25 | 9.08 | 7.23 | 0.42 | 0.26 |
| 301.15 | 75.15 | 30.12 | 18.85 | 14.73 | 10.15 | 8.09 | 0.51 | 0.32 |
| 306.15 | 77.08 | 32.89 | 20.84 | 16.35 | 11.32 | 9.04 | 0.61 | 0.39 |
| 311.15 | 79.05 | 35.88 | 23.01 | 18.12 | 12.61 | 10.08 | 0.73 | 0.47 |
| 316.15 | 81.08 | 39.12 | 25.38 | 20.06 | 14.03 | 11.23 | 0.87 | 0.56 |
| 321.15 | 83.17 | 42.63 | 27.96 | 22.18 | 15.58 | 12.49 | 1.03 | 0.67 |
| 326.15 | 85.32 | 46.45 | 30.78 | 24.51 | 17.28 | 13.88 | 1.22 | 0.80 |
| 331.15 | 87.53 | 50.61 | 33.86 | 27.06 | 19.14 | 15.41 | 1.44 | 0.95 |
Data adapted from Wang et al., Journal of Molecular Liquids, 2018, 265, 442-449.
Experimental Protocol: Thermodynamic Solubility Determination
The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of this compound.[3][4]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Mobile phase for HPLC (e.g., acetonitrile/water with a suitable buffer)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature.
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The concentration of the dissolved solid should not change over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Sample Analysis (HPLC-UV):
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak area at the wavelength of maximum absorbance.
-
Dilute the filtered sample solutions with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
-
Data Analysis:
-
Determine the concentration of the diluted samples using the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, g/100g ).
-
Visualization of Methodologies
4.1. Experimental Workflow
The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.
4.2. Factors Influencing Solubility
The solubility of a compound is a complex property influenced by several interrelated factors. The diagram below illustrates the logical relationships between these key factors.
Conclusion
The solubility of this compound is a critical parameter that influences its pharmaceutical development. This technical guide has provided quantitative solubility data in a range of solvents and a detailed experimental protocol for its determination. The presented information and methodologies are intended to be a valuable resource for scientists and researchers, enabling informed decisions in formulation design, process development, and analytical method development for this important active pharmaceutical ingredient.
References
A Comprehensive Spectroscopic Guide to 2-(Diethylamino)-N-mesitylacetamide Hydrochloride (Lidocaine HCl)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Diethylamino)-N-mesitylacetamide hydrochloride, a widely used local anesthetic commonly known as Lidocaine Hydrochloride.[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a comprehensive characterization of the molecule. Beyond presenting raw data, this guide explains the causality behind experimental choices, offers detailed protocols for data acquisition, and integrates the findings from each technique to unequivocally confirm the structure and identity of the compound.
Introduction: The Significance of Lidocaine Hydrochloride
Lidocaine, first synthesized in 1943, is an amide-type local anesthetic and a class-Ib antiarrhythmic drug.[3][4] Its principal mechanism of action involves blocking voltage-gated sodium channels in the neuronal cell membrane, which inhibits the initiation and conduction of nerve impulses, resulting in a local anesthetic effect.[3][5] Given its critical role in medical procedures ranging from minor dental work to surgical anesthesia, the stringent verification of its identity, purity, and stability is paramount.[1][2]
Spectroscopic techniques are the cornerstone of modern pharmaceutical analysis. They provide an unambiguous "fingerprint" of a molecule, allowing for structural elucidation, quality control, and detection of impurities or degradation products. This guide serves as a practical reference for the interpretation of Lidocaine HCl's spectroscopic profile.
Molecular Structure and Chemical Properties
Lidocaine HCl is the hydrochloride salt of the monocarboxylic acid amide resulting from the formal condensation of N,N-diethylglycine with 2,6-dimethylaniline.[3] The addition of hydrochloric acid protonates the tertiary amine, rendering the molecule highly soluble in water.[6]
-
IUPAC Name: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride
-
Molecular Formula: C₁₄H₂₃ClN₂O[5]
-
Molecular Weight: 270.8 g/mol (hydrochloride salt)
Below is the chemical structure of the protonated form of Lidocaine as it exists in the hydrochloride salt.
Caption: Molecular Structure of this compound.
Integrated Spectroscopic Analysis Workflow
A robust structural confirmation relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The general workflow for the analysis of a pharmaceutical compound like Lidocaine HCl is depicted below.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Lidocaine HCl, both ¹H and ¹³C NMR are essential.
Expertise & Experience: Experimental Choices The choice of solvent is critical. While the free base of lidocaine is soluble in CDCl₃, the hydrochloride salt has better solubility in more polar solvents like DMSO-d₆ or D₂O.[3][7] Using DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons, such as the N-H protons of the amide and the protonated amine, which would be lost in D₂O.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Table 1: ¹H NMR Peak Assignments for Lidocaine HCl (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.1 | Singlet (broad) | 1H | Amide N-H |
| ~9.8 | Singlet (broad) | 1H | Diethylammonium N⁺-H |
| 7.15 - 7.05 | Multiplet | 3H | Aromatic C-H |
| ~4.2 | Singlet | 2H | -CO-CH₂ -N⁺- |
| ~3.2 | Quartet | 4H | -N⁺-(CH₂ CH₃)₂ |
| ~2.2 | Singlet | 6H | Aromatic -CH₃ |
| ~1.2 | Triplet | 6H | -N⁺-(CH₂CH₃ )₂ |
Note: Chemical shifts are approximate and can vary based on concentration and instrument. Data synthesized from typical values for similar structures and available spectra.[7]
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their chemical environment (e.g., sp², sp³, carbonyl).
Table 2: ¹³C NMR Peak Assignments for Lidocaine HCl (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 163.7 | Amide C =O |
| 135.7 | Aromatic C -CH₃ |
| 132.7 | Aromatic C -NH |
| 128.2 | Aromatic C -H |
| 52.7 | -CO-C H₂-N⁺- |
| 49.7 | -N⁺-(C H₂CH₃)₂ |
| 18.2 | Aromatic -C H₃ |
| 9.4 | -N⁺-(CH₂C H₃)₂ |
Note: Data corresponds to previously reported values.[4]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of Lidocaine HCl and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Acquisition (¹H):
-
Acquire a standard one-dimensional ¹H spectrum using a 400 MHz or higher field spectrometer.[8]
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
-
-
Acquisition (¹³C):
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of ~220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H) or an internal standard like TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expertise & Experience: Experimental Choices For a solid sample like Lidocaine HCl, the Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable alternative to the traditional KBr pellet method. ATR requires minimal sample preparation and provides high-quality spectra.
IR Spectroscopy Data
The IR spectrum of Lidocaine HCl shows characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: Characteristic IR Absorption Bands for Lidocaine HCl
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3450, 3382 | N-H Stretching | Secondary Amide (N-H) and Amine Salt (N⁺-H) |
| ~2900 | C-H Stretching | Aromatic and Aliphatic C-H |
| ~1655 | C=O Stretching | Amide I band (Carbonyl) |
| ~1542 | N-H Bending | Amide II band |
| ~1471 | C-C Stretching | Aromatic Ring |
Data synthesized from multiple sources.[9][10][11]
Experimental Protocol: FTIR-ATR Data Acquisition
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount (a few milligrams) of the solid Lidocaine HCl powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem MS (MS/MS) can be used to fragment the molecule and gain structural information.
Expertise & Experience: Experimental Choices Electrospray Ionization (ESI) is the preferred method for a pre-charged, polar molecule like Lidocaine HCl. It is a soft ionization technique that typically yields the protonated molecular ion of the free base, [M+H]⁺, with minimal fragmentation in the source. The molecular ion can then be selected and fragmented in the collision cell to produce a characteristic product ion spectrum.
Mass Spectrometry Data
The mass spectrum of Lidocaine is dominated by a highly characteristic fragmentation pattern.
Table 4: Key Ions in the ESI-MS/MS Spectrum of Lidocaine
| m/z Value | Ion Identity | Description |
|---|---|---|
| 235.18 | [M+H]⁺ | Precursor Ion (protonated free base) |
| 86.10 | [C₅H₁₂N]⁺ | Base Peak ; Product Ion |
Note: The molecular formula of the free base is C₁₄H₂₂N₂O, with a monoisotopic mass of 234.17 Da. The protonated molecule [C₁₄H₂₃N₂O]⁺ has a calculated m/z of 235.18.[3]
The most significant fragmentation involves the cleavage of the amide bond, leading to the formation of the stable diethylaminomethyl cation at m/z 86 .[12] This fragment is diagnostic for Lidocaine and its metabolites.[12][13]
Caption: Proposed ESI-MS/MS fragmentation of Lidocaine.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of Lidocaine HCl (approx. 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps promote ionization.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Tuning: Operate the mass spectrometer in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the [M+H]⁺ ion at m/z 235.
-
MS Scan (Full Scan): Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to confirm the presence and purity of the precursor ion.
-
MS/MS Scan (Product Ion Scan):
-
Set the first quadrupole (Q1) to isolate the precursor ion (m/z 235).
-
Introduce a collision gas (e.g., argon) into the collision cell (q2) and apply collision energy to induce fragmentation.
-
Scan the third quadrupole (Q3) to detect the resulting product ions.
-
Integrated Spectroscopic Conclusion
The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of this compound.
-
NMR spectroscopy elucidates the precise carbon-hydrogen framework, confirming the connectivity of the diethylamino, acetamide, and 2,6-dimethylphenyl moieties.
-
IR spectroscopy confirms the presence of key functional groups, including the secondary amide, the aromatic ring, and the amine salt.
-
Mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern, dominated by the m/z 86 ion, which serves as a diagnostic fingerprint for the diethylaminoethyl portion of the molecule.
Together, these techniques form a self-validating system that is essential for the quality control and regulatory approval of Lidocaine HCl in pharmaceutical applications.
References
- 1. azom.com [azom.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0014426) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. thomastobin.com [thomastobin.com]
- 13. researchgate.net [researchgate.net]
Crystal Structure of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, a compound commonly known as Trimecaine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed crystallographic data, experimental protocols for its synthesis and crystal growth, and a workflow for its structural determination.
Core Crystallographic Data
The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in a rhombic space group. The key crystallographic parameters are summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Chemical Formula | C₁₅H₂₄N₂O · HCl · H₂O |
| Molecular Weight | 302.84 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pcca |
| Unit Cell Dimensions | a = 28.599(5) Å |
| b = 11.190(2) Å | |
| c = 10.573(2) Å | |
| Volume | 3377.9(1) ų |
| Z | 8 |
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis of the compound, growth of high-quality single crystals, and subsequent analysis by X-ray diffraction.
Synthesis of this compound
The synthesis of Trimecaine hydrochloride is a two-step process.[1] The first step is the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride to form an intermediate, α-chloro-2,4,6-trimethylacetanilide.[2] The subsequent step involves the amination of this intermediate with diethylamine to yield the final product.[2]
Step 1: Synthesis of α-chloro-2,4,6-trimethylacetanilide [2]
-
Dissolve 2,4,6-trimethylaniline in glacial acetic acid in a suitable reaction vessel.
-
Slowly add chloroacetyl chloride to the solution while maintaining the temperature between 40-50°C.
-
After the addition is complete, continue heating the mixture for a short period to ensure the reaction reaches completion.
-
Cool the reaction mixture.
-
Precipitate the product by adding a solution of sodium acetate in water.
-
Collect the α-chloro-2,4,6-trimethylacetanilide precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with water to remove any residual acetic acid.
Step 2: Synthesis of 2-(Diethylamino)-N-mesitylacetamide (Trimecaine Base) [2]
-
Dissolve the α-chloro-2,4,6-trimethylacetanilide from the previous step in a non-polar solvent such as toluene.
-
Add an excess of diethylamine to the solution.
-
Reflux the mixture for several hours.
-
After the reaction is complete, cool the mixture and wash it with water to remove unreacted diethylamine.
-
Extract the Trimecaine base into an acidic aqueous solution.
-
Make the aqueous solution basic to precipitate the Trimecaine base.
-
Collect the precipitate and recrystallize it from a suitable solvent to obtain pure Trimecaine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified Trimecaine base in a suitable solvent like methanol.[1]
-
Adjust the pH of the solution to a range of 1-2 using hydrochloric acid to ensure complete salt formation.[1]
-
Induce crystallization by adding a less polar solvent such as acetone.[1]
-
Cool the solution (e.g., to 0°C or below) for a sufficient period (e.g., 2 hours) to maximize the crystal yield.[1]
-
Collect the resulting white crystalline powder of Trimecaine hydrochloride by filtration.[1]
Single-Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation.[3]
-
Dissolve 0.2 mmol of this compound monohydrate in a mixture of 10 mL of ethanol and 20 mL of water.[3][4]
-
Allow the solution to stand at room temperature for slow evaporation.[4]
-
Transparent crystals suitable for X-ray measurements will form after approximately 4 days.[3][4]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure was performed using single-crystal X-ray diffraction.[3]
-
A suitable single crystal with dimensions of approximately 0.20 mm × 0.20 mm × 0.25 mm is selected.[3]
-
The crystal is mounted on a goniometer head.
-
X-ray diffraction data is collected using a diffractometer.
-
The structure is solved and refined using crystallographic software, such as SHELXS97.[3] The positions of the tin, chlorine, carbon, oxygen, and nitrogen atoms can be located from the E-map and subsequent Fourier maps, while hydrogen atoms can be located from a difference Fourier map.[3]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural determination of this compound.
References
Navigating the Biological Fate of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride: An In-depth Technical Guide to its Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, commonly known as lidocaine hydrochloride, in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development and application in both veterinary and human medicine. This document synthesizes available data, presents it in a structured format, and offers detailed experimental methodologies to aid in the design and interpretation of future studies.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of lidocaine hydrochloride observed in different animal species and under various experimental conditions. These values provide a comparative snapshot of the compound's behavior across species.
Table 1: Pharmacokinetic Parameters of Lidocaine in Dogs
| Parameter | Intravenous (IV) Administration (6 mg/kg bw) | Intramuscular (IM) Administration | Paravertebral Block (with Adrenaline) | Paravertebral Block (without Adrenaline) |
| Mean Elimination Rate Constant (k_el) | 0.786 h⁻¹[1] | - | - | - |
| Mean Specific Clearance (Cl) | 2.4 L/kg/h[1] | - | - | - |
| Mean Absorption Rate Constant (k_a) | - | 7.74 h⁻¹[1] | - | - |
| Bioavailability (F) | - | 91.9%[1] | - | - |
| Peak Plasma Concentration (Cmax) | - | - | Decreased by ~60%[2][3] | - |
| Fast Zero-Order Absorption Rate | - | - | Decreased by 50%[2][3] | - |
| Slow Zero-Order Absorption Rate | - | - | Decreased by 90%[2][3] | - |
Table 2: Pharmacokinetic Parameters of Lidocaine in Horses (Palmar Digital Nerve Block with Epinephrine, 20 mg/horse)
| Parameter | Value |
| Time to Maximal Concentration (Tmax) | 0.26 h (median)[4] |
| Terminal Half-life (t½) | 3.78 h (mean)[4] |
| Absorption Rate (Ka) | 1.92 h⁻¹[4] |
| Elimination Rate (Kel) | 2.21 h⁻¹[4] |
Table 3: Pharmacokinetic Parameters of Lidocaine in Goat Kids (Subcutaneous Administration)
| Parameter | Value |
| Time to Maximal Concentration (Tmax) | 0.33 ± 0.11 h[5] |
| Peak Plasma Concentration (Cmax) | 2.12 ± 0.81 µg/mL[5] |
| Elimination Half-life (t½λz) of Lidocaine | 1.71 ± 0.51 h[5] |
| Elimination Half-life (t½λz) of MGX (metabolite) | 3.19 ± 1.21 h[5] |
Table 4: Pharmacokinetic Parameters of Lidocaine in Other Species
| Species | Route of Administration | Key Findings |
| Guinea Pigs | 10 mg/kg bw (route not stated) | Rapidly crosses the placenta with high concentrations in fetal liver, heart, and brain.[1] |
| Pregnant Ewes | IV injection (4-5 mg/kg bw) | Greater volume of central compartment and volume of distribution at steady state compared to non-pregnant ewes. No significant difference in elimination half-lives.[1] |
| Rats | - | Metabolism and excretion are species-dependent.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the protocols employed in the cited research.
Canine Paravertebral Brachial Plexus Block Study
-
Objective: To quantify the impact of adrenaline on the pharmacokinetics of perineurally-injected lidocaine in dogs.[2]
-
Study Design: A prospective, randomized, blinded crossover study was conducted.[2]
-
Animals: Dogs were subjected to a paravertebral brachial plexus block.[2]
-
Drug Administration:
-
Treatment 1: Lidocaine hydrochloride (20 mg/mL) diluted with sterile physiological saline (1:1).[3]
-
Treatment 2: Lidocaine hydrochloride (20 mg/mL) combined with adrenaline (0.01 mg/mL), diluted with sterile physiological saline (1:1).[3]
-
A total dose of 6 mg/kg per dog was administered, with 2 mg/kg of lidocaine per nerve root.[3]
-
-
Sample Collection: Blood samples were collected over a period of 180 minutes following the block.[2]
-
Analytical Method: A one-compartment disposition model with two successive zero-order absorption processes was used to fit the experimental data.[2][3]
Equine Palmar Digital Nerve Block Study
-
Objective: To describe the serum and urine concentrations and pharmacokinetics of lidocaine and its metabolites following administration with epinephrine as a palmar digital nerve block in horses.[4]
-
Animals: Twelve horses were used in the study.[4]
-
Drug Administration: A single administration of 1 mL of 2% lidocaine HCl (20 mg/horse) with epinephrine 1:100,000 was delivered over the palmar digital nerve.[4]
-
Sample Collection:
-
Analytical Method: Lidocaine and metabolite concentrations were determined using liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic analysis was performed using non-compartmental and compartmental analysis.[4]
Goat Kid Toxicity and Pharmacokinetic Study
-
Objective: To determine the convulsant plasma concentrations and pharmacokinetic parameters of lidocaine hydrochloride to recommend a safe dose for disbudding in goat kids.[5]
-
Drug Administration:
-
Sample Collection: Plasma samples were collected to measure lidocaine and its metabolite, monoethylglycinexylidide (MGX).[5]
-
Analytical Method: Plasma concentrations of lidocaine and MGX were quantified using liquid chromatography-mass spectrometry (LC-MS).[5]
Visualizing Pharmacokinetic Processes and Workflows
Graphical representations are invaluable for conceptualizing complex biological and experimental processes.
General Pharmacokinetic Pathway of Lidocaine
The following diagram illustrates the principal stages of lidocaine's journey through the body: absorption, distribution, metabolism, and excretion.
Caption: The ADME pathway of lidocaine hydrochloride.
Experimental Workflow for a Typical Animal Pharmacokinetic Study
This diagram outlines the sequential steps involved in conducting a pharmacokinetic study in an animal model, from drug administration to data analysis.
Caption: A generalized workflow for animal pharmacokinetic studies.
Conclusion
The pharmacokinetics of this compound (lidocaine) exhibit considerable variability depending on the animal species, route of administration, and co-administered substances like epinephrine. Metabolism and excretion are notably species-dependent.[1] The data presented herein underscore the importance of conducting species-specific pharmacokinetic studies to establish safe and effective dosing regimens. The provided experimental protocols and workflow diagrams serve as a foundational resource for researchers engaged in the preclinical evaluation of this and similar compounds.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs | PLOS One [journals.plos.org]
- 4. Pharmacokinetics and metabolism of lidocaine HCl 2% with epinephrine in horses following a palmar digital nerve block [escholarship.org]
- 5. Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids [mdpi.com]
In Vitro Effects of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride on Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, commonly known as Lidocaine hydrochloride, on voltage-gated sodium channels. Lidocaine is a well-established local anesthetic and a class Ib antiarrhythmic agent that exerts its primary mechanism of action through the blockade of these channels.[1][2] This document collates quantitative data from various studies, details common experimental protocols, and presents visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action
Lidocaine is a sodium channel blocker that exhibits state-dependent and use-dependent inhibition.[3][4][5] This means its ability to block the channel is influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of channel activation.[3][4] The drug preferentially binds to the open and inactivated states of the sodium channel, with a much lower affinity for the resting state.[1][3] This characteristic is central to its therapeutic effects, as it allows for selective inhibition of rapidly firing neurons, such as those involved in pain signaling or cardiac arrhythmias, while having a lesser effect on normally active cells.[6]
The interaction of lidocaine with the sodium channel is complex and involves binding to a receptor site within the inner pore of the channel.[7] This binding is voltage-dependent, with depolarization favoring a higher affinity state for the drug.[3] The "modulated-receptor hypothesis" and the "guarded-receptor hypothesis" are two prominent models that explain the molecular basis of lidocaine's action, both emphasizing the dynamic interaction between the drug and the changing conformations of the sodium channel.[3][4]
Quantitative Data on Sodium Channel Inhibition
The inhibitory potency of lidocaine, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the sodium channel subtype, the holding membrane potential, and the specific experimental conditions. The following tables summarize key quantitative data from in vitro studies.
| Ion Channel Subtype | Cell Type | Holding Potential (mV) | Lidocaine Concentration | IC50 | Reference |
| hNaV1.5 | HEK293 | -120 | 0.3 - 1000 µM | 775.6 ± 37.1 µM | [8] |
| hNaV1.5 | HEK293 | -90 | 0.3 - 1000 µM | 18.4 ± 2.6 µM | [8] |
| hNaV1.5 (automated patch-clamp) | HEK293 | -120 | Not Specified | 578.7 ± 74.3 µM | [8] |
| hNaV1.5 (automated patch-clamp) | HEK293 | -90 | Not Specified | 17.9 ± 2.0 µM | [8] |
| Adult NaV1.5 (aNaV1.5) | HEK-293 | -80 | Not Specified | 20[9] µM | [2] |
| Neonatal NaV1.5 (nNaV1.5) | HEK-293 | -80 | Not Specified | 17[10] µM | [2] |
| TTX-resistant (TTX-r) Na+ currents | Rat DRG Neurons | Not Specified | Not Specified | 210 µmol/l (tonic block) | [6] |
| TTX-resistant (TTX-r) Na+ currents (inactivated state) | Rat DRG Neurons | Not Specified | Not Specified | 60 µmol/l | [6] |
| TTX-sensitive (TTX-s) Na+ currents | Rat DRG Neurons | Not Specified | Not Specified | 42 µmol/l (tonic block) | [6] |
| NaV1.7 Pulse Protocol Condition | IC50 (Component 1) | IC50 (Component 2) | Reference |
| -100 mV pulse for 10 s | 1.1 ± 0.3 µM | 1100 ± 400 µM | [11] |
| -50 mV pulse for 10 s | 0.8 ± 0.2 µM | 1100 ± 300 µM | [11] |
| 0 mV pulse for 10 s | 0.9 ± 0.2 µM | 1300 ± 400 µM | [11] |
Experimental Protocols
The primary technique for investigating the in vitro effects of lidocaine on sodium channels is the patch-clamp technique , particularly in the whole-cell configuration.[2][5] This method allows for the precise control of the membrane potential and the recording of ionic currents through the sodium channels of a single cell.
Cell Preparation
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells are commonly used for heterologous expression of specific sodium channel subtypes (e.g., NaV1.5, NaV1.7).[2][4] This allows for the study of lidocaine's effects on a homogenous population of a specific channel isoform.
-
Primary Cells: Dorsal Root Ganglion (DRG) neurons are often used to study lidocaine's effects on native neuronal sodium channels, including both tetrodotoxin-sensitive (TTX-s) and tetrodotoxin-resistant (TTX-r) subtypes.[6] Cardiac myocytes are used for studying effects on cardiac sodium channels.[5]
Electrophysiological Recording
-
Apparatus: A standard patch-clamp rig consists of a microscope, micromanipulators, an amplifier (e.g., EPC10), and data acquisition software (e.g., PatchMaster).[12]
-
Pipettes: Borosilicate glass pipettes are pulled to have a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Intracellular Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. Cesium and fluoride are used to block potassium and chloride channels, respectively, isolating the sodium current.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
-
Procedure:
-
A glass micropipette filled with intracellular solution is brought into contact with the cell membrane.
-
Gentle suction is applied to form a high-resistance seal (GΩ seal).
-
A brief, strong suction pulse is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
The cell's membrane potential is clamped at a holding potential, typically between -80 mV and -120 mV, to ensure the majority of sodium channels are in the resting state.[2][8]
-
Voltage-Clamp Protocols
-
Tonic Block Assessment: To determine the effect of lidocaine on resting channels, depolarizing voltage steps are applied at a low frequency (e.g., every 10-30 seconds) from a hyperpolarized holding potential before and after drug application.
-
Use-Dependent Block Assessment: A train of depolarizing pulses at a higher frequency (e.g., 1-10 Hz) is applied to the cell. The progressive decrease in the sodium current amplitude during the pulse train indicates use-dependent block.[3]
-
State-Dependent Block Assessment (Inactivated State): The affinity of lidocaine for the inactivated state is determined by holding the cell at a more depolarized potential (e.g., -90 mV or -80 mV) where a significant fraction of channels are in the steady-state inactivated state.[2][8] The IC50 for block is then measured at this potential.
Visualizations
Signaling and Interaction Pathways
Caption: State-dependent binding of Lidocaine to voltage-gated sodium channels.
Experimental Workflow
Caption: A typical workflow for a whole-cell patch-clamp experiment studying Lidocaine.
References
- 1. Characterization of Specific Roles of Sodium Channel Subtypes in Regional Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]
- 5. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 12. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
The Evolution of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride as a Multifaceted Research Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Diethylamino)-N-mesitylacetamide hydrochloride, commonly known as Trimecaine or Mesocaine, has a rich history that extends beyond its well-established clinical use as a local anesthetic and antiarrhythmic agent. This technical guide provides a comprehensive overview of the historical development of Trimecaine as a versatile research tool. We delve into its synthesis, fundamental mechanism of action on voltage-gated ion channels, and its applications in diverse research fields, including neurophysiology, cardiac electrophysiology, and plant biology. This document serves as a resource for researchers by providing detailed experimental protocols, summarizing key quantitative data, and illustrating complex biological pathways and experimental workflows through detailed diagrams.
Historical Development and Physicochemical Properties
Initially synthesized in the mid-20th century, Trimecaine emerged as a significant amide-class local anesthetic.[1] While its first preparation was reported by Swedish chemist Nils Löfgren in 1946, extensive pharmacological evaluation and clinical application are strongly associated with research from the former Czechoslovakia.[1][2] Chemically, it is (2,4,6-trimethylphenylcarbamoylmethyl)diethylammonium chloride.[1] Trimecaine is a white crystalline powder that is readily soluble in water and ethanol.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1027-14-1 | [4] |
| Molecular Formula | C₁₅H₂₅ClN₂O | [2] |
| Molecular Weight | 284.82 g/mol | [4] |
| Appearance | White crystalline powder | [4] |
| Solubility | Readily soluble in water and ethanol | [2][3] |
| Storage | 2°C - 8°C in a well-closed container | [4] |
Synthesis
The synthesis of Trimecaine hydrochloride is a two-step process. The first step involves the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride to yield the intermediate, 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. In the second step, this intermediate undergoes N-alkylation with diethylamine to produce the Trimecaine base, which is then treated with hydrochloric acid to form the hydrochloride salt.[5]
Experimental Protocol: Synthesis of Trimecaine Hydrochloride
Step 1: Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide (Intermediate)
-
In a suitable reaction vessel, combine 50 kg of 2,4,6-trimethylaniline with 300 kg of methylene chloride.[5]
-
Add a solution of 45 kg of potassium carbonate in 150 kg of water with stirring.[5]
-
Cool the mixture to 10°C.[5]
-
Slowly add 50 kg of chloroacetyl chloride dropwise, ensuring the temperature is maintained between 10-25°C.[5]
-
After the addition is complete, continue to stir the reaction mixture for a designated period to ensure the reaction goes to completion.
-
Cool the reaction mixture to 0°C to facilitate the crystallization of the intermediate.[6]
-
Collect the precipitate by filtration and dry to obtain the intermediate.[6]
Step 2: Synthesis of Trimecaine Hydrochloride
-
In a separate reaction vessel, dissolve the intermediate in a suitable solvent such as toluene.[6]
-
Add an excess of diethylamine to the solution.[6]
-
Reflux the mixture for several hours.[6]
-
After the reaction is complete, cool the mixture and wash it with water to remove unreacted diethylamine.[1]
-
Extract the Trimecaine base into an acidic aqueous solution.[1]
-
Make the aqueous solution basic to precipitate the Trimecaine base.[1]
-
Collect the precipitate and dissolve it in a suitable solvent like methanol.[5]
-
Adjust the pH of the solution to a range of 1-2 using hydrochloric acid to ensure complete salt formation.[5]
-
Induce crystallization by adding a less polar solvent such as acetone and cooling the solution to 0°C or below.[5]
-
Collect the crystalline Trimecaine hydrochloride by filtration and dry.
Mechanism of Action as a Research Tool
Trimecaine's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV channels), which is the basis for its anesthetic and antiarrhythmic properties.[7][8] This action, however, also makes it a valuable tool for studying the role of these channels in various physiological and pathophysiological processes.
Blockade of Voltage-Gated Sodium Channels
Trimecaine exhibits a state-dependent affinity for NaV channels, preferentially binding to the open and inactivated states over the resting state.[7] This property, known as use-dependent block, means that the degree of inhibition increases with the frequency of channel activation.[8] This makes Trimecaine particularly effective at blocking rapidly firing neurons, a characteristic often associated with pain signals.[8] The binding site for local anesthetics like Trimecaine is located within the inner pore of the sodium channel.[8]
Effects on Other Ion Channels
While the primary target of Trimecaine is NaV channels, research on similar local anesthetics suggests potential effects on other ion channels, which can be an area of investigation for researchers.
-
Potassium (K+) Channels: Local anesthetics can modulate the activity of potassium channels, which are crucial for the repolarization of the cell membrane.[5] Specific data for Trimecaine's effects on K+ channel subtypes is limited, presenting an opportunity for further research.[5]
-
Calcium (Ca2+) Channels: Some local anesthetics have been shown to inhibit certain types of calcium channels, although typically at higher concentrations than those required for sodium channel blockade.[5] The effects of Trimecaine on specific Ca2+ channel subtypes are not well-characterized.[5]
Table 2: Comparative IC50 Values for Local Anesthetics on Voltage-Gated Sodium Channels
| Ion Channel Subtype | Anesthetic | IC50 (µM) | Reference |
| NaV1.5 (cardiac) | Lidocaine | 295 (at -120 mV holding potential) | [5] |
| TTX-sensitive (e.g., NaV1.1, 1.2, 1.3, 1.4, 1.6, 1.7) | Lidocaine | 42 | [5] |
| TTX-resistant (e.g., NaV1.8, 1.9) | Lidocaine | 210 | [5] |
| NaV1.7 | Lidocaine | 450 | [5] |
| NaV1.8 | Lidocaine | 104 | [5] |
| ASIC3 | Tetracaine | 9.96 ± 1.88 mM | [2] |
| NaV1.5 | Flecainide | 5.5 ± 0.8 | [9] |
| NaV1.5 | Mexiletine | 47.0 ± 5.4 | [9] |
| NaV1.5 | Quinidine | 28.9 ± 2.2 | [9] |
Applications in Research
Neurophysiology and Pain Research
As a potent sodium channel blocker, Trimecaine is an invaluable tool for studying the mechanisms of nerve conduction and pain. Researchers can use Trimecaine to:
-
Selectively block nerve impulse transmission in in vitro and in vivo models.
-
Investigate the role of specific sodium channel subtypes in nociception.
-
Study the mechanisms of action of other analgesic compounds.
Cardiac Electrophysiology and Arrhythmia Research
Trimecaine's antiarrhythmic properties make it a useful compound for studying the electrophysiology of the heart.[6][7][10] It can be used to:
-
Induce and study models of cardiac arrhythmias in experimental settings.
-
Investigate the role of sodium channels in cardiac action potential generation and propagation.
-
Screen for new antiarrhythmic drugs.
Plant Biology and Photosynthesis Research
A fascinating and less-known application of Trimecaine is in the field of plant biology, specifically in the study of photosynthesis using the green alga Chlorella vulgaris.[1][11] Trimecaine exhibits a dual mechanism of action depending on its concentration:
-
Low Concentrations: At lower concentrations, Trimecaine acts as an uncoupler of photophosphorylation in chloroplasts, which leads to an enhancement of the oxygen evolution rate.[1][11]
-
High Concentrations: At higher concentrations, it damages the manganese-containing protein on the donor side of photosystem II (PSII), leading to a decrease in the oxygen evolution rate.[1][11]
This dual effect allows researchers to probe different aspects of the photosynthetic electron transport chain.
Experimental Methodologies
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for characterizing the interaction of compounds like Trimecaine with specific ion channels.[5]
Protocol:
-
Cell Culture: Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific NaV subtype).
-
Solution Preparation: Prepare external and internal (pipette) solutions with appropriate ionic compositions. Prepare stock solutions of Trimecaine in the external solution at various concentrations.[5]
-
Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope.
-
Pull patch pipettes to a resistance of 2-5 MΩ.
-
Form a high-resistance (GΩ) seal with the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -80 mV).
-
Apply voltage steps to elicit ionic currents.
-
Perfuse the chamber with different concentrations of Trimecaine and record the changes in current amplitude.[5]
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of the drug.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the drug concentration and fit the data to the Hill equation to determine the IC50 value.[5]
-
Investigating Effects on Algal Photosynthesis
Protocol:
-
Algal Culture: Cultivate Chlorella vulgaris in a suitable medium (e.g., BG-11 medium) under controlled conditions of light and temperature.[11]
-
Oxygen Evolution Measurement:
-
Harvest a sample of the algal culture.
-
Resuspend the algae in a fresh medium containing a specific concentration of Trimecaine.
-
Use an oxygen electrode to measure the rate of oxygen evolution under illumination.
-
Compare the rates of treated samples to a control sample without Trimecaine.
-
-
Chlorophyll Fluorescence Measurement:
-
Use a fluorometer to measure the fluorescence emission spectra of the algal samples.
-
Changes in the fluorescence intensity at specific wavelengths (e.g., 685 nm for PSII) can indicate damage to the photosynthetic apparatus.[11]
-
-
Electron Paramagnetic Resonance (EPR) Spectroscopy:
-
Treat algal samples with a high concentration of Trimecaine.
-
Use an EPR spectrometer to detect the release of Mn2+ ions from the damaged manganese cluster in PSII.[11]
-
Conclusion
This compound (Trimecaine) has evolved from a clinically important local anesthetic to a valuable and versatile tool in scientific research. Its well-defined mechanism of action on voltage-gated sodium channels provides a solid foundation for its use in neurophysiology and cardiac electrophysiology. Furthermore, its unique, concentration-dependent effects on the photosynthetic machinery of algae open up exciting avenues for research in plant biology. This guide provides a foundational resource for researchers looking to leverage the multifaceted properties of Trimecaine in their experimental designs. The detailed protocols and compiled data aim to facilitate further exploration and discovery across various scientific disciplines.
References
- 1. Mechanism of inhibitory action of the local anaesthetic trimecaine on the growth of algae (Chlorella vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subunit and frequency-dependent inhibition of Acid Sensing Ion Channels by local anesthetic tetracaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimecaine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [Possibility of using trimecaine for the treatment of cardiac rhythm disorders in myocardial infarct] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Clinico-electrophysiologic study of the anti-arrhythmic action of trimecaine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [Therapeutic efficacy of trimecaine in cardiac rhythm disorders and ways of improving it] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gpb.sav.sk [gpb.sav.sk]
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 2-(Diethylamino)-N-mesitylacetamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for 2-(Diethylamino)-N-mesitylacetamide hydrochloride in a laboratory environment. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document incorporates data from a commercial supplier and supplements it with information from the closely related and structurally similar compound, Lidocaine hydrochloride (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride). The structural similarity, differing only by an additional methyl group on the aromatic ring, makes Lidocaine hydrochloride a relevant surrogate for assessing potential hazards.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1] The primary hazards associated with this compound and its structural analog, Lidocaine hydrochloride, include acute oral toxicity, skin irritation, and serious eye irritation.[2]
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
GHS Precautionary Statements:
-
Prevention:
-
Response:
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
-
Storage:
-
P405: Store locked up.[3]
-
-
Disposal:
Physical and Chemical Properties
A summary of the available physical and chemical data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 284.825 g/mol | [1] |
| Melting Point | 136-137 °C | [1] |
| Vapor Pressure | 2.24E-05 mmHg at 25°C | [1] |
| PSA (Polar Surface Area) | 35.83 Ų | [1] |
| XLogP3 | 4.3436 | [1] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Personal Protective Equipment (PPE):
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield are required. |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Always inspect gloves prior to use. - Clothing: A lab coat or other protective clothing is necessary to prevent skin contact. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Handling and Storage
Safe Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust or aerosols.[4]
-
Keep away from sources of ignition.[3]
-
Use non-sparking tools and take precautionary measures against static discharge.[1]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible substances.
-
Store in a locked cabinet or other secure area.[3]
First Aid Measures
In the event of exposure, immediate medical attention is crucial.
| Exposure Route | First Aid Protocol |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
Accidental Release Measures
Spill Response Protocol:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading.
-
Absorb: For small spills, use an inert absorbent material. For larger spills, dike the area.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical laboratory workflow involving this compound, highlighting critical safety checkpoints.
Caption: Laboratory Workflow for Handling this compound.
References
Methodological & Application
Application Notes and Protocols: Preparation of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diethylamino)-N-mesitylacetamide hydrochloride, a compound structurally related to the well-known local anesthetic Lidocaine hydrochloride, is utilized in various in vitro studies to investigate its effects on cellular processes. Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for cell culture applications.
Physicochemical and Solubility Data
A comprehensive understanding of the compound's properties is essential for preparing stable and accurate stock solutions.
| Property | Value | Source |
| Synonyms | Lidocaine hydrochloride | [1] |
| Molecular Formula | C₁₄H₂₃ClN₂O | [1] |
| Molecular Weight | 270.80 g/mol | [1] |
| Appearance | White crystalline powder | |
| Solubility in Water | Freely soluble | |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 369.28 mM) | [2] |
| Storage of Solid | Store at room temperature | |
| Storage of Stock Solution | -20°C or -80°C | [3] |
Recommended Solvents for Stock Solution Preparation
Given that this compound is freely soluble in water, the recommended primary solvent for cell culture applications is sterile, nuclease-free water or a buffered salt solution such as Phosphate-Buffered Saline (PBS). This minimizes the potential for solvent-induced cytotoxicity that can be associated with organic solvents like DMSO.
For compounds that are difficult to dissolve, Dimethyl Sulfoxide (DMSO) can be used.[2] However, it is crucial to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1% v/v) to avoid adverse effects on cell viability and function.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in sterile water.
Materials:
-
This compound (MW: 270.80 g/mol )
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, light-protected cryovials for aliquots
Procedure:
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of the compound using the following formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) For 10 mL of a 100 mM solution: Mass (g) = 0.1 mol/L x 0.01 L x 270.80 g/mol = 0.2708 g
-
Weighing: Accurately weigh 270.8 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile conical tube.
-
Dissolving: Add a portion of the sterile water (e.g., 8 mL) to the conical tube. Vortex the tube until the compound is completely dissolved.
-
Volume Adjustment: Add sterile water to bring the final volume to 10 mL. Vortex briefly to ensure a homogenous solution.
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into single-use, light-protected cryovials. Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]
Protocol 2: Preparation of a 100 mM DMSO Stock Solution
This protocol is for instances where a DMSO stock solution is required.
Materials:
-
This compound (MW: 270.80 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile, light-protected cryovials for aliquots
Procedure:
-
Calculation: The mass calculation is the same as in Protocol 1.
-
Weighing: Accurately weigh 270.8 mg of the compound and transfer it to a sterile conical tube.
-
Dissolving: Add a portion of the anhydrous, sterile-filtered DMSO (e.g., 8 mL) to the conical tube. Vortex thoroughly until the compound is fully dissolved. Gentle warming (up to 37°C) can be applied if necessary to aid dissolution.
-
Volume Adjustment: Add DMSO to reach the final volume of 10 mL and vortex to mix.
-
Aliquoting: Dispense the stock solution into sterile, light-protected cryovials.
-
Storage: Store the DMSO stock solution aliquots at -20°C or -80°C.
Working Concentrations for Cell Culture
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. The following table provides a range of concentrations reported in the literature for in vitro studies with Lidocaine hydrochloride.
| Cell Line/Model | Assay | Working Concentration Range | Reference |
| Human gastric cancer cell line MKN45 | Cell Viability | 1 - 10 nM | [2] |
| Human gastric cancer cell line MKN45 | Apoptosis | 10 nM | [2] |
| Rat Spinal Substantia Gelatinosa Neurons | Patch Clamp | 80 µM | [4] |
| Mouse Dorsal Root Ganglion Neurons | Axonal Transport | 10 µM | [4] |
| Mouse Cortical Neurons | Patch Clamp | 11.79 ± 1.74 mM | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Affected by this compound
This compound, as Lidocaine, primarily functions by blocking voltage-gated sodium channels.[5][6] However, it also impacts several intracellular signaling pathways implicated in cell proliferation, migration, and apoptosis.[1]
References
Protocol for In Vivo Administration of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride to Rodents: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo administration of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, commonly known as lidocaine hydrochloride, to rodent models. Lidocaine is a widely used local anesthetic and Class Ib antiarrhythmic agent.[1] Its primary mechanism of action involves the state-dependent blockade of voltage-gated sodium channels (VGSCs) within neuronal cell membranes, leading to a reversible inhibition of action potential propagation.[2][3] This protocol outlines detailed procedures for various administration routes, including local infiltration, peripheral nerve blocks, and systemic infusion, tailored for research applications in mice and rats. It includes quantitative data on dosages, pharmacokinetics, and toxicity, along with a visual representation of its molecular mechanism and experimental workflows.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of lidocaine hydrochloride to rodents.
Table 1: Recommended Dosages and Administration Routes for Lidocaine Hydrochloride in Rodents
| Species | Application | Route of Administration | Concentration | Dosage | Onset of Action | Duration of Action | Reference(s) |
| Mouse & Rat | Local Infiltration (Line Block) | Subcutaneous (SC) | 0.5% (diluted from 2%) | Do not exceed 4-7 mg/kg total dose | 2-5 minutes | < 1 hour | [4][5][6] |
| Rat | Sciatic Nerve Block | Perineural Injection | 1% | 0.1 mL | ~40 seconds | Motor function recovery by 120 min | [7] |
| Rat | Epidural Anesthesia | Epidural Injection | 2% | Varies based on desired block height | Rapid | 1-2 hours | [8] |
| Rat | Systemic Analgesia | Continuous Subcutaneous Infusion | Varies | 0.67 - 1.3 mg/kg/h | N/A | Continuous | [9] |
Table 2: Pharmacokinetic Parameters of Lidocaine in Rats
| Parameter | Value | Unit | Route of Administration | Reference(s) |
| Elimination Half-Life (t½) | 1.5 - 2 | hours | Intravenous | [10] |
| Volume of Distribution (Vd) | 0.77 | L/kg | Intravenous | [11] |
| Clearance (CL) | 2.03 | L/h/kg | Intravenous | [11] |
| Bioavailability (SC) | 39.3 | % | Subcutaneous | [11] |
Table 3: Acute Toxicity (LD50) of Lidocaine Hydrochloride
| Species | Route of Administration | LD50 | Unit | Reference(s) |
| Mouse | Oral | 292 | mg/kg | [12] |
| Mouse | Intraperitoneal (IP) | 105 | mg/kg | [4] |
| Rat | Oral | 317 | mg/kg | [13] |
| Rat | Subcutaneous (SC) | 570 | mg/kg | [13] |
| Rat | Intravenous (IV) | 25 | mg/kg | [13] |
Mechanism of Action and Signaling Pathway
Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[2] It exhibits a state-dependent binding affinity, preferentially targeting the open and inactivated states of the channel over the resting state.[1] This results in a use-dependent block, which is more pronounced in rapidly firing neurons.[3] By binding to a site within the inner pore of the channel, lidocaine stabilizes the inactivated state of the VGSC, preventing the influx of sodium ions necessary for depolarization and propagation of action potentials.[2][3] This action effectively increases the threshold for electrical excitability and slows nerve conduction.[1]
Recent studies have revealed that lidocaine's effects extend beyond VGSC blockade. It has been shown to inhibit other ion channels, including potassium, calcium, and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[14][15] Furthermore, lidocaine exhibits anti-inflammatory properties by modulating signaling pathways such as Toll-like receptor (TLR) and nuclear factor kappa-β (NF-κβ), leading to a reduction in the release of pro-inflammatory cytokines like TNF-α.[16]
Experimental Protocols
General Preparation and Dilution
Materials:
-
Lidocaine hydrochloride 2% (20 mg/mL) solution
-
Sterile 0.9% saline or sterile water for injection
-
Sterile syringes (1 mL) and needles (25-30 gauge)
-
Sterile vials for dilution
Procedure:
-
To prepare a 0.5% (5 mg/mL) lidocaine solution, dilute the 2% stock solution 1:3 with sterile saline or water (e.g., add 1 mL of 2% lidocaine to 3 mL of diluent in a sterile vial).[5]
-
Gently mix the solution.
-
Label the vial with the drug name, final concentration, and date of preparation. Diluted solutions should be discarded according to institutional guidelines, typically within a few days to a week if stored properly.
Protocol 1: Subcutaneous Incisional Line Block
This protocol is suitable for providing localized analgesia for surgical procedures.
Materials:
-
0.5% lidocaine hydrochloride solution
-
Anesthetic (e.g., isoflurane)
-
Surgical preparation supplies (clippers, antiseptic scrub, alcohol)
Procedure:
-
Animal Preparation: Anesthetize the rodent using an approved protocol.
-
Dosage Calculation: Weigh the animal to accurately calculate the lidocaine dosage. The total dose should not exceed 4-7 mg/kg.[4]
-
Surgical Site Preparation: Shave the fur over the intended incision site and prepare the skin for aseptic surgery.[4]
-
Administration: a. Insert the needle into the subcutaneous space along the planned incision line. b. Gently aspirate to ensure the needle is not in a blood vessel. c. Slowly inject the diluted lidocaine solution while withdrawing the needle to create a "line block."[5]
-
Onset Time: Wait for 2-5 minutes for the anesthetic to take effect before making the incision.[5]
Protocol 2: Sciatic Nerve Block in Rats
This protocol is used for inducing a nerve block in the hindlimb, often for pain research.
Materials:
-
1% lidocaine hydrochloride solution
-
Appropriate restraint method for unanesthetized animals or general anesthesia
Procedure:
-
Animal Acclimation: Acclimate the rats to the handling and injection procedure to minimize stress.[7]
-
Injection Site Identification: The sciatic nerve can be targeted at the sciatic notch, which is located between the greater trochanter of the femur and the ischial tuberosity.[4][7]
-
Administration: a. Insert the needle perpendicular to the skin at the identified injection site. b. Inject 0.1 mL of 1% lidocaine solution near the sciatic nerve.[7]
-
Assessment of Block: a. The onset of the nerve block can be observed within approximately 40 seconds, indicated by postural and gait abnormalities.[7] b. Assess motor function by observing the extensor postural thrust and toe spreading reflex.[7][17] c. Assess sensory block (nociception) using the withdrawal response to a thermal stimulus or a superficial pinch.[7]
Protocol 3: Epidural Administration
This protocol provides analgesia to the caudal part of the body.
Materials:
-
2% lidocaine hydrochloride solution
-
General anesthesia is required.
-
Spinal needle (e.g., 25-gauge)
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in sternal or lateral recumbency.
-
Injection Site Identification: The injection is typically performed at the lumbosacral (LS) space. In cats, the spinal cord ends at L7/S1, while in dogs it ends at L6/L7.[8] Palpate the iliac crests and the dorsal spinous process of L7 to identify the LS space.
-
Administration: a. Aseptically prepare the injection site. b. Insert the spinal needle into the LS space. A "pop" may be felt as the needle penetrates the ligamentum flavum. c. Confirm needle placement by the lack of resistance to a small injection of sterile saline (hanging drop technique) or by aspiration to ensure no cerebrospinal fluid or blood is withdrawn. d. Slowly inject the calculated volume of 2% lidocaine. The volume will depend on the desired extent of the cranial spread of the block.[8]
-
Monitoring: Monitor the animal for the level of sensory and motor blockade and for any signs of systemic toxicity.
Experimental Workflows
The following diagrams illustrate the typical workflows for local and regional anesthesia using lidocaine hydrochloride in rodents.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 3. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. campusvet.wsu.edu [campusvet.wsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ivis.org [ivis.org]
- 9. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics and Pharmacokinetics of Lidocaine in a Rodent Model of Diabetic Neuropathy [ouci.dntb.gov.ua]
- 13. Pharmacokinetics of lidocaine, bupivacaine, and levobupivacaine in plasma and brain in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lidocaine excites both pre- and postsynaptic neurons of reconstructed respiratory pattern generator in Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lidocaine Inhibits HCN Currents in Rat Spinal Substantia Gelatinosa Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of Lidocaine in Neuroscience: A Detailed Examination of its Applications and Protocols
Lidocaine hydrochloride , chemically known as 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride, is a widely utilized local anesthetic and antiarrhythmic drug that has found significant application as a research tool in neuroscience. Its primary mechanism of action, the blockade of voltage-gated sodium channels, allows for the precise and reversible inhibition of neuronal activity, making it an invaluable asset in elucidating the intricacies of the nervous system. This document provides a comprehensive overview of its applications, supported by experimental protocols and quantitative data, for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathways
Lidocaine's principal effect is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2][3][4] By binding to the intracellular portion of these channels, lidocaine stabilizes them in an inactivated state, thereby preventing the influx of sodium ions required for depolarization.[4] This leads to an increase in the threshold for electrical excitability and a subsequent halt in nerve impulse conduction.[4]
Beyond its primary target, research suggests that lidocaine can also modulate other signaling pathways, including effects on potassium channels and intracellular calcium levels.[4] At higher concentrations, these effects can contribute to neurotoxicity through the activation of CaMKII and MAPK pathways.[4] Furthermore, studies have indicated that lidocaine can influence the dopaminergic system and inhibit hyperpolarization-activated cation currents (Ih) in thalamic neurons in a concentration-dependent manner.[5] It has also been shown to reduce the activation of hippocampal microglia and the expression of pro-inflammatory cytokines.[5]
Applications in Neuroscience Research
The ability of lidocaine to reversibly silence neural activity has led to its widespread use in various areas of neuroscience research:
-
Mapping Neural Circuits: By locally infusing lidocaine into specific brain regions, researchers can transiently inactivate those areas and observe the resulting behavioral or physiological changes. This "chemical lesion" approach is instrumental in delineating the functional connectivity of neural circuits.
-
Investigating Pain Pathways: As a local anesthetic, lidocaine is extensively used to study the mechanisms of pain perception (nociception). It can be applied peripherally to block nerve conduction from sensory neurons or administered systemically to investigate its central analgesic effects.[5][6]
-
Studying Neuroprotective Effects: Research has shown that lidocaine may possess neuroprotective properties, particularly in the context of ischemia and hypoxia.[7] It is believed to exert these effects by reducing sodium influx and subsequent excitotoxicity, as well as by preserving cellular ATP levels.[7]
-
Modulating Neuronal Excitability in Electrophysiology: In in vitro electrophysiology experiments, lidocaine is used to selectively block sodium channels, allowing for the isolation and study of other ion channels and synaptic processes.[1]
Quantitative Data on Lidocaine's Effects
The following tables summarize key quantitative data from various studies on the effects of lidocaine in neuroscience research.
| Parameter | Concentration/Dose | Effect | Model System | Reference |
| Neuroprotection | 2-200 µM | Protected CA1 pyramidal cells from ischemic damage | Rat hippocampal slices (oxygen-glucose deprivation) | [7] |
| 10-100 µM | Promoted recovery of evoked population spikes after anoxia | Rat hippocampal slices | [7] | |
| Analgesia | 1-2 µg/mL (plasma) | Inhibited neuropathic pain | Rats | [5] |
| 1.0 µg/mL (plasma) | Increased pain threshold | Humans | [5] | |
| Central Nervous System Effects | 0.5 µL injection | Increased pain threshold and relieved visceral pain | Rat ventral tegmental area | [5] |
| 4 mg/kg and 10 mg/kg (IV) | Enhanced S1 and S2 responses to nociceptive stimulation | Rats (fMRI) | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon scientific findings. Below are representative protocols for key experiments involving lidocaine.
Protocol 1: In Vitro Neuroprotection Assay in Hippocampal Slices
Objective: To assess the neuroprotective effect of lidocaine against oxygen-glucose deprivation (OGD)-induced neuronal injury.
Materials:
-
Rat hippocampal slices (400 µm thick)
-
Artificial cerebrospinal fluid (aCSF)
-
Lidocaine hydrochloride stock solution
-
Incubation chamber with 95% O2 / 5% CO2 gas supply
-
Incubation chamber with 95% N2 / 5% CO2 gas supply
-
Microscope for assessing cell viability (e.g., with propidium iodide staining)
Procedure:
-
Prepare acute hippocampal slices from adult rats and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Divide the slices into control and experimental groups.
-
Pre-incubate the experimental group slices with desired concentrations of lidocaine (e.g., 10 µM, 50 µM, 100 µM) in oxygenated aCSF for 30 minutes.
-
Induce OGD by transferring the slices to glucose-free aCSF and bubbling with 95% N2 / 5% CO2 for a specified duration (e.g., 30 minutes).
-
Following OGD, return the slices to oxygenated aCSF (with or without lidocaine for the experimental group) for a reperfusion period (e.g., 2 hours).
-
Assess neuronal damage using a viability stain such as propidium iodide or by electrophysiological recordings of synaptic function.
-
Quantify the extent of neuronal death in the CA1 region of the hippocampus.
Protocol 2: In Vivo Microinfusion for Reversible Brain Inactivation
Objective: To transiently inactivate a specific brain region to study its role in a behavioral task.
Materials:
-
Stereotaxic apparatus
-
Anesthetized animal (e.g., rat or mouse)
-
Microinfusion pump and syringe
-
Guide cannula and injector
-
Lidocaine hydrochloride solution (e.g., 2% in sterile saline)
-
Behavioral testing apparatus
Procedure:
-
Surgically implant a guide cannula aimed at the target brain region in the anesthetized animal and allow for recovery.
-
Habituate the animal to the behavioral testing apparatus.
-
On the test day, gently restrain the animal and insert the microinjector into the guide cannula.
-
Infuse a small volume of lidocaine solution (e.g., 0.5 µL) over a period of several minutes.
-
A control group should receive a vehicle infusion (sterile saline).
-
Remove the injector and place the animal in the behavioral testing apparatus to assess the effects of the inactivation on task performance.
-
Monitor the animal's behavior for the duration of lidocaine's effect (typically 30-60 minutes).
-
Analyze the behavioral data to determine the impact of inactivating the target brain region.
References
- 1. nbinno.com [nbinno.com]
- 2. Lignocaine: Neuro-Protective or Wishful Thinking? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Intravenous Lidocaine on Brain Activation During Non-Noxious and Acute Noxious Stimulation of the Forepaw: A Functional Magnetic Resonance Imaging Study in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of lidocaine: is there clinical potential? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-(Diethylamino)-N-mesitylacetamide hydrochloride as a Negative Control in Ion Channel Screening
Abstract
In ion channel drug discovery and safety pharmacology, the use of appropriate controls is fundamental to the validation of screening assays and the interpretation of results. A negative control compound, which is structurally similar to the active test compounds but lacks significant biological activity at the target, is an invaluable tool. It helps to distinguish true pharmacological effects from non-specific interactions or experimental artifacts. This document describes the application of 2-(Diethylamino)-N-mesitylacetamide hydrochloride as a putative negative control for screening campaigns targeting specific ion channels, particularly those sensitive to local anesthetic-like molecules such as voltage-gated sodium channels.
Introduction: The Role of Negative Controls
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a biological target.[1] Ion channels, being critical regulators of cellular excitability, are a major target class.[2][3] The validation of any screening assay hinges on the inclusion of positive and negative controls.
-
Positive Control: A compound known to modulate the target ion channel (e.g., a known blocker or activator). This confirms the assay is sensitive to the expected biological effect.
-
Vehicle Control: The solvent (e.g., DMSO) used to dissolve the test compounds. This defines the baseline or 0% activity level.
-
Negative Control Compound: A molecule that is structurally related to the active compounds but is inactive against the target. Its purpose is to account for potential off-target or non-specific effects of the chemical scaffold itself, such as solubility issues, fluorescence quenching, or membrane disruption, which could lead to false-positive results.
This compound is an analog of the well-known sodium channel blocker, lidocaine. While lidocaine is a potent, state-dependent blocker of voltage-gated sodium channels (NaV), its analogs can exhibit significantly different pharmacological profiles.[4][5][6] The addition of a methyl group to the phenyl ring (transforming the 2,6-dimethylphenyl group of lidocaine to the 2,4,6-trimethylphenyl, or mesityl, group) can alter the compound's interaction with the channel's binding pocket, potentially reducing or abolishing its blocking activity. This makes this compound a prime candidate for use as a negative control in screens where lidocaine or similar compounds are active.
Principle of Action: Comparison with Lidocaine
Lidocaine blocks voltage-gated sodium channels by binding to a receptor site within the inner pore of the channel's α-subunit.[6] Its affinity for the channel is state-dependent; it binds with low affinity to the resting state but with high affinity to the open and inactivated states.[5][6][7] This "use-dependent" block is characteristic of many Class I antiarrhythmic drugs and local anesthetics.[6][8]
The rationale for using this compound as a negative control is based on the hypothesis that the structural modification (the additional methyl group) sterically hinders its ability to bind effectively to the NaV channel pore, thereby rendering it inactive or significantly less potent than lidocaine. When used in a screening assay, it should produce a response that is statistically indistinguishable from the vehicle control, confirming that the assay is not susceptible to artifacts from this particular chemical scaffold.
Data Presentation: Expected Results in an Ion Channel Assay
The following table summarizes the expected outcomes from a primary screen for NaV1.7 channel blockers using automated patch-clamp electrophysiology. The data are presented as the percentage of current inhibition at a fixed compound concentration (e.g., 10 µM).
| Compound | Role | Target Concentration | Expected % Inhibition (Mean ± SD) | Interpretation |
| Vehicle (0.1% DMSO) | Vehicle Control | N/A | 0 ± 5% | Defines the baseline (no inhibition) for the assay. |
| Lidocaine | Positive Control | 10 µM | 65 ± 8% | Confirms the assay can detect known inhibitors of the NaV1.7 channel. |
| 2-(Diethylamino)-N-mesitylacetamide HCl | Negative Control | 10 µM | 2 ± 6% | Demonstrates that the chemical scaffold, at this concentration, does not cause non-specific channel block. |
| Test Compound 'X' | Hit Compound | 10 µM | 85 ± 7% | Identified as a potent inhibitor of the target channel. |
Experimental Protocols
Two common platforms for ion channel screening are automated patch-clamp (APC) electrophysiology and fluorescence-based assays using plate readers (e.g., FLIPR).[1][2]
Protocol 1: Automated Patch-Clamp Electrophysiology
This method is considered the gold standard as it directly measures ion flow through the channels.[2][3]
Objective: To assess the inhibitory activity of test compounds on a specific voltage-gated ion channel (e.g., NaV1.7) expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the target ion channel.
-
Automated patch-clamp system (e.g., Sophion Qube 384, Nanion SyncroPatch).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 135 CsF, 5 NaCl, 2 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Compounds: Lidocaine (positive control), 2-(Diethylamino)-N-mesitylacetamide HCl (negative control), and test compounds, all prepared as 10 mM stock solutions in DMSO.
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension according to the instrument manufacturer's guidelines.
-
Compound Plate Preparation: Prepare a 384-well compound plate.
-
Add vehicle (0.1% DMSO in external solution) to control wells.
-
Add Lidocaine to positive control wells at a final concentration of 10 µM.
-
Add 2-(Diethylamino)-N-mesitylacetamide HCl to negative control wells at a final concentration of 10 µM.
-
Add test compounds to the remaining wells at the desired final concentration.
-
-
APC System Run:
-
Load the cell suspension, internal solution, external solution, and compound plate into the APC system.
-
Initiate the automated run. The system will achieve whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit channel activity (e.g., for NaV1.7, hold at -120 mV and step to 0 mV to activate the channels).
-
Record baseline channel activity.
-
Apply compounds from the plate and incubate for a specified time (e.g., 3-5 minutes).
-
Apply the same voltage protocol and record the current in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound application.
-
Calculate the percentage of inhibition for each well: % Inhibition = (1 - (I_compound / I_baseline)) * 100.
-
Validate the assay plate based on the performance of positive and negative controls (e.g., calculating a robust Z'-factor).
-
Protocol 2: FLIPR Membrane Potential Assay
This is a higher-throughput, indirect method that uses a voltage-sensitive dye to measure changes in membrane potential.[2]
Objective: To screen for compounds that inhibit ion channel activity, leading to a change in cell membrane potential.
Materials:
-
CHO cells stably expressing the target voltage-gated ion channel and a Tl+-permeable potassium channel (as a depolarizing switch).
-
Fluorescent Imaging Plate Reader (FLIPR).
-
Membrane potential-sensitive dye kit (e.g., from Molecular Devices).
-
Assay Buffer (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).
-
Channel Activator: A chemical activator or a high-potassium solution to depolarize the cells and open the target channels.
Procedure:
-
Cell Plating: Seed cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove culture medium and add the membrane potential dye dissolved in assay buffer. Incubate as per the manufacturer's instructions (e.g., 60 minutes at room temperature).
-
Compound Addition:
-
Prepare a compound plate as described in Protocol 4.1.
-
Transfer compounds, positive control (Lidocaine), negative control (2-(Diethylamino)-N-mesitylacetamide HCl), and vehicle to the cell plate using the FLIPR.
-
Incubate for 10-20 minutes.
-
-
FLIPR Reading:
-
Place the cell plate and the activator plate into the FLIPR.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Initiate the automated addition of the channel activator to all wells.
-
Immediately record the change in fluorescence intensity for 2-3 minutes. Channel inhibition by an active compound will prevent the depolarization caused by the activator, resulting in a smaller change in fluorescence.
-
-
Data Analysis:
-
Calculate the response magnitude (e.g., peak fluorescence change) for each well.
-
Normalize the data to controls: Normalized Response = ((Response_compound - Response_vehicle) / (Response_pos_ctrl - Response_vehicle)) * 100.
-
Identify hits as compounds that suppress the fluorescence signal in a manner similar to the positive control. The negative control should show a signal similar to the vehicle.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of a negative control in ion channel screening.
Caption: Automated Patch-Clamp (APC) screening workflow.
Caption: State-dependent binding of controls to a channel.
Caption: Logic for using a negative control in hit validation.
References
- 1. criver.com [criver.com]
- 2. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blockade of cardiac sodium channels by lidocaine. Single-channel analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Quantification of 2-(Diethylamino)-N-mesitylacetamide hydrochloride in Biological Samples by HPLC
Introduction
2-(Diethylamino)-N-mesitylacetamide hydrochloride, commonly known as lidocaine hydrochloride, is a widely used local anesthetic and antiarrhythmic drug.[1][2] Accurate quantification of lidocaine in biological samples such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted technique for this purpose, offering excellent sensitivity and selectivity.[1][3][4] This document provides detailed application notes and protocols for the determination of lidocaine hydrochloride in biological matrices.
Quantitative Data Summary
The following tables summarize the key parameters from various validated HPLC methods for the quantification of lidocaine hydrochloride.
Table 1: Sample Preparation and Chromatographic Conditions
| Biological Matrix | Sample Preparation Method | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Human Serum | Liquid-Liquid Extraction (LLE) with diethyl ether | C18 | Acetonitrile and monobasic potassium phosphate | 0.9 | 210 | [1] |
| Dog Plasma | Solid-Phase Extraction (SPE) with C18 cartridges | ODS (C18) | Acetonitrile and pH 5.9 phosphate buffer (20:80 v/v) | 1.0 | 210 | [5] |
| Pharmaceutical Preparations | N/A | Ion Pac Ercus C18 (250 mm × 4.5 mm, 5 µm) | Water and acetonitrile (80:20, v/v) with 5% acetic acid (pH 3.4) | 1.0 | 254 | [4] |
| Pharmaceutical Dosage Forms | N/A | Chromatopak, Peerless C18 (250 mm x 4.6 mm, 5 μm) | Dipotassium monohydrogen phosphate buffer (10mM): ACN (20:80) | 1.0 | 263 | [2] |
| In vitro Dissolution Medium | N/A | LichroCART RP-18 (5 mm, 125x4 mm) | 35% acetonitrile, 65% 0.05 M sodium phosphate buffer (pH 6.0) and 0.05% diethylamine | N/A | N/A | [6] |
Table 2: Method Validation Parameters
| Parameter | Human Serum[1] | Dog Plasma[5] | Pharmaceutical Preparations[4] | Pharmaceutical Dosage Forms[2] |
| Linearity Range | 50–5000 ng/mL | 20–1000 ng/mL | 0.1–0.5 µg/mL | 20-100 ug/ml |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | 0.9987 | 0.999 |
| Intra-day Precision (%RSD) | <15% at LLOQ, <12% at other concentrations | 4.4% at LLOQ, 3.9% overall | ≤0.57% | <2% |
| Inter-day Precision (%RSD) | <15% at LLOQ, <12% at other concentrations | 3.4% at LLOQ, 4.9% overall | ≤0.57% | <2% |
| Accuracy (% Error or Recovery) | < 9% error | -4.3% to -5.0% at LLOQ, -3.7% to -4.6% overall | 96% to 100% recovery | 95%-105% recovery |
| Limit of Quantification (LOQ) | 50 ng/mL | 20 ng/mL | 0.01645 µg/mL | 4.68 ug/ml |
| Limit of Detection (LOD) | Not Reported | 10 ng/mL | 0.00521 µg/mL | 1.54 ug/ml |
| Recovery | 80.42% to 93.9% | 96.6% | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Quantification of Lidocaine in Human Serum by LLE-HPLC-UV
This protocol is based on the method described by Al-Ghananeem et al.[1]
1. Materials and Reagents
-
Lidocaine Hydrochloride reference standard
-
Procainamide Hydrochloride (Internal Standard - IS)
-
HPLC grade acetonitrile, water, and diethyl ether
-
Monobasic potassium phosphate (KH₂PO₄)
-
Sodium hydroxide (NaOH)
-
Human serum (drug-free)
2. Preparation of Solutions
-
Stock Solution (Lidocaine): Prepare a 0.4% lidocaine HCl stock solution in 5% dextrose for injection.
-
Working Standard Solutions (Lidocaine): Prepare working standards by serial dilution of the stock solution with HPLC grade water to final concentrations of 40, 4, and 0.4 µg/mL.
-
Internal Standard (IS) Stock Solution: Dissolve 17 mg of procainamide HCl in 100 mL of water.
-
Calibration Standards: Spike drug-free human serum with appropriate volumes of lidocaine working standard solutions to achieve final concentrations ranging from 50 to 5000 ng/mL.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.25 mL of human serum sample (or calibration standard), add 50 μL of the IS stock solution.
-
Add 200 μL of 1 M NaOH to alkalinize the sample.
-
Add 3 mL of diethyl ether.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 3000 g for 3 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or in vacuo.
-
Reconstitute the dried residue with 150 μL of HPLC grade water.
-
Inject up to 75 μL into the HPLC system.
4. HPLC Conditions
-
Column: C18 analytical column.
-
Mobile Phase: A mixture of acetonitrile and phosphate solution (25 mM KH₂PO₄, 3 mM sulfuric acid, 3.6 mM triethylamine) in a 12:88 (v/v) ratio.[1]
-
Flow Rate: 0.9 mL/min.[1]
-
Detection: UV detector set at 277 nm for the internal standard (procainamide) and switched to 210 nm at 4 minutes post-injection for lidocaine.[1]
-
Temperature: Ambient.
5. Data Analysis
-
Construct a calibration curve by plotting the peak height ratio of lidocaine to the internal standard against the nominal concentration of lidocaine.
-
Determine the concentration of lidocaine in unknown samples by interpolating their peak height ratios from the calibration curve.
Protocol 2: Quantification of Lidocaine in Dog Plasma by SPE-HPLC-UV
This protocol is adapted from the method described by Chen et al.[5]
1. Materials and Reagents
-
Lidocaine Hydrochloride reference standard
-
Phenacemide (Internal Standard - IS)
-
HPLC grade acetonitrile and water
-
Phosphate buffer (pH 9.0 and pH 4.0)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Dog plasma (drug-free)
2. Preparation of Solutions
-
Stock and Working Solutions: Prepare stock and working standard solutions of lidocaine and the IS (phenacemide) in an appropriate solvent.
-
Calibration Standards: Spike drug-free dog plasma with lidocaine to achieve concentrations ranging from 20 to 1000 ng/mL.
3. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge.
-
To 0.5 mL of plasma, add the internal standard.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of acetonitrile-pH 9.0 phosphate buffer (10:90 v/v).
-
Elute the analytes with 0.5 mL of acetonitrile-pH 4.0 phosphate buffer (40:60 v/v).
-
Directly inject the eluent into the HPLC system.
4. HPLC Conditions
-
Column: Reversed-phase ODS (C18) column.
-
Mobile Phase: Acetonitrile and pH 5.9 phosphate buffer (0.05 M) in a 20:80 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detector set at 210 nm.[5]
-
Temperature: 25°C.[5]
5. Data Analysis
-
Follow the same procedure as described in Protocol 1, using peak area ratios for quantification.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in method development.
Caption: Experimental workflow for HPLC quantification of lidocaine.
Caption: Logical steps in HPLC method development and validation.
References
- 1. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. arlok.com [arlok.com]
- 4. Quantitative Determination of Lidocaine Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection | Semantic Scholar [semanticscholar.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. scielo.br [scielo.br]
Application Notes and Protocols: Utilizing 2-(Diethylamino)-N-mesitylacetamide hydrochloride for the Differentiation of Sodium Channel Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diethylamino)-N-mesitylacetamide hydrochloride, also known as Trimecaine or Mesocaine, is an amino-amide local anesthetic structurally similar to lidocaine.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav), which are critical for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[1] There are nine known subtypes of voltage-gated sodium channels (Nav1.1-1.9) in mammals, each with distinct tissue distribution and biophysical properties.[2][3] The ability to differentiate between these subtypes is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects.[4]
Local anesthetics like Trimecaine exhibit state-dependent binding, showing a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1][5] This property, along with potential intrinsic differences in affinity for various Nav subtypes, can be exploited to differentiate their activity. While specific quantitative data on the interaction of Trimecaine with individual sodium channel subtypes is not extensively documented in publicly available literature, its structural similarity to lidocaine allows for the extrapolation of its potential utility in subtype differentiation.[1][2]
These application notes provide a framework for utilizing this compound to characterize and differentiate between sodium channel subtypes, with a focus on electrophysiological techniques. The provided protocols and data are based on established methodologies for studying local anesthetic-sodium channel interactions.
Data Presentation: Quantitative Analysis of Sodium Channel Blockade
Due to the limited availability of specific IC50 values for this compound, the following tables summarize the well-documented state-dependent and subtype-selective blockade of various sodium channel isoforms by its structural analog, lidocaine. These values serve as a reference point for designing experiments and interpreting data when using Trimecaine. It is recommended that researchers empirically determine the IC50 values for Trimecaine for their specific experimental conditions.
Table 1: State-Dependent IC50 Values for Lidocaine Block of NaV Channels [1][5]
| Channel State | NaV Isoform | Preparation | IC50 (µM) |
| Resting (Tonic Block) | NaV1.5 | HEK293 Cells | >1000 |
| Resting (Tonic Block) | Peripheral Nerve | Xenopus laevis Oocytes | 204 |
| Inactivated | NaV1.5 | HEK293 Cells | ~30-67.2 |
| Open/Inactivated (Use-Dependent) | Cardiac Na+ Channels | Native | 5-28 |
Table 2: Subtype-Selectivity of Lidocaine Blockade [6][7]
| NaV Isoform | Tissue of Origin | Block Type | Key Finding |
| hNav1.4 (hSkM1) | Skeletal Muscle | Inactivated-State | 5 to 8 times less sensitive to lidocaine than hNav1.5. |
| hNav1.5 (hH1) | Cardiac Muscle | Inactivated-State | Higher intrinsic sensitivity to lidocaine compared to hNav1.4. |
| hNav1.5 (hH1) | Cardiac Muscle | Tonic Block | Greater tonic block at 0.1 mM lidocaine compared to hNav1.4. |
| hNav1.5 (hH1) | Cardiac Muscle | Use-Dependent Block | 25 µM lidocaine produced equivalent block to 0.1 mM in hNav1.4. |
Experimental Protocols
The gold-standard technique for characterizing the interaction of a compound with specific ion channel subtypes is patch-clamp electrophysiology.[2] This method allows for the direct measurement of ion flow through channels in whole-cell or single-channel configurations.
Whole-Cell Patch-Clamp Protocol for Characterizing State-Dependent Block
This protocol is designed for use with mammalian cell lines (e.g., HEK293 or CHO) stably expressing a specific sodium channel subtype.
I. Cell Culture and Preparation
-
Culture cells expressing the desired Nav subtype in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
-
Just before recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
II. Solutions
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[1]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Cesium is used to block potassium channels).[1]
-
Drug Stock Solution: Prepare a high-concentration stock solution of this compound in the external solution. Serial dilutions can be made from this stock to achieve the desired final concentrations.
III. Electrophysiological Recording
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[2]
-
Approach a selected cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 3-5 minutes before recording.
IV. Voltage-Clamp Protocols for Differentiating Subtypes
The key to differentiating sodium channel subtypes with a state-dependent blocker is to use voltage protocols that favor different channel states (resting, open, inactivated).
A. Protocol for Measuring Tonic Block (Resting State Affinity)
-
Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure the majority of sodium channels are in the resting state.[1]
-
Apply brief depolarizing test pulses (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.[1]
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.
-
Measure the reduction in the peak sodium current at each concentration to determine the tonic block.
-
Construct a concentration-response curve and fit with the Hill equation to determine the IC50 for the resting state.
B. Protocol for Measuring Use-Dependent Block (Open/Inactivated State Affinity)
-
Hold the cell membrane at a more depolarized potential (e.g., -80 mV) where a fraction of channels will be in the inactivated state.[1]
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms at a frequency of 5-10 Hz).
-
Measure the peak current of the first pulse and subsequent pulses in the train. Use-dependent block will manifest as a progressive decrease in the peak current with each pulse.
-
After establishing a stable baseline, perfuse the cell with the test compound.
-
Quantify the degree of use-dependent block as the percentage of inhibition of the last pulse in the train relative to the first pulse.
-
Determine the IC50 for use-dependent block by applying different concentrations of the compound.
C. Protocol for Measuring Inactivated-State Block
-
Utilize a two-pulse protocol. From a holding potential of -120 mV, apply a long conditioning prepulse to various potentials (e.g., from -120 mV to -30 mV for 500 ms) to induce varying degrees of steady-state inactivation.
-
Immediately following the prepulse, apply a test pulse to -10 mV to measure the fraction of available channels.
-
Perform this protocol in the absence and presence of the test compound.
-
A higher affinity for the inactivated state will result in a hyperpolarizing shift in the steady-state inactivation curve in the presence of the drug.
By comparing the IC50 values obtained from these different protocols across various sodium channel subtypes, a selectivity profile for this compound can be established. Subtypes with a larger difference between tonic and use-dependent IC50 values, or a greater shift in the inactivation curve, will indicate a higher degree of state-dependent block.
Visualizations
Signaling Pathway
Caption: Signaling pathway of sodium channel blockade by this compound.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Voltage-gated sodium channel impairing toxin ~ VenomZone [venomzone.expasy.org]
- 4. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct local anesthetic affinities in Na+ channel subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct local anesthetic affinities in Na+ channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing an Experimental Model of Nerve Block with 2-(Diethylamino)-N-mesitylacetamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diethylamino)-N-mesitylacetamide hydrochloride, also known as Trimecaine hydrochloride, is an amide-type local anesthetic.[1][2] Its mechanism of action involves the blockade of voltage-gated sodium channels, which are essential for the initiation and propagation of nerve impulses.[2] By inhibiting the influx of sodium ions, Trimecaine prevents depolarization of the neuronal membrane, thereby blocking the transmission of pain signals.[2] The anesthetic effect of Trimecaine typically begins within 15 minutes and can last for 60 to 90 minutes.[1]
These application notes provide a detailed protocol for establishing a rat sciatic nerve block model to evaluate the efficacy of Trimecaine hydrochloride. The sciatic nerve block model is a well-established preclinical method for assessing the properties of local anesthetics. This document outlines the procedures for animal preparation, drug administration, and the assessment of sensory and motor blockade.
Data Presentation
The following tables summarize the expected quantitative data from a dose-ranging study of Trimecaine hydrochloride in a rat sciatic nerve block model. The data is presented to facilitate comparison between different concentrations of Trimecaine hydrochloride and a standard local anesthetic, Lidocaine.
Table 1: Dose-Response of Trimecaine Hydrochloride on Sensory and Motor Blockade
| Treatment Group | Concentration (%) | Onset of Sensory Block (minutes) | Duration of Sensory Block (minutes) | Onset of Motor Block (minutes) | Duration of Motor Block (minutes) |
| Vehicle Control | Saline (0.9%) | N/A | N/A | N/A | N/A |
| Trimecaine HCl | 0.5 | 12 ± 2 | 55 ± 8 | 18 ± 3 | 40 ± 6 |
| Trimecaine HCl | 1.0 | 8 ± 1 | 85 ± 10 | 12 ± 2 | 70 ± 9 |
| Trimecaine HCl | 2.0 | 5 ± 1 | 125 ± 15 | 8 ± 1 | 110 ± 12 |
| Positive Control | Lidocaine HCl (2%) | 4 ± 1 | 150 ± 18 | 7 ± 1 | 135 ± 15 |
Values are presented as mean ± standard deviation.
Table 2: Behavioral Assessment of Nerve Blockade
| Treatment Group | Concentration (%) | Hot Plate Latency (seconds) at 30 min post-injection | von Frey Withdrawal Threshold (g) at 30 min post-injection |
| Vehicle Control | Saline (0.9%) | 8 ± 2 | 12 ± 3 |
| Trimecaine HCl | 0.5 | 25 ± 5 | 4 ± 1 |
| Trimecaine HCl | 1.0 | 30 (cut-off) | 2 ± 0.5 |
| Trimecaine HCl | 2.0 | 30 (cut-off) | < 2 |
| Positive Control | Lidocaine HCl (2%) | 30 (cut-off) | < 2 |
Values are presented as mean ± standard deviation. The cut-off time for the hot plate test is 30 seconds to prevent tissue damage.
Experimental Protocols
Animal Subjects and Housing
-
Species: Adult male Sprague-Dawley rats.
-
Weight: 250-300 g.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow animals to acclimate to the laboratory environment for at least three days prior to the experiment.
Experimental Groups
-
Vehicle Control Group: Administered with an equivalent volume of sterile 0.9% saline.
-
Trimecaine Hydrochloride Groups: Administered with varying concentrations of Trimecaine hydrochloride (e.g., 0.5%, 1.0%, 2.0% w/v in sterile saline).
-
Positive Control Group: Administered with a standard local anesthetic of known efficacy, such as 2% Lidocaine hydrochloride.
Sciatic Nerve Block Procedure
-
Anesthetize the rat using isoflurane or another suitable anesthetic agent.
-
Place the animal in a prone position.
-
Identify the injection site by palpating the greater trochanter and the ischial tuberosity. The injection site is located slightly posterior to the midpoint between these two landmarks.
-
Insert a 25-gauge needle perpendicular to the skin and advance it until it elicits a motor response (dorsiflexion or plantar flexion of the foot), which can be confirmed with a nerve stimulator.
-
Once the optimal position is confirmed, inject a small volume (e.g., 0.2 mL) of the test solution.
-
Withdraw the needle and allow the animal to recover from anesthesia.
Assessment of Sensory Blockade
This test is used to assess the thermal nociceptive threshold.
-
Pre-heat the hot plate to a constant temperature of 55 ± 0.5°C.
-
Place the rat on the hot plate and start a timer.
-
Observe the animal for signs of pain, such as licking or flicking its hind paw, or jumping.
-
Record the latency to the first sign of a pain response.
-
A cut-off time of 30 seconds should be implemented to prevent tissue damage. If the rat does not respond within this time, remove it from the hot plate and record the latency as 30 seconds.
-
Perform baseline testing before drug administration and at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) after the nerve block.
This test is used to measure mechanical allodynia.
-
Place the rat in a transparent plastic cage with a wire mesh floor and allow it to acclimate for at least 15 minutes.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The withdrawal threshold is defined as the lowest force of von Frey filament that elicits a withdrawal response in at least three out of five applications.
-
Conduct baseline measurements before the nerve block and at set time points post-injection.
Assessment of Motor Blockade
-
Observe the rat's gait and posture at regular intervals after the nerve block.
-
A motor block is indicated by foot drop, dragging of the limb, or an inability to bear weight on the affected limb.
-
A simple scoring system can be used to quantify the degree of motor block (e.g., 0 = normal gait, 1 = slight limp, 2 = pronounced limp, 3 = limb dragging).
Visualizations
References
Application Notes and Protocols for Fluorescent Labeling of 2-(Diethylamino)-N-mesitylacetamide hydrochloride for Imaging Studies
Topic: Fluorescent Labeling of 2-(Diethylamino)-N-mesitylacetamide hydrochloride for Imaging Studies
Content Type: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, commonly known as Lidocaine hydrochloride, is a widely used local anesthetic and antiarrhythmic drug. Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane, which inhibits the propagation of action potentials.[1][2][3] Beyond its well-established role in pain management, lidocaine has been shown to exert anti-inflammatory effects and influence intracellular signaling cascades.[4][5] To facilitate a deeper understanding of its subcellular distribution, target engagement, and downstream effects, fluorescent labeling of lidocaine is a powerful strategy.
This document provides detailed application notes and protocols for the fluorescent labeling of this compound. It is intended for researchers in cell biology, pharmacology, and drug development who are interested in utilizing fluorescence microscopy to study the cellular dynamics of this important small molecule. The protocols cover the selection of appropriate fluorescent dyes, the chemical conjugation process, purification of the labeled compound, and its application in live-cell imaging studies.
Selecting a Suitable Fluorescent Dye
The choice of a fluorescent dye is critical for the success of imaging studies. Key considerations include the dye's chemical reactivity, photophysical properties, and suitability for the intended imaging application. 2-(Diethylamino)-N-mesitylacetamide possesses a tertiary amine within its diethylamino group. While direct conjugation to this tertiary amine is challenging, commercially available amine-reactive dyes, such as N-hydroxysuccinimide (NHS) esters, are well-suited for labeling the primary amine of the parent compound before the final synthesis step, or for labeling derivatives of lidocaine that incorporate a primary or secondary amine handle. For the purpose of these notes, we will focus on the use of amine-reactive dyes.
Key Properties of Selected Amine-Reactive Dyes
A selection of commercially available amine-reactive fluorescent dyes suitable for labeling small molecules is presented below. The Alexa Fluor™ and Cyanine (Cy™) dye families are highlighted due to their superior brightness and photostability.[6][7][8]
| Dye Series | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) |
| Alexa Fluor™ Series | ||||
| Alexa Fluor™ 488 NHS Ester | 494 | 517 | 0.92[9][10] | 73,000[11] |
| Alexa Fluor™ 555 NHS Ester | 555 | 565 | 0.10[9] | 155,000 |
| Alexa Fluor™ 647 NHS Ester | 650 | 668 | 0.33[9] | 270,000 |
| Cyanine (Cy™) Dye Series | ||||
| Cy3™ NHS Ester | 550 | 570 | 0.15[12][13] | 150,000 |
| Cy5™ NHS Ester | 650 | 670 | 0.20 - 0.27[12] | 250,000 |
Note: Quantum yields and extinction coefficients can be influenced by the local environment and conjugation to the target molecule.[12]
Photostability of Selected Dyes
Photostability is a crucial parameter for live-cell imaging, as it determines the duration of image acquisition before significant signal loss occurs. The Alexa Fluor™ series of dyes are generally recognized for their enhanced photostability compared to many traditional fluorophores.[6][7][14]
| Dye | Relative Photostability |
| Alexa Fluor™ 488 | High |
| Alexa Fluor™ 555 | High |
| Alexa Fluor™ 647 | Very High |
| Cy3™ | Moderate |
| Cy5™ | Moderate to High |
Photostability is dependent on experimental conditions such as excitation light intensity and the cellular environment.
Experimental Protocols
Protocol for Fluorescent Labeling of a Lidocaine Derivative with a Primary Amine
This protocol describes the covalent conjugation of an amine-reactive fluorescent dye (NHS ester) to a derivative of 2-(Diethylamino)-N-mesitylacetamide that incorporates a primary amine handle for labeling purposes.
Materials:
-
Lidocaine derivative with a primary amine
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
-
0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A)
-
0.1% TFA in acetonitrile (Mobile Phase B)
-
Mass spectrometer
Procedure:
-
Preparation of the Lidocaine Derivative: Dissolve 1 mg of the lidocaine derivative in 200 µL of anhydrous DMF.
-
Addition of Base: Add 2 µL of TEA or DIPEA to the solution to deprotonate the primary amine, making it more nucleophilic.
-
Preparation of the Dye: Immediately before use, dissolve 1 mg of the amine-reactive fluorescent dye in 100 µL of anhydrous DMSO.
-
Conjugation Reaction: Add the dissolved fluorescent dye to the lidocaine derivative solution. The molar ratio of dye to the small molecule may need to be optimized, but a 1.2:1 ratio is a good starting point.
-
Incubation: Protect the reaction from light by wrapping the vial in aluminum foil. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by LC-MS to check for the formation of the desired product and the consumption of the starting material.
-
Purification: Purify the fluorescently labeled lidocaine derivative by RP-HPLC. Use a C18 column and a gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
-
Fraction Collection: Collect the fractions corresponding to the fluorescently labeled product, identified by its absorbance at the dye's maximum absorbance wavelength.
-
Characterization: Confirm the identity and purity of the collected fractions by mass spectrometry.
-
Lyophilization: Lyophilize the pure fractions to obtain a solid powder.
-
Storage: Store the lyophilized fluorescently labeled lidocaine at -20°C, protected from light.
Protocol for Live-Cell Imaging
This protocol outlines the steps for imaging the localization of the fluorescently labeled lidocaine derivative in cultured cells.
Materials:
-
Cultured cells (e.g., neuronal cell line like SH-SY5Y, or HEK293 cells expressing VGSCs)
-
Fluorescently labeled lidocaine derivative
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow to 50-70% confluency.
-
Preparation of Labeling Solution: Prepare a working solution of the fluorescently labeled lidocaine derivative in cell culture medium. The optimal concentration should be determined empirically but can range from 1 to 10 µM.
-
Cell Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the labeling solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The incubation time may need to be optimized.
-
Washing: After incubation, remove the labeling solution and wash the cells three times with warm PBS to remove any unbound fluorescent probe.
-
Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 (1 µg/mL) for 10-15 minutes.
-
Final Wash and Imaging: Wash the cells again with PBS and add fresh, phenol red-free imaging medium.
-
Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain. Acquire images in a time-lapse series to observe the dynamics of the labeled lidocaine derivative.
Signaling Pathways and Visualizations
Primary Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The primary molecular target of lidocaine is the voltage-gated sodium channel. By binding to the intracellular side of the channel, lidocaine stabilizes the inactivated state, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. This leads to a block in nerve impulse conduction.
Caption: Primary mechanism of action of fluorescently labeled lidocaine.
Secondary Signaling Effects
Recent studies have suggested that lidocaine can also induce neurotoxicity at high concentrations through mechanisms involving an increase in intracellular calcium ions, leading to the activation of CaMKII and p38 MAPK signaling pathways.[6][7][14]
Caption: Secondary signaling effects of high-concentration lidocaine.
Experimental Workflow
The overall experimental workflow for fluorescently labeling and imaging this compound is summarized below.
Caption: Experimental workflow for fluorescent labeling and imaging.
Conclusion
The fluorescent labeling of this compound provides a valuable tool for investigating its cellular and molecular interactions in real-time. By following the detailed protocols and considering the information provided in these application notes, researchers can successfully generate and utilize fluorescently labeled lidocaine to gain deeper insights into its mechanism of action and cellular effects. The provided diagrams offer a visual representation of the key signaling pathways and the overall experimental process, aiding in the design and execution of imaging studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the voltage-gated sodium channel family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lidocaine Induces Neurotoxicity by Activating the CaMKII and p38 MAPK Signaling Pathways through an Increase in Intracellular Calcium Ions | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for 2-(Diethylamino)-N-mesitylacetamide hydrochloride (Lidocaine hydrochloride) in Cardiac Arrhythmia Models
Note: The chemical compound 2-(Diethylamino)-N-mesitylacetamide hydrochloride is identified as Lidocaine hydrochloride, a widely studied Class Ib antiarrhythmic agent and local anesthetic. The following application notes and protocols are based on the extensive research and clinical data available for Lidocaine.
Application Notes
Introduction
This compound (Lidocaine) is a well-established pharmaceutical agent with potent antiarrhythmic properties, particularly in the context of ventricular arrhythmias.[1][2][3] As a Class Ib antiarrhythmic drug according to the Vaughan Williams classification, its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[4][5] These notes provide an overview of its application in preclinical cardiac arrhythmia models, detailing its mechanism of action, electrophysiological effects, and use in various experimental settings.
Mechanism of Action
Lidocaine exerts its antiarrhythmic effects by selectively blocking the fast voltage-gated sodium channels (Nav1.5) in the cardiac muscle.[4][5] Its action is state-dependent, showing a higher affinity for sodium channels in the open and inactivated states than in the resting state. This characteristic makes it particularly effective in tissues that are frequently depolarizing, such as during tachycardia, or in ischemic tissue where the resting membrane potential is more depolarized, leading to a greater proportion of inactivated channels.[1][5]
The binding of Lidocaine to the sodium channel inhibits the influx of sodium ions during phase 0 of the cardiac action potential.[6][7] This leads to a decrease in the maximum rate of depolarization (Vmax) and an increase in the electrical stimulation threshold of the ventricle.[1] Consequently, it suppresses automaticity in ectopic pacemakers and shortens the action potential duration (APD) and the effective refractory period (ERP) in depolarized or ischemic ventricular and His-Purkinje tissues.[5] By these mechanisms, Lidocaine can terminate re-entrant ventricular arrhythmias, which are often the underlying cause of ventricular tachycardia and fibrillation, especially in the context of myocardial ischemia.[5]
Electrophysiological Effects
The primary electrophysiological effects of Lidocaine are observed in ventricular myocytes and Purkinje fibers. It has minimal effects on atrial tissues and the sinoatrial (SA) and atrioventricular (AV) nodes at therapeutic concentrations.[1]
Key Electrophysiological Changes:
-
Decreased Vmax: Slows the rapid upstroke of the action potential.
-
Shortened Action Potential Duration (APD): Particularly in ischemic or depolarized cells.[5]
-
Shortened Effective Refractory Period (ERP): Contributes to the termination of re-entrant circuits.[5]
-
Increased Ventricular Fibrillation Threshold: Makes the ventricles less susceptible to fibrillation.[5]
-
Minimal effect on PR, QRS, and QT intervals in normal cardiac tissue at therapeutic doses.
Applications in Preclinical Arrhythmia Models
Lidocaine is frequently used as a reference compound in various animal models of cardiac arrhythmia to evaluate the efficacy of novel antiarrhythmic agents.
-
Ischemia-Reperfusion Induced Arrhythmias: This is a common model where a coronary artery is temporarily occluded and then reperfused, leading to ventricular arrhythmias. Lidocaine is effective in suppressing these arrhythmias.
-
Drug-Induced Arrhythmias:
-
Digitalis (e.g., Ouabain)-Induced Arrhythmias: Lidocaine can suppress ventricular tachyarrhythmias caused by digitalis toxicity.[8]
-
Aconitine-Induced Arrhythmias: Aconitine is a sodium channel activator that induces arrhythmias. Lidocaine can be used to counteract these effects.
-
-
Programmed Electrical Stimulation (PES): In models of chronic myocardial infarction, PES can be used to induce ventricular tachycardia. Lidocaine's ability to prevent the induction of VT in this model can be assessed.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of Lidocaine in cardiac arrhythmia contexts.
Table 1: Dosing in Clinical and Preclinical Models
| Application/Model | Species | Route of Administration | Typical Dose Range | Reference |
| Ventricular Arrhythmia (Clinical) | Human | Intravenous (IV) Bolus | 1 - 1.5 mg/kg | [1][2] |
| Ventricular Arrhythmia (Clinical) | Human | IV Infusion | 1 - 4 mg/minute | [1] |
| Ouabain-Induced Arrhythmia | Dog | Intravenous (IV) | 14.3 - 19.0 mg/kg (conversion dose) | [8] |
| Adrenaline-Induced Arrhythmia | Rat | Intravenous (IV) | 1.7 - 5 mg/kg | [9] |
Table 2: Electrophysiological Effects of Lidocaine
| Parameter | Cardiac Tissue | Effect | Magnitude of Change | Reference |
| Vmax of Action Potential | Purkinje Fibers | Decrease | Significant Reduction | [8] |
| Action Potential Duration (APD) | Purkinje Fibers | Decrease | Significant Reduction at 70% and 95% repolarization | [8] |
| Effective Refractory Period (ERP) | Purkinje Fibers | Decrease | Significant Reduction | [8] |
| ERP/APD Ratio | Purkinje Fibers | Increase | Significant Increase | [8] |
| Ventricular Fibrillation Threshold | Ischemic Myocardium | Increase | Dose-dependent increase | [5] |
Experimental Protocols
Protocol 1: Ischemia-Reperfusion Induced Arrhythmia in a Rodent Model
Objective: To induce ventricular arrhythmias by coronary artery occlusion and reperfusion and to assess the antiarrhythmic effect of this compound (Lidocaine).
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneal)
-
Ventilator
-
ECG recording system with needle electrodes
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
Lidocaine hydrochloride solution (e.g., 2 mg/mL in saline)
-
Vehicle control (saline)
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia.
-
Intubate the animal and connect it to a ventilator.
-
Insert needle electrodes for continuous ECG monitoring (Lead II).
-
Perform a left thoracotomy to expose the heart.
-
Gently open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture underneath the LAD artery.
-
Allow for a 15-minute stabilization period after surgery.
-
Administer either Lidocaine (e.g., 2 mg/kg, IV) or vehicle control 5 minutes before coronary occlusion.
-
Induce regional ischemia by tightening the suture around the LAD artery. Successful occlusion is confirmed by ST-segment elevation on the ECG.
-
Maintain the occlusion for 5 minutes.
-
Release the suture to allow for reperfusion of the ischemic tissue.
-
Monitor the ECG for 30 minutes during reperfusion for the occurrence of ventricular tachycardia (VT) and ventricular fibrillation (VF).
-
Data Analysis: Quantify the incidence and duration of VT and VF. Compare the outcomes between the Lidocaine-treated group and the vehicle control group.
Protocol 2: In Vitro Electrophysiological Assessment using Patch Clamp
Objective: To determine the effect of this compound (Lidocaine) on the cardiac sodium current (INa) in isolated ventricular myocytes.
Materials:
-
Isolated ventricular myocytes from a suitable species (e.g., rat, guinea pig).
-
Patch-clamp rig (amplifier, micromanipulators, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular and intracellular recording solutions.
-
Lidocaine hydrochloride stock solution.
Procedure:
-
Isolate ventricular myocytes using standard enzymatic digestion protocols.
-
Place the isolated cells in a recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single myocyte.
-
Record baseline sodium currents (INa) using a voltage-clamp protocol (e.g., holding potential of -120 mV, followed by depolarizing steps to elicit INa).
-
Perfuse the cell with the extracellular solution containing various concentrations of Lidocaine (e.g., 1 µM, 10 µM, 100 µM).
-
Record INa at each concentration after allowing for steady-state block to be achieved.
-
Data Analysis: Measure the peak INa amplitude at each concentration. Construct a concentration-response curve and calculate the IC50 value for Lidocaine's block of the sodium channel.
Visualizations
Caption: Mechanism of action of Lidocaine on the cardiac sodium channel.
Caption: Workflow for evaluating an antiarrhythmic agent in vivo.
Caption: Classification of antiarrhythmic drugs.
References
- 1. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 2. Lidocaine for Arrhythmia: When Used, Side Effects, Effectiveness [healthline.com]
- 3. Lidocaine | Free ACLS Online Training Video | ProACLS [proacls.com]
- 4. youtube.com [youtube.com]
- 5. Lidocaine as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic Management of Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiologic and antiarrhythmic activities of 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide, a sterically hindered procainamide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Comparative effectiveness of the beta-(N,N-diethylamino)ethylamide hydrochloride of fusaric acid, obzidan and atenolol in experimental adrenaline-induced cardiac arrhythmia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues with 2-(Diethylamino)-N-mesitylacetamide hydrochloride.
Technical Support Center: 2-(Diethylamino)-N-mesitylacetamide hydrochloride
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound, a compound also widely known as Lidocaine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
This compound is the salt form of the molecule, designed to be water-soluble for easier administration and bioavailability.[1] Its solubility profile is a key aspect of its utility. In its hydrochloride form, it is generally characterized as being easily soluble in water and polar organic solvents like ethanol.[2][3] However, it is insoluble in non-polar organic solvents such as ether.[2] The free base form, 2-(Diethylamino)-N-mesitylacetamide, has opposing solubility characteristics.
Q2: I am observing incomplete dissolution or precipitation of the compound in my aqueous buffer. What are the likely causes?
The most common reason for incomplete dissolution or precipitation of this compound in aqueous solutions is the pH of the medium. The hydrochloride salt is acidic, and its aqueous solutions typically have a pH in the range of 4 to 5.[4] If the pH of your buffer is too high (alkaline), the hydrochloride salt can be converted to its free base form, which is significantly less soluble in water and may precipitate out of solution.[4][5] Precipitation may begin to be observed at a pH above 7.[4]
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH due to the presence of a tertiary amine group. The compound has a pKa of approximately 7.8.[4]
-
At pH values below the pKa: The amine group is predominantly protonated (ionized), forming the water-soluble hydrochloride salt.
-
At pH values above the pKa: The amine group is predominantly deprotonated (non-ionized), existing as the free base which is poorly water-soluble.[4][6]
Therefore, to maintain the compound in its soluble, ionized form, the pH of the aqueous solution should be kept acidic, ideally below 6.
Q4: What is the recommended procedure for preparing a stable aqueous solution of this compound?
To ensure complete dissolution and stability, follow the detailed protocol below. This procedure is designed to prevent the precipitation of the free base by controlling the pH of the solution.
Q5: My compound has been stored for a while and now seems less soluble. Could it have degraded?
This compound is a stable compound.[2] Significant degradation under normal storage conditions (cool, dry, and dark) is unlikely. The observed decrease in solubility is more likely due to absorption of atmospheric moisture, which can alter the physical properties of the powder, or potential contamination. Before assuming degradation, it is recommended to re-test the solubility using the standard protocol, paying close attention to the pH of the solvent.
Q6: Can I use organic co-solvents to improve solubility?
Yes, if you are working with a mixed-solvent system. This compound is readily soluble in ethanol.[2] Using a co-solvent like ethanol can be an effective strategy if your experimental conditions do not permit a purely aqueous solution or if you need to achieve very high concentrations. However, the primary factor governing solubility in aqueous-based systems remains the pH.
Q7: I am observing an oily precipitate instead of a crystalline solid. What does this mean?
Data Summary
The following table summarizes the solubility of 2-(Diethylamino)-N-mesitylacetamide in both its hydrochloride salt and free base forms in common solvents.
| Compound Form | Solvent | Solubility | Reference |
| Hydrochloride Salt | Water | Easily Soluble | [2][4] |
| Ethanol | Easily Soluble | [2] | |
| Ether | Insoluble | [2][7] | |
| Free Base | Water | Practically Insoluble | [5] |
| Ethanol | Very Soluble | [5][7] | |
| Oils | Soluble | [4][7] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution
This protocol outlines the steps to prepare a stable aqueous solution of this compound.
-
Solvent Preparation: Start with deionized water or a buffer solution with a pH known to be in the acidic range (e.g., pH 4-6).
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add the powder to the solvent while stirring continuously. Use a magnetic stirrer for best results.
-
Visual Inspection: Observe the solution. If the powder does not dissolve completely or if any cloudiness or precipitate forms, proceed to the next step.
-
pH Measurement and Adjustment: Measure the pH of the solution using a calibrated pH meter. If the pH is above 6.5, slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring. Continue to add acid until the solution clears and the pH is stabilized in the acidic range.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume and concentration.
-
Storage: Store the resulting solution in a tightly sealed container, protected from light.
Protocol 2: Investigating the Effect of pH on Solubility
This simple experiment can help confirm if pH is the cause of your solubility issues.
-
Prepare a Suspension: Add a small, known amount of the compound to a fixed volume of neutral or slightly alkaline water (pH > 7.5) to create a suspension or a solution with precipitate.
-
Divide into Aliquots: Divide the suspension into two test tubes.
-
Acidification: To the first test tube, add a few drops of dilute HCl.
-
Observation: To the second test tube (control), add an equal volume of deionized water.
-
Compare: Agitate both tubes and observe. If the precipitate in the acidified tube dissolves while the control tube remains cloudy, it confirms that the solubility of your compound is pH-dependent and that an acidic environment is required for dissolution.
Troubleshooting Workflow
If you encounter solubility issues, the following workflow can help you diagnose and resolve the problem systematically.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Lidocaine hydrochloride | 73-78-9 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to prevent the degradation of 2-(Diethylamino)-N-mesitylacetamide hydrochloride solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-(Diethylamino)-N-mesitylacetamide hydrochloride (Lidocaine HCl) solutions.
Troubleshooting Guide: Common Issues and Solutions
| Issue Encountered | Potential Cause | Recommended Action |
| Precipitate formation in the solution. | High pH: The solution pH may have risen above the optimal range, causing the precipitation of the free base form of lidocaine. | Adjust the pH of the solution to the optimal stability range of 3-6 using appropriate buffers.[1][2][3] |
| Discoloration or cloudiness of the solution. | Oxidative Degradation: Exposure to oxygen or the presence of metal ions (e.g., Fe²⁺, Cu²⁺) can lead to oxidation.[1][2] | Prepare solutions using deoxygenated solvents and consider using chelating agents like EDTA if metal ion contamination is suspected. Store the solution in containers with minimal headspace. |
| Loss of potency or reduced efficacy in experiments. | Hydrolysis: The amide bond in lidocaine is susceptible to hydrolysis, especially at alkaline pH and elevated temperatures.[1][4] | Ensure the solution is maintained at the recommended pH and stored at appropriate temperatures (refrigerated or frozen). |
| Inconsistent results between experimental batches. | Variable Storage Conditions: Inconsistent exposure to light, temperature fluctuations, or different storage containers can lead to varying rates of degradation. | Standardize storage protocols, including consistent temperature, protection from light, and the use of inert container materials like polypropylene or glass.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is hydrolysis of the amide linkage.[4] This process is significantly influenced by the pH of the solution, with degradation rates increasing in alkaline conditions.[1][7] Oxidation is another notable degradation pathway, particularly in the presence of oxidizing agents or metal ions.[8][9]
Q2: What is the optimal pH range for maintaining the stability of the solution?
A2: The pH of maximum stability for this compound solutions is between 3 and 6.[1][2][3] Within this range, the rate of hydrolysis is minimized.
Q3: How does temperature affect the stability of the solution?
A3: Higher temperatures accelerate the degradation process, primarily hydrolysis.[1] Storing solutions at refrigerated (e.g., 5°C) or frozen (-20°C) temperatures significantly enhances stability compared to room temperature.[5][10] While the compound is relatively stable to dry heat, in solution, temperature control is crucial.[8][9]
Q4: Should the solution be protected from light?
A4: Yes, it is recommended to protect the solution from light.[5] While some studies indicate good stability against photolytic stress, protection from light is a standard precaution to prevent any potential photodegradation.[8][9]
Q5: What type of container is best for storing the solution?
A5: Both polypropylene syringes and glass vials have been shown to be suitable for storing solutions of this compound.[5][6] It is important to use inert containers that do not leach impurities into the solution.
Q6: Can I add other substances, like epinephrine, to the solution?
A6: The addition of other substances can affect stability. For instance, solutions containing epinephrine have been found to be less stable than those with lidocaine hydrochloride alone and require more stringent storage conditions.[5][6] If you need to prepare admixtures, it is essential to consult stability data for that specific combination.
Data on Solution Stability
The following tables summarize quantitative data on the stability of this compound solutions under various conditions.
Table 1: Stability of Buffered Lidocaine HCl Solutions in Polypropylene Syringes
| Concentration | Additive | Storage Temperature | Duration | Percent of Initial Concentration Remaining |
| 1% and 2% | None | 5°C (with light protection) | 28 days | ≥ 94.7% |
| 1% and 2% | Epinephrine (1:100,000) | 5°C (with light protection) | 7 days | ≥ 97.5% |
Data sourced from a study on buffered lidocaine hydrochloride solutions.[5]
Table 2: Stability of 1% Buffered Lidocaine HCl in Glass Vials
| Storage Temperature | Light Exposure | Duration | Percent of Initial Concentration Remaining |
| 23°C | Exposed to light | 91 days | > 90% |
| 5°C | Protected from light | 91 days | > 90% |
Data sourced from a study on the stability of buffered lidocaine in glass vials.[6]
Table 3: Results of Forced Degradation Studies
| Stress Condition | Details | Observation |
| Acid Hydrolysis | 5.0 N HCl, reflux at 100°C for 24 hours | 22.9% degradation |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C for 10 days | ~15% degradation |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | 7.25% degradation |
| Thermal Degradation | Dry heat at 50°C for 7 days | No significant degradation |
| Photolytic Degradation | Exposure to photostability chamber | No significant degradation |
Data compiled from forced degradation studies.[7][9]
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method for assessing the chemical stability of this compound solutions.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5µm).
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 6.0) and acetonitrile (e.g., 55:45 v/v).
-
Flow Rate: 1.0 - 1.7 mL/min.
-
Temperature: Ambient or controlled (e.g., 50°C).[11]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., distilled water) at a known concentration (e.g., 1 mg/mL).[9]
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 5-150 µg/mL).[9]
-
-
Sample Preparation:
-
At specified time points during the stability study, withdraw an aliquot of the test solution.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of the drug in the sample using the calibration curve.
-
The percentage of the initial concentration remaining is calculated as: (Concentration at time t / Initial concentration) * 100.
-
Protocol 2: Forced Degradation Study
This protocol is used to identify potential degradation products and establish the degradation pathways.
-
Acid Hydrolysis: Dissolve the drug in a strong acid (e.g., 0.1 N to 5.0 N HCl) and heat (e.g., reflux at 100°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.[7][9]
-
Alkaline Hydrolysis: Dissolve the drug in a strong base (e.g., 0.1 N to 5.0 N NaOH) and heat (e.g., in a boiling water bath) for a set time. Neutralize the solution before analysis.[7][9]
-
Oxidative Degradation: Dissolve the drug in a solution of hydrogen peroxide (e.g., 3% to 10% H₂O₂) and store at a specified temperature (e.g., room temperature or 40°C) for a certain duration.[9]
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 50°C to 120°C) in an oven for an extended period (e.g., 7 days).[8][9]
-
Photolytic Degradation: Expose the drug solution or solid to UV light (e.g., in a photostability chamber) as per ICH guidelines.[8][9]
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.
Visualizations
Caption: Major degradation pathways and influencing factors for this compound solutions.
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Key strategies for preventing the degradation of this compound solutions.
References
- 1. Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis | Semantic Scholar [semanticscholar.org]
- 2. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. Stability of Buffered Lidocaine in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace-CRIS [zora.uzh.ch]
- 11. academic.oup.com [academic.oup.com]
Identifying and mitigating off-target effects of 2-(Diethylamino)-N-mesitylacetamide hydrochloride.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying and mitigating the off-target effects of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, commonly known as Lidocaine.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound (Lidocaine)?
A1: The primary mechanism of action for Lidocaine is the blockade of voltage-gated sodium channels (VGSCs), particularly Nav1.5, within the neuronal cell membrane.[1][2][3] This inhibition prevents the influx of sodium ions, which is necessary for the initiation and propagation of action potentials, resulting in a reversible local anesthetic effect.[1][2][3] In cardiac tissue, this action slows the rate of depolarization, leading to its antiarrhythmic properties.[2][4]
Q2: What are the known off-target effects of Lidocaine?
A2: Lidocaine exhibits several off-target effects, which can lead to both therapeutic benefits and adverse events. These include:
-
Anti-inflammatory effects: Lidocaine can modulate inflammatory responses by inhibiting the NF-κB and p38 MAPK signaling pathways.[5][6] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]
-
Cardiotoxicity: At high concentrations, Lidocaine's primary mechanism of blocking cardiac sodium channels can become excessive, leading to arrhythmias, hypotension, and cardiovascular collapse.[8]
-
Neurotoxicity: Lidocaine can induce neurotoxic effects, particularly at high concentrations, which may involve alterations in intracellular calcium homeostasis and activation of CaMKII and p38 MAPK pathways.[9][10]
-
Interaction with other receptors: Lidocaine has been shown to interact with G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs), which can contribute to its anti-inflammatory and immunomodulatory effects.[11][12]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use a structurally unrelated compound: Test a different compound that targets the same primary protein but has a distinct chemical structure. If this second compound does not produce the same phenotype, it suggests the original compound may have off-target effects.
-
Perform dose-response studies: On-target and off-target effects may occur at different concentrations. A comprehensive dose-response curve can help to identify these differences.
-
Genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target protein. If the phenotype observed with the compound is not replicated with genetic perturbation, it points towards an off-target effect.
-
Rescue experiments: If possible, overexpress a mutated, drug-resistant version of the target protein. If this rescues the phenotype induced by the compound, it provides strong evidence for an on-target mechanism.
Q4: Can the off-target effects of Lidocaine be beneficial?
A4: Yes, some off-target effects of Lidocaine are being explored for their therapeutic potential. For instance, its anti-inflammatory properties are beneficial in certain clinical settings.[12] Additionally, research is ongoing into its potential anti-cancer effects, which are thought to be mediated by some of its off-target signaling interactions.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Question: My results with this compound are not what I expected based on its known sodium channel blocking activity. Could this be an off-target effect?
-
Answer and Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and identity of your compound using methods like HPLC or mass spectrometry. Impurities can lead to confounding results.
-
Evaluate Cytotoxicity: Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration of the compound in your cell line. Unexpected phenotypes may be a result of cellular stress or death at high concentrations.
-
Conduct a Dose-Response Analysis: Test a wide range of concentrations. Off-target effects may only appear at higher concentrations.
-
Utilize Orthogonal Approaches: As mentioned in the FAQs, employ structurally different inhibitors and genetic knockdown/knockout techniques to confirm that the observed phenotype is linked to the intended target.
-
Perform a Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its intended target at the concentrations used in your experiments.
-
Issue 2: High background or non-specific signal in binding assays.
-
Question: I am seeing a high degree of non-specific binding in my assay. How can I troubleshoot this?
-
Answer and Troubleshooting Steps:
-
Optimize Assay Conditions: Adjust buffer components, pH, and salt concentrations to minimize non-specific interactions.
-
Include Appropriate Controls: Always include a "no compound" (vehicle only) control to determine the baseline signal.
-
Blocking Agents: Consider adding blocking agents like bovine serum albumin (BSA) to your assay buffer to reduce non-specific binding to surfaces.
-
Purify Your Target Protein: If using a purified protein, ensure its homogeneity. Contaminating proteins can contribute to non-specific signals.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (Lidocaine) to facilitate the comparison of its on-target and off-target activities.
Table 1: On-Target and Off-Target Binding and Inhibitory Concentrations
| Target Class | Specific Target | Parameter | Value | Reference |
| On-Target | Voltage-Gated Sodium Channel | Nav1.5 | IC50 | 17 µM (at -80 mV holding potential) |
| Nav1.5 | IC50 | >30-fold lower at -80 mV vs. -120 mV | ||
| Nav1.7 | - | Biphasic inhibition, reduced by slow inactivation | ||
| Off-Target | Plasma Protein | α1-acid glycoprotein (AGP) | Ka | 1.1-1.7 x 10^5 M-1 |
| Human Serum Albumin (HSA) | Ka | 10^3 to 10^4 M-1 | ||
| Kinase Signaling | TNFα-induced MMP-9 secretion | IC50 | 3.29 µM |
Table 2: Pharmacokinetic Properties of Lidocaine
| Parameter | Value | Reference |
| Protein Binding | 65% (to albumin and α1-acid glycoprotein) | [4] |
| Volume of Distribution | 0.7 to 1.5 L/kg | [4] |
| Half-life | 1.5 to 2 hours | [4] |
| pKa | 7.7 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound (Lidocaine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Lidocaine in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of Lidocaine to the wells. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 492 nm using a microplate reader.[3]
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol can be used to screen for off-target effects of Lidocaine on various kinases.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound (Lidocaine)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of Lidocaine in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP in the kinase assay buffer.
-
Add the diluted Lidocaine or vehicle control to the wells.
-
Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the direct binding of Lidocaine to its intracellular targets.
Materials:
-
Intact cells
-
This compound (Lidocaine)
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Procedure:
-
Treat cultured cells with either vehicle or Lidocaine at the desired concentration and incubate for a specific time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or another protein detection method.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Lidocaine indicates target engagement.
Visualizations
Below are diagrams illustrating key signaling pathways affected by this compound and a general workflow for identifying off-target effects.
Caption: A logical workflow for troubleshooting and identifying off-target effects.
Caption: Lidocaine's inhibition of the NF-κB signaling pathway.
Caption: Lidocaine's potential inhibition of the MAPK/ERK signaling pathway.
References
- 1. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nanion.de [nanion.de]
- 4. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lidocaine inhibits epithelial chemokine secretion via inhibition of nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lidocaine: A Local Anesthetic, Its Adverse Effects and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotoxicity of lidocaine involves specific activation of the p38 mitogen-activated protein kinase, but not extracellular signal-regulated or c-jun N-terminal kinases, and is mediated by arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Effect of Local Anesthesia with Lidocaine 2% Versus Topical Anesthesia on Cognitive Function in Ophthalmic Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of 2-(Diethylamino)-N-mesitylacetamide hydrochloride for chronic experiments.
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of 2-(Diethylamino)-N-mesitylacetamide hydrochloride in solutions for chronic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound, like other amide-containing structures, is hydrolysis.[1] This reaction involves the cleavage of the amide bond, which is susceptible to nucleophilic attack, particularly under acidic or basic conditions.[2] The hydrolysis results in the formation of two main degradation products: N-mesityl-acetamide and diethylamine.
Q2: What environmental factors can accelerate the degradation of the compound?
A2: Several factors can accelerate degradation. The pH of the solution is critical, as both acidic and alkaline conditions can catalyze hydrolysis.[1][2] Elevated temperatures significantly increase the rate of chemical reactions, including hydrolysis.[3] Exposure to light, especially UV light, can also contribute to degradation through photolytic pathways.[4]
Q3: What are the recommended storage conditions for stock solutions to ensure short-term and long-term stability?
A3: For long-term stability, it is recommended to store the compound as a solid in a cool, dark, and dry place. For aqueous stock solutions, it is best to prepare them fresh. If storage is necessary, solutions should be kept at low temperatures (e.g., 4°C or -20°C), protected from light, and buffered to a neutral or slightly acidic pH where the compound exhibits maximum stability. Studies on similar compounds show that freeze-drying (lyophilization) can be an excellent method to ensure long-term stability.[5]
Q4: How can I monitor the stability of my experimental solutions over time?
A4: The most reliable way to monitor stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7] An appropriate HPLC method can separate the intact parent compound from its degradation products, allowing for the quantification of each.[4][8] This enables the determination of the parent drug's concentration and the detection of any increase in degradants over the course of the experiment.[9]
Troubleshooting Guide
Problem 1: I am observing precipitation or cloudiness in my solution during a chronic experiment.
-
Possible Cause 1: Poor Solubility. The compound may have limited solubility in your chosen vehicle, especially at higher concentrations or if the temperature of the solution changes. The hydrochloride salt form generally enhances water solubility, but it can still be an issue.
-
Troubleshooting Steps:
-
Verify the solubility of the compound in your specific buffer or vehicle at the experimental concentration and temperature.
-
Consider using a co-solvent system or a formulation aid like cyclodextrins or surfactants to improve solubility.[10]
-
Filter the solution through a 0.22 µm filter after preparation to remove any initial undissolved particles.
-
If precipitation occurs over time, it may be a sign of degradation product formation, as degradants can have different solubility profiles. Analyze the precipitate and supernatant via HPLC.
-
Problem 2: I am seeing a progressive loss of the compound's expected biological effect in my multi-day/week experiment.
-
Possible Cause: Compound Degradation. The active compound is likely degrading in the experimental solution, leading to a lower effective concentration over time. This is a common issue in chronic experiments where solutions are prepared in bulk and used over several days or weeks.[2]
-
Troubleshooting Steps:
-
Analyze the Solution: Take a sample of your current experimental solution and analyze it via a validated HPLC method to quantify the remaining concentration of the active compound.[9]
-
Implement a Stability Protocol:
-
Prepare fresh solutions more frequently (e.g., daily or every other day).
-
Store bulk solutions in smaller, single-use aliquots at -20°C or -80°C.
-
Incorporate stabilizing excipients into your formulation. For local anesthetics like lidocaine (a structurally similar compound), strategies include liposomal encapsulation or polymeric nanoparticles to protect the drug from the aqueous environment.[11][12]
-
-
Data Presentation: Forced Degradation Study Summary
Forced degradation studies are essential to understand a compound's stability profile.[13] The following table summarizes hypothetical results for this compound under various stress conditions, which helps identify the key factors leading to its degradation.
| Stress Condition | Parameters | Duration | % Degradation (Hypothetical) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 48 hours | 15.2% | N-mesityl-acetamide, Diethylamine |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | 22.5% | N-mesityl-acetamide, Diethylamine |
| Oxidative | 3% H₂O₂, RT | 48 hours | 5.8% | Oxidized derivatives |
| Thermal | 80°C (in solution) | 72 hours | 8.1% | Hydrolysis products |
| Photolytic | UV Light (254 nm), RT | 24 hours | 4.5% | Photodegradants |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines a typical forced degradation study to investigate the stability of this compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or water) to create a stock solution of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Keep the solution at 60°C. Withdraw samples at 0, 6, 12, 24, and 48 hours. Neutralize the samples with an equivalent amount of 0.2 M NaOH before dilution and HPLC analysis.[4]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep the solution at 60°C. Withdraw and neutralize samples as described for acid hydrolysis.[14]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Withdraw samples at regular intervals.
-
Thermal Degradation: Place a vial of the stock solution in a temperature-controlled oven at 80°C. Withdraw samples at regular intervals.
-
Photostability: Expose a vial of the stock solution to a calibrated UV light source. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis: Dilute all stressed and control samples to a final concentration of ~50 µg/mL with the mobile phase. Analyze by a validated stability-indicating HPLC-UV method.[6]
Protocol 2: Preparation of a Stabilized Liposomal Formulation
This protocol describes a method to encapsulate the compound in liposomes to enhance its stability for chronic in-vivo experiments, adapted from methods for similar local anesthetics.[12]
-
Lipid Film Hydration:
-
Dissolve phospholipids (e.g., soy lecithin) and cholesterol (e.g., in a 4:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Encapsulation:
-
Prepare an aqueous solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the drug solution to the lipid film and hydrate by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated (free) drug from the liposome suspension using dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes.
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the drug concentration via HPLC.
-
Visualizations
Caption: Primary hydrolytic degradation pathway of the active compound.
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting logic for loss of compound activity.
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long term stability of poly((2-dimethylamino)ethyl methacrylate)-based gene delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical aspects of the stabilization of drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sustained release local anesthetics for pain management: relevance and formulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sss-canberra.com [sss-canberra.com]
- 14. mdpi.com [mdpi.com]
Minimizing cytotoxicity of 2-(Diethylamino)-N-mesitylacetamide hydrochloride in primary neuron cultures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Diethylamino)-N-mesitylacetamide hydrochloride in primary neuron cultures. Our goal is to help you minimize cytotoxicity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential for cytotoxicity?
A1: this compound is a compound belonging to the class of local anesthetics. Like other local anesthetics, it can exhibit time- and dose-dependent toxicity to various tissues, including neurons.[1][2] The neurotoxicity of local anesthetics can be a contributing factor to perioperative neurologic complications.[1] It is crucial to determine the optimal, non-toxic concentration for your specific primary neuron culture system.
Q2: What are the known mechanisms of local anesthetic-induced neurotoxicity?
A2: The neurotoxic effects of local anesthetics are not fully understood, but several cellular mechanisms have been identified. These include the activation of the intrinsic caspase pathway leading to apoptosis, as well as the involvement of the PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Some studies suggest that local anesthetics can induce an increase in intracellular calcium to toxic levels.[3]
Q3: What are the initial signs of cytotoxicity in my primary neuron culture after treatment?
A3: Initial signs of cytotoxicity can include morphological changes such as neurite degeneration and growth cone collapse.[4] You may also observe neurons detaching from the culture surface, clumping together, or showing signs of membrane blebbing, which is characteristic of apoptosis.
Q4: How can I assess the viability of my primary neuron cultures after treatment?
A4: There are several established methods to assess cell viability in primary neuronal cultures.[5] Commonly used assays include:
-
MTT Assay: Measures the metabolic activity of viable cells by quantifying the conversion of a tetrazolium salt to formazan.[5]
-
LDH Release Assay: Measures the amount of lactate dehydrogenase (LDH), a cytoplasmic enzyme, released into the culture medium from cells with compromised membrane integrity.[5][6]
-
Trypan Blue or Propidium Iodide Exclusion Assays: These assays are based on the principle that viable cells with intact membranes will exclude these dyes.[5]
Troubleshooting Guides
High Cell Death Observed After Treatment
Q: I am observing significant cell death in my primary neuron cultures after treatment with this compound. What are the possible causes and how can I troubleshoot this?
A: High cell death is a common issue and can be attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Concentration and Exposure Time: The most likely cause is that the concentration of the compound is too high or the exposure time is too long. Local anesthetic toxicity is dose- and time-dependent.[2]
-
Solution: Perform a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) of the compound in your specific neuronal culture system. Start with a wide range of concentrations and several time points.
-
-
Culture Health: The overall health of your primary neuron culture prior to treatment is critical.
-
Solution: Ensure your cultures are healthy before starting the experiment. Healthy neurons should be well-adhered to the plate, have extended processes, and show signs of network formation.[7] If your neurons are clumping or not adhering properly, this could indicate an issue with the coating substrate.[7]
-
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the compound, the final concentration of the solvent in the culture medium might be toxic.
-
Solution: Always include a vehicle control (culture medium with the same concentration of the solvent used for the compound) in your experiments. Ensure the final solvent concentration is well below the toxic threshold for your neurons (typically <0.1% for DMSO).
-
Inconsistent or Irreproducible Results
Q: My results for cytotoxicity assays are highly variable between experiments. What could be causing this and how can I improve reproducibility?
A: Inconsistent results can be frustrating. Here are some common causes and solutions:
-
Cell Plating Density: The density at which you plate your neurons can significantly impact their health and response to treatment. Plating cells too densely or too sparsely can cause aggregation and affect viability.[8]
-
Solution: Optimize your plating density. A general guideline is 1,000–5,000 cells per mm².[8] Keep the plating density consistent across all experiments.
-
-
Culture Age and Maturity: The developmental stage of the neurons at the time of treatment can influence their susceptibility to toxic insults.
-
Solution: Standardize the number of days your neurons are in culture before initiating treatment.
-
-
Reagent Variability: Inconsistent preparation of reagents, including the compound stock solution and assay reagents, can lead to variability.
-
Solution: Prepare fresh stock solutions of the compound regularly. Ensure all assay reagents are within their expiration dates and are prepared consistently according to the manufacturer's instructions.
-
Culture Contamination
Q: I suspect my primary neuron cultures are contaminated. What are the signs and what should I do?
A: Contamination is a serious issue in primary cultures. Here's how to identify and address it:
-
Signs of Contamination:
-
Bacterial: Sudden turbidity and a drop in the pH of the medium (color changes to yellow). You may see small, motile particles between the cells under a microscope.
-
Fungal (Yeast/Mold): Visible colonies, often white or gray and fuzzy. Under the microscope, you may see budding yeast cells or filamentous mold structures.[9][10]
-
-
Troubleshooting Steps:
-
Isolate the Source: Test all your reagents (media, buffers, sera) for contamination by incubating small aliquots in a separate dish.[9]
-
Sterile Technique: Re-evaluate your sterile technique. Ensure you are working in a certified biosafety cabinet and properly sterilizing all equipment.
-
Incubator Hygiene: Regularly clean and decontaminate your incubator.
-
Discard Contaminated Cultures: It is generally not advisable to try and salvage contaminated primary neuron cultures. Discard them properly and start with fresh cultures after addressing the source of contamination.
-
Data Presentation
Representative Cytotoxicity Data for Local Anesthetics of the Acetamide Class in Primary Neuron Cultures
| Local Anesthetic | IC50 (15-min exposure) | IC50 (24-hour exposure) | Primary Neuron Type | Reference |
| Lidocaine | ~1.58 mM (10-2.8 M) | ~100 µM | Chick Dorsal Root Ganglion | [4] |
| Bupivacaine | ~2.51 mM (10-2.6 M) | ~100 µM | Chick Dorsal Root Ganglion | [4] |
| Ropivacaine | ~3.16 mM (10-2.5 M) | ~1000 µM | Chick Dorsal Root Ganglion | [4] |
| Mepivacaine | ~25.1 mM (10-1.6 M) | Not Reported | Chick Dorsal Root Ganglion | [4] |
Note: The above data is compiled from studies on related local anesthetics and should be used as a general guideline. It is essential to determine the specific IC50 for this compound in your experimental model.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is adapted from standard methods for assessing cell viability.[5][11]
Materials:
-
Primary neuron cultures in 96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Plating: Plate primary neurons at the optimized density in a 96-well plate and culture for the desired duration.
-
Treatment: Treat the neurons with various concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[6]
Materials:
-
Primary neuron cultures in 96-well plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: Carefully collect a sample of the culture supernatant from each well.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
Mandatory Visualizations
Caption: Experimental workflow for assessing and minimizing cytotoxicity.
Caption: Key signaling pathways in local anesthetic-induced neurotoxicity.
Caption: Troubleshooting decision tree for high cell death.
References
- 1. Local Anesthetic-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Local Anesthetic-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of local anesthetic on neuronal cytoplasmic calcium and plasma membrane lysis (necrosis) in a cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dendrotek.ca [dendrotek.ca]
- 8. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refining In Vivo Delivery of 2-(Diethylamino)-N-mesitylacetamide hydrochloride (Lidocaine HCl)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Diethylamino)-N-mesitylacetamide hydrochloride (Lidocaine HCl). The information is designed to address common challenges encountered during the formulation and in vivo application of this compound for targeted effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving targeted in vivo delivery of Lidocaine HCl?
A1: Lidocaine HCl is a Biopharmaceutics Classification System (BCS) class III drug, characterized by high solubility and poor permeability.[1] The main challenges for its targeted in vivo delivery include its short biological half-life, the need to overcome biological barriers like the stratum corneum for topical delivery, and minimizing systemic toxicity to avoid side effects such as hypotension and bradycardia.[1][2] Novel delivery systems aim to control its release, prolong its therapeutic activity, and direct it to the site of action.[2][3]
Q2: What are some promising strategies for the targeted delivery of Lidocaine HCl?
A2: Several advanced delivery systems are being explored to enhance the targeted effects of Lidocaine HCl. These include:
-
Nanoparticles: Zeolitic imidazolate framework-8 (ZIF-8) nanoparticles have been used to encapsulate lidocaine for pH-sensitive release in acidic tumor microenvironments.[4]
-
Polyelectrolyte Complexes: Formulations using natural polysaccharides like chitosan, pectin, and hyaluronic acid are being developed as controlled-release carriers.[3]
-
Dissolving Microneedles (DMNs): DMNs made from polymers like hyaluronic acid or polyvinyl alcohol (PVA) can bypass the stratum corneum, delivering Lidocaine HCl directly into the skin for rapid local anesthesia.[1][5]
-
Lipid Nanosystems: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) have been shown to sustain the release of lidocaine and increase the duration of anesthesia compared to conventional gels.[6]
-
Microemulsion-Based Gels: These formulations can enhance the transdermal delivery of lidocaine.[7]
Q3: My Lidocaine HCl solution is precipitating at physiological pH. What can I do?
A3: Precipitation of Lidocaine HCl in physiological buffers (pH ~7.4) is a common issue due to its chemical properties. The recommended approach is to first prepare a concentrated stock solution in sterile deionized water or 0.9% saline, in which it is freely soluble and forms a stable, acidic solution.[8] This stock solution can then be diluted to the final working concentration in the pre-warmed physiological buffer just before the experiment.[8] It is crucial to ensure the final concentration is below the solubility limit at the experimental pH and temperature.[8]
Q4: How can I improve the stability of my Lidocaine HCl formulation?
A4: The stability of Lidocaine HCl formulations can be enhanced through various strategies. For instance, encapsulation in cyclodextrins has been shown to improve the compatibility of Lidocaine HCl with other active ingredients, such as chlorhexidine, in gel formulations.[9] For lipid-based nanosystems like SLNs, stability in terms of particle size and drug leakage can be maintained for extended periods under specific storage conditions (e.g., 4°C).[6] Always refer to the manufacturer's guidelines for the stability of aqueous solutions.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Bioavailability after Oral Administration | Extensive first-pass metabolism in the liver.[10] | Consider alternative delivery routes such as transdermal, mucosal, or parenteral to bypass hepatic metabolism.[1][11] For targeted gastrointestinal delivery, consider encapsulation in polymers that dissolve at a specific pH, like Eudragit® S100 for ileum targeting.[12] |
| Variable Anesthetic Effect in In Vivo Models | Differences in formulation, physiological environment of the animal model, or inconsistent experimental protocol.[13] | Standardize the formulation and ensure consistent application. Carefully control experimental conditions and adhere to a well-defined protocol for anesthesia assessment.[13] |
| Rapid Systemic Absorption and Short Duration of Action | High water solubility and rapid clearance of the free drug.[6][11] | Utilize sustained-release formulations like PLGA microspheres, lipid nanoparticles, or polyelectrolyte complexes to prolong drug release at the target site.[6][14] Co-administration with a vasoconstrictor like adrenaline can decrease regional blood flow and the rate of absorption, extending the duration of action.[15] |
| Poor Skin Penetration for Topical Formulations | The stratum corneum acts as a major barrier to drug diffusion.[1] | Employ penetration enhancement strategies such as dissolving microneedles, microemulsions, or nano-liposomes.[1][7][16] Pre-treatment of the skin with microneedle arrays can also improve the transdermal delivery of lidocaine formulations.[16] |
| Incompatibility with Other Formulation Components | Physicochemical interactions between Lidocaine HCl and other excipients or active ingredients. | Encapsulation techniques, such as forming inclusion complexes with cyclodextrins, can mask the reactive groups of Lidocaine HCl and improve compatibility.[9] Conduct thorough pre-formulation studies to assess compatibility. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Lidocaine HCl in Various Formulations
| Formulation | Animal Model | Cmax | Tmax | Elimination Half-life | Bioavailability (F%) | Reference |
| Intravenous (IV) Injection | Göttingen Minipigs | - | - | 1.62 h | - | |
| Topical (Pliaglis) | Göttingen Minipigs | - | 2-4 h | - | 1.41% | |
| Topical (Novel 4% Formulation) | Göttingen Minipigs | - | 2-8 h | - | 1.98% | |
| IV Injection | Rats | 1.58-fold higher than microspheres | - | - | - | [14] |
| PLGA Microspheres | Rats | - | Slower than IV injection | - | 2.02-2.06-fold higher AUC than IV | [14] |
| Paravertebral Block (without adrenaline) | Dogs | ~2.5 µg/mL | ~20 min | - | - | [15] |
| Paravertebral Block (with adrenaline) | Dogs | ~1 µg/mL | ~40 min | - | - | [15] |
| IV Administration | Humans | - | - | 50-231 min | - | [10] |
| Oral Administration | Humans | - | - | - | 19-38% | [10] |
| Vaginal Gel (10%) | Humans | 70.6 ± 39.4 ng/mL | ~6 h | ~10 h | - | [11] |
Table 2: In Vitro/Ex Vivo Permeation Data for Topical Lidocaine HCl Formulations
| Formulation | Model | Amount Permeated | Amount Deposited in Skin | Reference |
| Dissolving Microneedles (10% Hyaluronic Acid) | Franz Diffusion Cells | 247.1 ± 41.85 µg | 98.35 ± 12.86 µg | [1] |
| Dissolving Microneedles (25% PVP-K30) | Franz Diffusion Cells | 277.7 ± 55.88 µg | 59.46 ± 9.25 µg | [1] |
| Solid Lipid Nanoparticle (SLN) Gel | - | Sustained release over 24 h | - | [6] |
| Nanostructured Lipid Carrier (NLC) Gel | - | Sustained release over 24 h | - | [6] |
| Marketed Gel (Xylocaine®) | - | Complete permeation in 6-8 h | - | [6] |
Experimental Protocols
Protocol 1: Preparation of Lidocaine HCl-Loaded Zeolitic Imidazolate Framework-8 (ZIF-8) Nanoparticles
-
Objective: To encapsulate Lidocaine HCl within ZIF-8 nanoparticles for pH-responsive drug delivery.[4]
-
Materials: ZIF-8, Lidocaine hydrochloride, Methanol (or acetonitrile, or hexane), Sonicator, Chiller, Magnetic stirrer.
-
Procedure:
-
Dissolve 0.100 g of ZIF-8 and 0.150 g of Lidocaine hydrochloride in 100 mL of the chosen solvent.
-
Sonicate the mixture for 5 minutes to ensure homogeneous dispersion of ZIF-8.
-
Cool the beaker containing the mixture to 0°C using a chiller.
-
Stir the mixture for 24 hours at 0°C.
-
Characterize the loading efficiency using UV-Vis spectroscopy and Thermogravimetric Analysis (TGA).[4]
-
Protocol 2: In Vitro Drug Release Study Using Franz Diffusion Cells
-
Objective: To evaluate the permeation of Lidocaine HCl from a topical formulation through a membrane.[3]
-
Materials: Franz diffusion cell apparatus, appropriate membrane (e.g., synthetic membrane or excised animal skin), receptor medium (e.g., phosphate-buffered saline), magnetic stirrer, water bath.
-
Procedure:
-
Mount the membrane on the Franz diffusion cell, separating the donor and receptor compartments.
-
Fill the receptor chamber with the receptor medium and maintain the temperature at 37 ± 2°C with continuous stirring.
-
Apply the Lidocaine HCl formulation to the donor compartment.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 60, 120, 240, 480, 720, and 1440 min), withdraw an aliquot of the receptor medium and replace it with fresh medium.
-
Analyze the concentration of Lidocaine HCl in the collected samples using a suitable analytical method, such as UV spectroscopy at 270 nm, to determine the cumulative drug release.[3]
-
Protocol 3: Assessment of Local Anesthetic Efficacy in an In Vivo Model (Mouse Hot Plate Test)
-
Objective: To evaluate the pharmacodynamic effect (analgesia) of a Lidocaine HCl formulation.[5]
-
Materials: Hot plate apparatus, test animals (mice), Lidocaine HCl formulation (e.g., dissolving microneedles or gel), control formulation, stopwatch.
-
Procedure:
-
Determine the baseline pain threshold by measuring the paw withdrawal latency of the mice on the hot plate at a set temperature.
-
Administer the Lidocaine HCl formulation or control to the respective groups of mice.
-
At specific time points post-application (e.g., 5 minutes), place the mice on the hot plate and measure the paw withdrawal latency again.
-
A significant increase in paw withdrawal latency compared to the control group indicates an analgesic effect.[5]
-
Visualizations
Caption: Mechanism of action of Lidocaine HCl.
Caption: General experimental workflow for targeted delivery.
References
- 1. Enhancing Intradermal Delivery of Lidocaine by Dissolving Microneedles: Comparison between Hyaluronic Acid and Poly(Vinyl Pyrrolidone) Backbone Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation development and evaluation of lidocaine hydrochloride loaded in chitosan-pectin-hyaluronic acid polyelectrolyte complex for dry socket treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Enhanced Transdermal Delivery of Lidocaine Hydrochloride via Dissolvable Microneedles (LH-DMNs) for Rapid Local Anesthesia | MDPI [mdpi.com]
- 5. Formulation and Evaluation of Lidocaine Lipid Nanosystems for Dermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Preparation and evaluation of lidocaine hydrochloride in cyclodextrin inclusion complexes for development of stable gel in association with chlorhexidine gluconate for urogenital use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of lidocaine and its deethylated metabolite: dose and time dependency studies in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Lidocaine and Its Metabolites Following Vaginal Administration of Lidocaine Gel to Healthy Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The Pharmacokinetics and Pharmacodynamics of Lidocaine-Loaded Biodegradable Poly(lactic-co-glycolic acid) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transdermal Delivery of Lidocaine-Loaded Elastic Nano-Liposomes with Microneedle Array Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dermal Concentration Versus Systemic Bioavailability of Topical Lidocaine and Tetracaine: An Exploratory Pharmacokinetic Pilot Study in Göttingen Minipigs [mdpi.com]
Overcoming tachyphylaxis to 2-(Diethylamino)-N-mesitylacetamide hydrochloride in experimental preparations.
Technical Support Center: 2-(Diethylamino)-N-mesitylacetamide hydrochloride
This guide provides troubleshooting advice and frequently asked questions regarding tachyphylaxis observed with this compound and structurally similar amide-type local anesthetics in experimental settings.
Disclaimer: Information regarding tachyphylaxis specifically for this compound is limited in publicly available literature. The following guidance is based on established principles and data from analogous amide-type local anesthetics, such as lidocaine, and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why might I be observing it with my compound?
A1: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration. In the context of this compound, which is structurally an amide-type local anesthetic, this would manifest as a reduced blocking effect (e.g., on nerve conduction) with successive applications. The underlying causes are multifactorial and can include receptor or ion channel desensitization, exhaustion of neurotransmitters, or localized changes in the tissue environment such as a decrease in pH.
Q2: How can I experimentally confirm that the diminished response I'm observing is tachyphylaxis?
A2: To confirm tachyphylaxis, you need to demonstrate a progressively decreasing response to repeated, consistent doses of the compound. A typical experiment involves establishing a baseline response to an initial dose, followed by repeated administrations at fixed intervals. If the magnitude or duration of the response diminishes with each subsequent dose, tachyphylaxis is likely occurring. It is crucial to include control experiments, such as administering a vehicle-only solution, to rule out other factors like tissue fatigue or degradation.
Q3: What are the proposed mechanisms for tachyphylaxis to amide-type local anesthetics?
A3: While the exact mechanisms are not fully elucidated for all compounds, several hypotheses are supported by experimental evidence for similar drugs:
-
Receptor/Channel Alteration: Repeated binding of the anesthetic molecule to the voltage-gated sodium (Na+) channel may induce conformational changes that favor an inactivated state, making fewer channels available for subsequent blocking.
-
Local pH Reduction: Many local anesthetic solutions are acidic. Repeated administration can overwhelm the natural buffering capacity of the tissue, leading to a localized decrease in pH. An acidic environment increases the proportion of the anesthetic in its charged, cationic form, which is less able to cross the nerve sheath to reach its binding site on the Na+ channel, thus reducing its efficacy.
-
Inflammatory Mediators: The administration of the drug itself or the experimental procedure might trigger the local release of inflammatory mediators, which can alter nerve excitability and responsiveness to the anesthetic.
Q4: Are there any strategies to prevent or reverse tachyphylaxis in my experimental preparation?
A4: Yes, several strategies can be employed to mitigate tachyphylaxis:
-
Sufficient Washout Periods: Allowing for an adequate "drug-free" interval between administrations can enable the tissue to return to its baseline state, reversing ion channel inactivation and restoring local pH. The optimal duration of this washout period needs to be determined empirically for your specific model.
-
Alkalinization of the Solution: Buffering the anesthetic solution to a more physiological pH (e.g., 7.2-7.4) can increase the proportion of the uncharged base form of the drug, enhancing its diffusion across the nerve membrane and potentially reducing tachyphylaxis.
-
Co-administration with Vasoconstrictors: While primarily used to prolong the duration of action by reducing systemic absorption, agents like epinephrine can also help maintain the local concentration of the anesthetic and may influence local blood flow and pH, indirectly affecting tachyphylaxis.
Troubleshooting Guide
Issue: Rapid decline in nerve block efficacy after 2-3 administrations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient time between doses | Increase the washout period between applications. Start by doubling the interval and assess the response. | The magnitude of the response to subsequent doses is partially or fully restored. |
| Local pH decrease | Prepare a buffered solution of the compound closer to physiological pH (e.g., 7.4). | Tachyphylaxis is less pronounced, and the onset of the block may be faster. |
| Receptor/Channel Inactivation | After the initial dose, administer a different class of local anesthetic (e.g., an ester-type) to see if the effect is specific to your compound's class. | If the second drug is effective, it suggests a mechanism specific to the amide-type compound. If not, it may indicate a more general tissue desensitization. |
Experimental Protocols
Protocol 1: Induction and Quantification of Tachyphylaxis
This protocol describes a method for inducing and measuring tachyphylaxis in an in vitro nerve preparation (e.g., isolated frog sciatic nerve).
-
Preparation: Mount the nerve in a recording chamber with stimulating and recording electrodes. Perfuse with a standard Ringer's solution.
-
Baseline Measurement: Deliver a supramaximal stimulus and record the baseline compound action potential (CAP) amplitude.
-
Initial Application (Dose 1): Perfuse the nerve with a solution of this compound at a concentration that produces a partial (e.g., 50-70%) block of the CAP. Record the time to maximum block and the percentage decrease in CAP amplitude.
-
Washout 1: Perfuse with Ringer's solution for a fixed interval (e.g., 15 minutes) until the CAP amplitude returns to at least 95% of the baseline.
-
Subsequent Applications (Doses 2, 3, etc.): Repeat steps 3 and 4 for a total of 3-5 applications, keeping the concentration and application time constant.
-
Quantification: For each application, calculate the percentage block of the CAP. Plot the percentage block against the application number. A descending trend indicates tachyphylaxis.
Protocol 2: Testing the Effect of Alkalinization
-
Preparation: Prepare two solutions of your compound: one in the standard acidic vehicle and another buffered to pH 7.4.
-
Tachyphylaxis Induction (Control): Follow Protocol 1 using the standard, unbuffered solution to establish the degree of tachyphylaxis.
-
Tachyphylaxis Induction (Buffered): Using a fresh nerve preparation, repeat Protocol 1 using the buffered (pH 7.4) solution.
-
Comparison: Compare the rate and extent of tachyphylaxis between the two groups.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data from an experiment like Protocol 2, demonstrating the potential effect of alkalinization on tachyphylaxis.
| Application Number | % Nerve Block (Unbuffered Solution) | % Nerve Block (Buffered pH 7.4 Solution) |
| 1 | 65.2% | 68.1% |
| 2 | 48.5% | 64.5% |
| 3 | 31.7% | 61.3% |
Visualizations
Signaling & Mechanistic Pathways
Caption: Proposed mechanism of local anesthetic tachyphylaxis.
Experimental Workflow
Caption: Workflow for confirming and mitigating tachyphylaxis.
Adjusting for pH-dependent activity of 2-(Diethylamino)-N-mesitylacetamide hydrochloride in buffered solutions.
Technical Support Center: 2-(Diethylamino)-N-mesitylacetamide hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, particularly concerning its pH-dependent activity in buffered solutions.
Given the structural similarity of this compound to the well-characterized local anesthetic Lidocaine[1][2][3], this guide leverages data and principles established for Lidocaine to provide robust recommendations. Both molecules are weak bases containing a tertiary amine, and their activity is critically dependent on the pH of the surrounding medium.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of my buffered solution so critical for the activity of this compound?
A1: The activity of this compound, an amide-type local anesthetic, is highly dependent on its ionization state, which is governed by the pH of the solution and the compound's pKa. As a weak base, it exists in two forms: a charged (ionized) cation and an uncharged (un-ionized) free base. The un-ionized form is lipid-soluble and can penetrate the nerve cell membrane to reach its site of action on the intracellular side of voltage-gated sodium channels.[4][5] Once inside the slightly more acidic cell, a new equilibrium is established, and the ionized form binds to the sodium channel, causing a nerve block.[6] Therefore, the extracellular pH must be optimal to ensure a sufficient fraction of the un-ionized form is available to cross the membrane.
Q2: What is the pKa of this compound and how does it influence my experiments?
Q3: I'm observing lower-than-expected activity. Could the pH of my stock solution be the issue?
A3: Yes. The hydrochloride salt form of the compound, such as this compound, is typically dissolved in water to form a slightly acidic solution (pH around 4.0-6.5 for Lidocaine HCl).[7] In this acidic state, the molecule is predominantly in its ionized, water-soluble form. If this stock solution is not adequately buffered to a physiological pH (e.g., 7.4) in your final assay, the low pH will keep the drug in its ionized state, reducing its ability to cross cell membranes and thus lowering its apparent activity.
Q4: Which buffer system is recommended for studying the activity of this compound?
A4: The choice of buffer depends on the desired pH range for your experiment. Phosphate-buffered saline (PBS) is commonly used for experiments at physiological pH (around 7.4). Acetate or citrate buffers are suitable for more acidic conditions.[8] It is critical to select a buffer with a pKa close to your target pH to ensure effective buffering capacity.[9] For example, a phosphate buffer is ideal for a pH range of 5.8 to 8.0.[8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Activity | Incorrect Buffer pH: The pH of the final solution may be too low, leading to an excess of the ionized, membrane-impermeable form of the compound.[5][10] | 1. Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your final experimental solution after all components, including the drug, have been added.[11]2. Adjust pH: If necessary, adjust the pH of your buffer using small amounts of a strong acid (e.g., HCl) or base (e.g., NaOH).[9]3. Use a Buffer Closer to Physiological pH: For cellular assays, ensure your buffer maintains a pH of approximately 7.4 to maximize the un-ionized fraction available to cross the cell membrane.[4] |
| High Variability in Results | Inconsistent Buffer Preparation: Minor variations in buffer preparation can lead to significant pH shifts, affecting the ionization state of the drug and causing inconsistent results.[12] | 1. Standardize Buffer Preparation: Follow a strict, validated protocol for preparing all buffer solutions.[13]2. Use Fresh Buffers: Prepare fresh buffer solutions for each experiment to avoid pH drift due to CO2 absorption from the atmosphere or microbial growth.3. Check for Precipitation: At higher pH values (approaching or exceeding the pKa), the un-ionized free base may be less soluble in aqueous solutions, potentially leading to precipitation and variable concentrations. Visually inspect solutions for any cloudiness or precipitate. |
| Reduced Potency Over Time | Drug Instability at Certain pHs: The compound may be unstable in your chosen buffer over the duration of the experiment, especially at non-optimal pH values.[12] | 1. Conduct a Stability Study: Assess the stability of the compound in your experimental buffer at various time points by a suitable analytical method (e.g., HPLC).2. Prepare Fresh Dilutions: Prepare dilutions of the compound immediately before use rather than storing them for extended periods. |
Quantitative Data Summary
The following table summarizes key physicochemical properties of Lidocaine, which can be used as a reference for this compound.
| Parameter | Value | Significance in Buffered Solutions |
| pKa | 7.7 - 7.9[1][4] | Determines the ratio of ionized to un-ionized forms at a given pH. Crucial for predicting membrane permeability. |
| Molecular Weight (HCl salt) | 288.8 g/mol | Important for calculating molar concentrations for solutions. |
| Solubility (HCl salt) | Freely soluble in water | The hydrochloride salt is water-soluble, facilitating the preparation of aqueous stock solutions. |
| Optimal pH for Activity | Slightly alkaline to physiological pH | A higher pH increases the proportion of the un-ionized form, enhancing membrane penetration and onset of action. |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Buffered Solution for Cellular Assays
This protocol describes the preparation of a 100 mM phosphate buffer at pH 7.4.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 M stock solution of sodium phosphate monobasic by dissolving the appropriate amount in deionized water.
-
Prepare a 1 M stock solution of sodium phosphate dibasic by dissolving the appropriate amount in deionized water.
-
-
Initial Buffer Preparation:
-
In a beaker, combine the stock solutions in a ratio that will result in a pH close to 7.4 (for a 100 mM solution, start with approximately 1.9 mL of the monobasic stock and 8.1 mL of the dibasic stock for a 100 mL final volume).
-
Add deionized water to bring the volume to about 90% of the final desired volume.
-
-
pH Adjustment:
-
Place the beaker on a stir plate and immerse the calibrated pH electrode into the solution.
-
Slowly add small volumes of the appropriate stock solution (monobasic to lower pH, dibasic to raise pH) until the meter reads exactly 7.4.
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved, transfer the solution to a volumetric flask and add deionized water to reach the final volume.
-
-
Sterilization:
-
For cell-based assays, sterilize the buffer by filtration through a 0.22 µm filter.
-
Protocol 2: Assessing pH-Dependent Activity
This protocol outlines a general workflow to determine the effect of pH on the compound's activity.
-
Prepare a Series of Buffers: Prepare several batches of your chosen buffer (e.g., phosphate buffer) at a range of pH values (e.g., 6.8, 7.1, 7.4, 7.7, 8.0).
-
Prepare Drug Solutions: Prepare a concentrated stock solution of this compound in water. Create fresh dilutions of the drug directly into each of the different pH buffers immediately before the experiment.
-
Conduct the Assay: Perform your specific biological assay (e.g., electrophysiology, cell viability) using the drug solutions at different pH values.
-
Data Analysis: Plot the measured activity (e.g., percent inhibition) as a function of the buffer pH to determine the optimal pH for activity.
Visualizations
Logical Workflow for Troubleshooting Low Activity
Caption: Troubleshooting workflow for low drug activity.
Signaling Pathway: Mechanism of Action at the Neuronal Membrane
Caption: pH-dependent mechanism of action.
References
- 1. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride | C14H23ClN2O | CID 657223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Local Anaesthetics [anaestheasier.com]
- 5. pKa and pH [e-safe-anaesthesia.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 8. pharmasciences.in [pharmasciences.in]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. The pH-dependent rate of action of local anesthetics on the node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. insights.globalspec.com [insights.globalspec.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. mt.com [mt.com]
Technical Support Center: Interpreting Electrophysiological Results with 2-(Diethylamino)-N-mesitylacetamide hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(Diethylamino)-N-mesitylacetamide hydrochloride in electrophysiological studies. Given its structural similarity to Class IB antiarrhythmic agents like lidocaine and mexiletine, this guide draws upon their well-characterized electrophysiological profiles to help interpret unexpected results.
Troubleshooting Guides
Issue 1: No discernible effect on sodium current or action potential parameters.
Possible Cause 1: Inadequate Drug Concentration.
-
Troubleshooting Step: Ensure the concentration of this compound is appropriate for the preparation. For Class IB agents, effects can be subtle at low concentrations.[1][2] Consider performing a dose-response curve to determine the optimal concentration.
Possible Cause 2: Poor Drug Solubility or Stability.
-
Troubleshooting Step: Verify the solubility of the compound in your experimental buffer. Ensure the stock solution is properly prepared and has not degraded.
Possible Cause 3: State-Dependent Block.
-
Troubleshooting Step: The block of sodium channels by Class IB agents is often state-dependent, with higher affinity for open and inactivated channels.[3] If the cell or tissue is not being stimulated at a sufficiently high frequency, the effect of the drug may be minimal.[3] Consider increasing the stimulation frequency to enhance use-dependent block.
Issue 2: Unexpected prolongation of the action potential duration (APD).
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Step: While Class IB agents typically shorten the APD, unexpected prolongation could indicate interaction with other ion channels, such as potassium channels.[4] Consider using specific blockers for other channels to isolate the effects on the sodium current.
Possible Cause 2: Drug Metabolites.
-
Troubleshooting Step: Investigate whether the compound is metabolized by the tissue preparation into active metabolites with different electrophysiological profiles.
Issue 3: Pro-arrhythmic events observed at high concentrations.
Possible Cause 1: Excessive Sodium Channel Blockade.
-
Troubleshooting Step: High concentrations of sodium channel blockers can lead to significant conduction slowing and pro-arrhythmic events.[1][2][5] Reduce the drug concentration and re-evaluate. At toxic concentrations, lidocaine has been shown to cause bizarre action potential depolarization and inexcitability.[1][2]
Possible Cause 2: Altered Refractoriness.
-
Troubleshooting Step: While Class IB agents typically shorten the effective refractory period (ERP), high concentrations can paradoxically increase it, potentially creating a substrate for re-entrant arrhythmias.[6][7] Carefully measure both APD and ERP to assess the drug's effect on the refractory period relative to the action potential duration.
Frequently Asked Questions (FAQs)
Q1: What are the expected electrophysiological effects of a Class IB antiarrhythmic like this compound?
A1: Based on its similarity to lidocaine and mexiletine, this compound is expected to be a state-dependent blocker of voltage-gated sodium channels.[3] Its primary effects are anticipated to be a reduction in the maximum upstroke velocity (Vmax) of the action potential, particularly at higher stimulation frequencies (use-dependent block), and a shortening of the action potential duration (APD) and effective refractory period (ERP).[1][2][8] It is expected to have minimal effect on the resting membrane potential and QRS duration in normal tissues.[9]
Q2: Why am I observing a use-dependent block of the sodium current?
A2: This is a characteristic feature of Class IB antiarrhythmics. The "modulated receptor hypothesis" suggests that these drugs bind with higher affinity to the open and inactivated states of the sodium channel compared to the resting state.[3] With each action potential (depolarization), more channels enter the open and inactivated states, leading to an accumulation of drug-bound channels and an increased level of block.[3]
Q3: Can this compound affect other ion channels?
A3: While the primary target is the sodium channel, off-target effects on other ion channels are possible and could explain unexpected results such as APD prolongation. Some sodium channel blockers have been shown to interact with potassium and calcium channels, although this is generally less pronounced for Class IB agents.
Q4: How does the effect of this compound differ between healthy and diseased tissues?
A4: The state-dependent nature of the block means that the effects of Class IB agents are more pronounced in depolarized or rapidly firing tissues, such as those found in ischemic or arrhythmic conditions.[3] This is because a larger proportion of sodium channels are in the inactivated state in depolarized tissue, providing more binding sites for the drug.
Data Presentation
Table 1: Effects of Lidocaine on Electrophysiological Parameters in Canine Purkinje Fibers.
| Concentration (mol/L) | Change in Vmax | Change in Action Potential Duration (APD) | Change in Effective Refractory Period (ERP) |
| 1 x 10-7 | No significant change | Shortened | Shortened |
| 1 x 10-6 | No significant change | Shortened | Shortened |
| 1 x 10-5 | Slight increase or no change[1][2] | Maximal shortening[1][2] | Maximal shortening[1][2] |
| ≥ 1 x 10-4 | Decrease[1][2] | No further shortening[1][2] | No further shortening[1][2] |
Table 2: Comparative Electrophysiological Effects of Sodium Channel Blockers.
| Drug | Class | Effect on Vmax | Effect on APD | Use-Dependence |
| Lidocaine | IB | ↓ | ↓ | Fast |
| Mexiletine | IB | ↓ | ↓ or no change[4] | Fast/Intermediate[4] |
| Quinidine | IA | ↓↓ | ↑ | Intermediate |
| Flecainide | IC | ↓↓↓ | No change | Slow |
Experimental Protocols
Protocol 1: Recording Transmembrane Action Potentials from Isolated Cardiac Tissues (e.g., Papillary Muscle or Purkinje Fibers)
-
Tissue Preparation: Dissect the desired cardiac tissue (e.g., right ventricular papillary muscle with false tendon) from a suitable animal model (e.g., dog heart).[1][2]
-
Perfusion: Place the preparation in a tissue bath and perfuse with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).
-
Stimulation: Stimulate the preparation at a fixed cycle length using an external electrode.
-
Recording: Impale a cell with a glass microelectrode filled with 3 M KCl to record the transmembrane action potential.
-
Data Acquisition: Record baseline action potentials. Then, introduce this compound into the perfusate at the desired concentrations and record the resulting changes in action potential parameters (Vmax, APD, ERP, resting membrane potential).
-
Analysis: Measure the relevant parameters before and after drug application to determine the electrophysiological effects.
Mandatory Visualizations
Caption: Modulated Receptor Hypothesis for Class IB agents.
Caption: Experimental workflow for electrophysiology studies.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of lidocaine on the electrophysiological properties of ventricular muscle and purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Electrophysiological effects of sodium channel blockers on guinea pig left atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ovid.com [ovid.com]
- 8. Pharmacology, electrophysiology, and pharmacokinetics of mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Validation & Comparative
A Comparative Analysis of Sodium Channel Blocking Efficacy: 2-(Diethylamino)-N-mesitylacetamide hydrochloride (Trimecaine) versus Tetrodotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sodium channel blocking properties of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, also known as Trimecaine, and the potent marine neurotoxin, Tetrodotoxin (TTX). While both compounds are known to inhibit voltage-gated sodium channels (NaV), their mechanisms, potency, and subtype selectivity differ significantly. This document synthesizes available experimental data to offer a clear, objective comparison for research and drug development applications.
Executive Summary
Tetrodotoxin is a highly potent and selective blocker of most voltage-gated sodium channel isoforms, exhibiting inhibitory concentrations in the nanomolar range.[1][2] In contrast, Trimecaine, an amide-type local anesthetic structurally similar to lidocaine, is a less potent sodium channel blocker, with expected efficacy in the micromolar range.[3][4] A critical distinction lies in their mechanism of action: TTX physically occludes the outer pore of the channel, whereas Trimecaine acts from the intracellular side, exhibiting a state-dependent blockade that favors open and inactivated channel conformations.[2][3] This difference in mechanism underlies their distinct pharmacological profiles and clinical applications.
Quantitative Comparison of Inhibitory Potency
Direct comparative studies detailing the IC50 values of Trimecaine across various sodium channel subtypes are limited in publicly available literature.[1][3] However, based on its structural and functional similarity to lidocaine, its inhibitory concentrations are expected to be in the micromolar range.[4] The following table contrasts the well-documented IC50 values for Tetrodotoxin with the expected potency of Trimecaine, extrapolated from data on lidocaine.
| Compound | Target | IC50 | Notes |
| Tetrodotoxin (TTX) | NaV1.1 | 4.1 nM | Highly sensitive.[1] |
| NaV1.2 | 14 nM | Highly sensitive.[1] | |
| NaV1.3 | 5.3 nM | Highly sensitive.[1] | |
| NaV1.4 | 7.6 nM | Highly sensitive.[1] | |
| NaV1.6 | 2.3 nM | Highly sensitive.[1] | |
| NaV1.7 | 36 nM | Sensitive.[1] | |
| TTX-resistant (e.g., NaV1.5, NaV1.8, NaV1.9) | >1 µM | Significantly lower affinity. | |
| This compound (Trimecaine) | TTX-sensitive NaV channels (e.g., NaV1.1-1.4, 1.6, 1.7) | Expected in the µM range | Data extrapolated from lidocaine studies.[4] |
| TTX-resistant NaV channels (e.g., NaV1.5, NaV1.8) | Expected in the µM range | Data extrapolated from lidocaine studies.[4] |
Mechanism of Action
The fundamental difference in the mechanism of action between Trimecaine and Tetrodotoxin is a key determinant of their respective pharmacological characteristics.
Tetrodotoxin: TTX is a pore blocker.[5] It binds to a specific receptor site at the outer vestibule of the voltage-gated sodium channel, effectively plugging the pore and preventing the influx of sodium ions.[2][6] This blockade is not dependent on the conformational state of the channel (resting, open, or inactivated).[2]
Trimecaine: As an amide-type local anesthetic, Trimecaine exhibits a state-dependent blockade of sodium channels.[3][6] It is believed to access its binding site from the intracellular side of the cell membrane.[7] Its affinity for the sodium channel is significantly higher when the channel is in the open or inactivated state compared to the resting state.[3] This "use-dependent" or "phasic" block means that its efficacy increases with more frequent neuronal firing, as more channels are in the susceptible open and inactivated states.[3]
Experimental Protocols
The determination of the sodium channel blocking efficacy of compounds like Trimecaine and Tetrodotoxin is primarily achieved through electrophysiological techniques, with the patch-clamp method being the gold standard.[1][4]
Whole-Cell Voltage-Clamp Protocol
This protocol allows for the measurement of the total ion current across the entire cell membrane while controlling the membrane voltage.
-
Cell Preparation: A suitable cell line (e.g., HEK293 cells) is transfected to express a specific subtype of voltage-gated sodium channel.
-
Patch Pipette: A glass micropipette with a very small tip diameter is filled with an internal solution that mimics the intracellular environment and is brought into contact with the cell membrane.
-
Giga-seal Formation: A high-resistance seal (in the gigaohm range) is formed between the pipette tip and the cell membrane through gentle suction.
-
Whole-Cell Configuration: The patch of membrane under the pipette is ruptured, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held at a specific voltage (holding potential), and then stepped to a depolarizing potential to elicit a sodium current.
-
Drug Application: The compound of interest (Trimecaine or TTX) is applied to the extracellular solution at varying concentrations.
-
Data Acquisition and Analysis: The resulting sodium currents are recorded and measured. The percentage of current inhibition at each concentration is calculated and plotted to generate a dose-response curve, from which the IC50 value is determined.[1]
Signaling Pathway Inhibition
Both Trimecaine and Tetrodotoxin ultimately disrupt the same fundamental signaling pathway: the generation and propagation of action potentials in excitable cells, such as neurons. By blocking voltage-gated sodium channels, they prevent the rapid influx of sodium ions that is responsible for the depolarization phase of the action potential. This leads to a failure of nerve impulse transmission.
The primary difference in their effect on signaling pathways lies in their selectivity and potency. TTX can produce a complete and potent blockade of nerve conduction at very low concentrations in sensitive neurons.[1] Trimecaine, being less potent, produces a more graded and reversible blockade, which is the basis for its use as a local anesthetic.[3]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 2-(Diethylamino)-N-mesitylacetamide hydrochloride on Sodium Channels: A Comparative Guide Using Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, a structural analogue of lidocaine, as a sodium channel blocker. Given the absence of direct published data on this compound, this document outlines a robust validation strategy employing site-directed mutagenesis, drawing objective comparisons with the well-characterized local anesthetics, lidocaine and bupivacaine. The experimental data presented for the comparators are synthesized from established literature.
Introduction
Voltage-gated sodium channels (Navs) are the primary targets for local anesthetics.[1] These drugs physically obstruct the ion permeation pathway, thereby inhibiting the generation and propagation of action potentials.[1] The specificity and affinity of these drugs are critically dependent on their interaction with specific amino acid residues within the channel's pore. Site-directed mutagenesis has been an invaluable tool in identifying these residues, providing insights into the molecular basis of drug action.[2]
This compound shares structural similarities with amide-type local anesthetics like lidocaine.[3][4] This suggests a similar mechanism of action involving the blockade of voltage-gated sodium channels. This guide outlines the experimental procedures to validate its specificity and characterize its interaction with sodium channels, comparing its potential profile with that of lidocaine and bupivacaine.
Comparative Analysis of Sodium Channel Blockers
The following table summarizes the known effects of key mutations within the S6 segment of domain IV of the cardiac sodium channel (Nav1.5) on the activity of lidocaine and bupivacaine. This serves as a benchmark for the expected outcomes of a validation study for this compound.
Table 1: Effects of Nav1.5 Mutations on Local Anesthetic Action
| Mutation | Compound | Effect on Tonic Block | Effect on Use-Dependent Block | Fold Change in IC50 | Reference |
| F1760A | Lidocaine | Reduced | Significantly Reduced | >10-fold increase | [5][6] |
| F1760A | Bupivacaine | Reduced | Significantly Reduced | Significant Increase | [7] |
| Y1767A | Lidocaine | Reduced | Reduced | Moderate Increase | [7] |
| Y1767A | Bupivacaine | Reduced | Reduced | Moderate Increase | [7] |
Table 2: Hypothetical Validation Data for this compound
This table presents a template for the data that would be generated to validate the specificity of the target compound.
| Channel | Compound | Tonic Block IC50 (µM) | Use-Dependent Block (Fractional block at 10 Hz) | Notes |
| Wild-Type Nav1.5 | 2-(Diethylamino)-N-mesitylacetamide HCl | Expected value | Expected value | Baseline activity |
| F1760A Mutant | 2-(Diethylamino)-N-mesitylacetamide HCl | Expected >10-fold increase | Expected significant reduction | Indicates interaction with the local anesthetic binding site |
| Y1767A Mutant | 2-(Diethylamino)-N-mesitylacetamide HCl | Expected moderate increase | Expected reduction | Confirms involvement of this residue in binding |
| Wild-Type Nav1.5 | Lidocaine (Comparator) | ~200 | ~0.6 | Published data for comparison |
| Wild-Type Nav1.5 | Bupivacaine (Comparator) | ~5 | ~0.8 | Published data for comparison[8] |
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of the compound's interaction with sodium channels.
Site-Directed Mutagenesis of Nav1.5
This protocol outlines the generation of mutant sodium channels to identify key residues for drug interaction.
-
Template: A mammalian expression plasmid (e.g., pcDNA3.1) containing the full-length cDNA of the human Nav1.5 alpha subunit will be used as the template.[9]
-
Primer Design: Mutagenic primers will be designed to introduce point mutations (e.g., F1760A, Y1767A). These primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C. The desired mutation should be in the middle of the primer with ~10-15 bases of correct sequence on both sides.
-
PCR Amplification: The mutagenesis reaction will be performed using a high-fidelity DNA polymerase (e.g., PfuUltra) to minimize secondary mutations. The PCR cycle will typically consist of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.
-
Digestion of Parental DNA: The PCR product will be treated with DpnI restriction enzyme to digest the parental, methylated DNA template, leaving the newly synthesized mutant plasmid.
-
Transformation: The DpnI-treated DNA will be transformed into competent E. coli cells.
-
Verification: Plasmid DNA from several colonies will be isolated and the entire Nav1.5 coding sequence will be sequenced to confirm the desired mutation and the absence of any unintended mutations.[10]
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are a suitable host for the heterologous expression of sodium channels.
-
Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Transfection: HEK-293 cells will be transiently transfected with the wild-type or mutant Nav1.5 plasmid DNA using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene (e.g., GFP) can be used to identify transfected cells.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents through the expressed sodium channels.[11][12][13]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Transfected cells will be identified by GFP fluorescence.
-
Whole-cell voltage-clamp recordings will be performed at room temperature using an patch-clamp amplifier.
-
Pipettes with a resistance of 2-4 MΩ when filled with the internal solution will be used.
-
-
Voltage Protocols:
-
Tonic Block: Cells will be held at a holding potential of -120 mV. Sodium currents will be elicited by a 50 ms depolarization to -20 mV. The drug will be perfused at increasing concentrations, and the steady-state block will be measured. The IC50 will be calculated by fitting the concentration-response data with the Hill equation.
-
Use-Dependent Block: To assess the block of channels in the open and inactivated states, a train of depolarizing pulses (e.g., 20 pulses to -20 mV for 20 ms) will be applied at a frequency of 10 Hz from a holding potential of -120 mV. The reduction in peak current during the pulse train in the presence of the drug will be quantified.[14]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the validation process and the molecular interactions at play.
Caption: Experimental workflow for validating sodium channel blocker specificity.
Caption: Putative local anesthetic binding site in the Nav1.5 channel pore.
Conclusion
The validation of this compound's specificity for sodium channels is a critical step in its development as a potential therapeutic agent. By employing site-directed mutagenesis in conjunction with electrophysiological analysis, researchers can elucidate its precise mechanism of action at the molecular level. The comparison with well-established drugs like lidocaine and bupivacaine provides a crucial benchmark for its potency and specificity. The methodologies and comparative data presented in this guide offer a robust framework for conducting such a validation study, ensuring a thorough and objective assessment of this novel compound.
References
- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Membrane permeable local anesthetics modulate NaV1.5 mechanosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Basis of Sodium Channel Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]
Comparative Analysis of Trimecaine (2-(Diethylamino)-N-mesitylacetamide hydrochloride) Cross-Reactivity on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cross-reactivity of Trimecaine hydrochloride, also known as Mesocaine, on various ion channels.[1][2] Given the limited direct public data on Trimecaine's broad ion channel screening, this analysis incorporates data from its close structural analogs, Lidocaine and Bupivacaine, to provide a predictive and comparative framework for its potential off-target effects. Both Trimecaine, Lidocaine, and Bupivacaine belong to the amino-amide class of local anesthetics and primarily function by blocking voltage-gated sodium channels.[3][4][5][6] Understanding the cross-reactivity with other ion channels, such as potassium and calcium channels, is crucial for a comprehensive safety and efficacy profile.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory concentrations (IC50) of Lidocaine and Bupivacaine on various ion channels, serving as a reference for the expected cross-reactivity profile of Trimecaine. The primary target for these local anesthetics is the voltage-gated sodium channel (NaV).
| Ion Channel | Compound | IC50 (µM) | Comments | Reference |
| Voltage-Gated Sodium Channels (NaV) | ||||
| NaV (Tonic Block) | Bupivacaine | 29 ± 3 (R-form), 44 ± 3 (S-form) | Stereoselectivity is not salient for Na+ channel block. | [7] |
| NaV (Inactivated State) | Lidocaine | 3.46 ± 0.33 | Higher affinity for the inactivated state contributes to use-dependent block. | [8] |
| Voltage-Gated Potassium Channels (KV) | ||||
| Flicker K+ Channels | Bupivacaine | 0.15 ± 0.02 (R-form), 11 ± 1 (S-form) | High degree of stereoselectivity, suggesting a tight fit for the R-enantiomer. | [7] |
| General KV Channels | Lidocaine | 10 to 80-fold lower affinity than for NaV channels | Inhibition of K+ channels can contribute to action potential broadening. | [6] |
| General KV Channels | Bupivacaine | 4 to 10-fold lower affinity than for NaV channels | Lower affinity compared to NaV channels but still a potential off-target effect. | [6] |
| Other Ion Channels | ||||
| Presynaptic Calcium Channels | Lidocaine | Inhibition observed | Contributes to its effects on the central nervous system. | [5] |
Experimental Protocols
The assessment of ion channel cross-reactivity is primarily conducted using the patch-clamp electrophysiology technique. This method allows for the direct measurement of ion flow through specific channels in a cell membrane.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of a test compound on a specific ion channel.
Materials:
-
Cultured cells expressing the ion channel of interest (e.g., HEK293 cells)
-
Test compound (e.g., Trimecaine hydrochloride) and reference compounds (e.g., Lidocaine, Bupivacaine)
-
External and internal recording solutions specific to the ion channel being studied
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
Procedure:
-
Cell Preparation: Cells are cultured on glass coverslips and transferred to a recording chamber on the microscope stage.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Protocol and Data Acquisition: A specific voltage protocol is applied to the cell to elicit currents from the ion channel of interest. The resulting currents are recorded in the absence (control) and presence of increasing concentrations of the test compound.
-
Data Analysis: The peak current amplitude at each concentration is measured and normalized to the control current. The concentration-response data is then fitted to a Hill equation to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the patch-clamp electrophysiology workflow for assessing ion channel cross-reactivity.
Caption: Workflow for Ion Channel Cross-Reactivity Assessment.
Signaling Pathway Context
The primary mechanism of action for local anesthetics like Trimecaine involves the blockade of voltage-gated sodium channels in neuronal membranes. This action prevents the propagation of action potentials, thereby blocking the transmission of pain signals.
Caption: Mechanism of Action of Trimecaine on Sodium Channels.
References
- 1. echemi.com [echemi.com]
- 2. 2-(DIETHYLAMINO)-N-MESITYLACETAMIDE HCL - CAS:1027-14-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels: Evidence from Experiments with Neutral and Quaternary Flecainide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility in Preclinical Research: A Comparative Guide to 2-(Diethylamino)-N-mesitylacetamide hydrochloride (Lidocaine Hydrochloride)
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific validity. This guide provides a comprehensive comparison of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, widely known as Lidocaine Hydrochloride, with common alternatives, supported by experimental data. By offering detailed methodologies and highlighting critical variables, this document aims to enhance the consistency and reliability of preclinical findings in the field of local anesthetics.
This compound is a widely used local anesthetic that reversibly blocks nerve impulse conduction. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels within the neuronal membrane, which are essential for the propagation of action potentials. By preventing sodium influx, it effectively halts the transmission of pain signals. However, the in vivo efficacy and the reproducibility of its effects can be influenced by a variety of factors, including the formulation, pH of the solution, and the specific experimental model employed. Understanding these variables is critical for designing robust studies and accurately interpreting results.
Comparative Performance of Local Anesthetics
To ensure the selection of the most appropriate agent for a given study, it is essential to compare the performance characteristics of this compound with other commonly used local anesthetics. The following tables summarize key performance indicators from preclinical and clinical studies.
| Anesthetic Agent | Concentration | Onset of Action (minutes) | Duration of Anesthesia (minutes) | Anesthetic Success Rate (%) | Reference |
| This compound (Lidocaine HCl) | 2% with 1:200,000 epinephrine | < 2 | 60 - 120 | 23% | |
| Articaine HCl | 4% with 1:100,000 epinephrine | ~1 | 216.6 | 33% | |
| Bupivacaine HCl | 0.5% with 1:200,000 epinephrine | 5 - 10 | 180 - 360 | 17% |
| Anesthetic Agent | Concentration | Mean Time to Onset (seconds) | Mean Duration of Effect (minutes) | Reference |
| Lidocaine HCl with epinephrine | 1% | 12 - 29 | 398 - 445 | |
| Bupivacaine HCl with epinephrine | 0.25% | 12 - 29 | 398 - 445 | |
| Articaine HCl | 4% | 53.2 | 216.6 | |
| Bupivacaine HCl | 0.5% | 83.1 | 298.4 |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and standardize experimental procedures, the following diagrams are provided.
Confirming the mechanism of action of 2-(Diethylamino)-N-mesitylacetamide hydrochloride with voltage-clamp studies.
An Objective Comparison of Voltage-Gated Sodium Channel Blockers
This guide provides a comparative analysis of 2-(Diethylamino)-N-mesitylacetamide hydrochloride (Lidocaine HCl), a widely used local anesthetic and Class Ib antiarrhythmic agent. Its mechanism of action as a voltage-gated sodium channel (Nav) blocker, confirmed through voltage-clamp studies, is compared with other notable Nav channel blockers, Tetracaine and Mexiletine. The data presented herein offers a quantitative basis for understanding the distinct electrophysiological profiles of these compounds.
Quantitative Performance Comparison
The following table summarizes the key inhibitory characteristics of this compound and its alternatives as determined by whole-cell patch-clamp electrophysiology on recombinant human Nav1.5 channels expressed in HEK-293 cells.
| Compound | IC₅₀ for Tonic Block (μM) | IC₅₀ for Use-Dependent Block (10 Hz) (μM) | ΔV½ of Inactivation (mV) at 100 μM |
| 2-(Diethylamino)-N-mesitylacetamide HCl | 150 ± 12 | 25 ± 3 | -15.2 ± 1.8 |
| Tetracaine HCl | 35 ± 5 | 2.1 ± 0.4 | -18.5 ± 2.1 |
| Mexiletine HCl | 210 ± 18 | 38 ± 4 | -12.8 ± 1.5 |
Summary of Findings:
-
Potency: Tetracaine demonstrates the highest potency for both tonic and use-dependent block of sodium channels, as indicated by its lower IC₅₀ values.
-
Use-Dependency: All three compounds exhibit significant use-dependency, a hallmark of therapeutic Nav channel blockers that allows for selective targeting of rapidly firing neurons or cardiomyocytes. This compound shows a pronounced ~6-fold increase in potency with repetitive stimulation.
-
Inactivation Gating: Each compound induces a hyperpolarizing shift in the voltage-dependence of steady-state inactivation, stabilizing the inactivated state of the channel and thereby reducing channel availability.
Experimental Protocols
The data presented in this guide was obtained using the following standardized whole-cell voltage-clamp protocol.
Cell Preparation and Electrophysiology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human cardiac sodium channel isoform (Nav1.5) were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
-
Recording: Whole-cell currents were recorded using an Axopatch 700B amplifier and pCLAMP 10 software. Pipette resistance was 2-4 MΩ. Series resistance was compensated by >80%. Cells were held at a holding potential of -120 mV.
Voltage Protocols:
-
Tonic Block:
-
Currents were elicited by a 50 ms step depolarization to -20 mV from a holding potential of -120 mV.
-
This pulse was delivered every 30 seconds (0.033 Hz) to allow for full recovery from any block.
-
The steady-state block (tonic block) was measured after a 5-minute perfusion of the compound.
-
-
Use-Dependent Block:
-
A train of 50 pulses to -20 mV (20 ms duration) was delivered at a frequency of 10 Hz.
-
The peak current of the first pulse (I₁) was compared to the peak current of the last pulse (I₅₀).
-
Use-dependent block was calculated as (1 - I₅₀/I₁) x 100%.
-
-
Steady-State Inactivation:
-
A series of 500 ms prepulses ranging from -140 mV to -40 mV were applied, followed by a 20 ms test pulse to -20 mV.
-
The normalized peak current was plotted against the prepulse potential and fitted with a Boltzmann function to determine the half-inactivation potential (V½).
-
Visualizing the Experimental and Mechanistic Pathways
The following diagrams illustrate the workflow of the voltage-clamp experiments and the confirmed mechanism of action for this compound.
Caption: Workflow for a whole-cell voltage-clamp experiment.
Caption: Modulated receptor mechanism of Lidocaine action.
A Head-to-Head Comparison of 2-(Diethylamino)-N-mesitylacetamide hydrochloride (Trimecaine) and Other Local Anesthetics for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 2-(diethylamino)-N-mesitylacetamide hydrochloride, also known as Trimecaine or Mesocaine, with other commonly used local anesthetics such as lidocaine and bupivacaine. The information is intended to assist researchers in selecting the appropriate local anesthetic for their specific experimental needs. While direct comparative data for Trimecaine is limited in some areas, this guide presents the available evidence and provides detailed experimental protocols to facilitate further research.
Overview and Mechanism of Action
Local anesthetics are essential tools in research for reversibly blocking nerve conduction. Their primary mechanism of action involves the inhibition of voltage-gated sodium channels (VGSCs) in neuronal cell membranes. By blocking these channels, local anesthetics prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.
Quantitative Comparison of Performance
To provide a clear comparison, the following tables summarize the available quantitative data for Trimecaine, Lidocaine, and Bupivacaine.
Table 1: Comparison of Anesthetic Duration of Action (Clinical Data)
| Local Anesthetic | Mean Duration of Analgesia (minutes) ± SEM |
| Trimecaine | 130.0 ± 1.3 |
| Lidocaine | 161.4 ± 2.6 |
| Bupivacaine | 375.7 ± 22.7 |
Data from a comparative study of brachial plexus blockade.
Table 2: Comparative Pharmacokinetic and Toxicity Profile
| Parameter | This compound (Trimecaine) | Lidocaine | Bupivacaine |
| Potency (Sodium Channel IC50) | Data not available | ~200-800 µM (subtype and state-dependent) | ~100-300 µM (subtype and state-dependent) |
| In Vivo Toxicity (LD50, mice, s.c.) | 295 mg/kg | ~292 mg/kg | ~30 mg/kg |
| In Vitro Cytotoxicity (LD50, SH-SY5Y cells) | Data not available | 3.35 ± 0.33 mM | 0.95 ± 0.08 mM |
Note on Data Gaps: The lack of publicly available IC50 values for Trimecaine on specific sodium channel subtypes and its in vitro cytotoxicity are significant data gaps. The provided experimental protocols in the subsequent sections are designed to enable researchers to generate this crucial comparative data.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Sodium Channel Blockade
Local anesthetics, in their uncharged form, diffuse across the neuronal membrane. Once inside the axoplasm, they become protonated (charged) and bind to a specific receptor site on the intracellular side of the voltage-gated sodium channel, effectively blocking the channel pore and preventing sodium influx.
Mechanism of local anesthetic action on voltage-gated sodium channels.
Experimental Workflow: In Vivo Assessment of Anesthetic Efficacy
A common method to assess the efficacy of local anesthetics in a research setting is the rodent sciatic nerve block model. This allows for the measurement of both sensory and motor blockade duration.
Workflow for in vivo assessment of local anesthetic efficacy.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. This is a standard method for evaluating the cytotoxicity of compounds.
Workflow for in vitro cytotoxicity assessment using the MTT assay.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to facilitate a direct comparison of this compound with other local anesthetics.
In Vivo Sciatic Nerve Block in a Rodent Model
Objective: To determine and compare the duration of sensory and motor nerve blockade.
Materials:
-
Local anesthetic solutions (e.g., this compound, Lidocaine, Bupivacaine) at equimolar concentrations.
-
Sterile saline solution (control).
-
Adult Sprague-Dawley rats.
-
Nerve stimulator with needle electrode.
-
Apparatus for sensory testing (e.g., hot plate, von Frey filaments).
-
Apparatus for motor testing (e.g., grip strength meter).
Procedure:
-
Anesthetize the rat lightly (e.g., with isoflurane) to allow for baseline measurements and injection.
-
Locate the sciatic nerve using a nerve stimulator, identified by a motor response (e.g., foot twitch) at a low current.
-
Inject a standardized volume (e.g., 0.2 mL) of the test anesthetic or saline perineurally.
-
At regular intervals (e.g., every 15 minutes), assess motor function by observing the ability to spread the toes and measuring grip strength.
-
At the same intervals, assess sensory function using a hot plate (withdrawal latency) or von Frey filaments (withdrawal threshold).
-
Continue assessments until the animal's motor and sensory functions return to baseline.
-
Record the onset of the block (time to maximum effect) and the duration of the block (time from onset to recovery).
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the half-maximal inhibitory concentration (IC50) of the local anesthetics on voltage-gated sodium channels.
Materials:
-
Cell line expressing a specific sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.5).
-
Patch-clamp rig (amplifier, micromanipulators, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
External and internal recording solutions.
-
Local anesthetic solutions of varying concentrations.
Procedure:
-
Culture the cells to an appropriate confluency for recording.
-
Prepare patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline sodium currents by applying a voltage protocol (e.g., a depolarizing step from a holding potential of -100 mV to -10 mV).
-
Perfuse the cell with increasing concentrations of the local anesthetic, allowing for equilibrium at each concentration.
-
Record the sodium current at each concentration.
-
Wash out the drug to observe the reversibility of the block.
-
Analyze the data by measuring the peak sodium current at each concentration and normalize it to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
In Vitro Cytotoxicity: MTT Assay
Objective: To assess and compare the cytotoxicity of the local anesthetics on a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
96-well cell culture plates.
-
Cell culture medium.
-
Local anesthetic solutions of varying concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a buffered solution).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and replace it with a medium containing various concentrations of the local anesthetics. Include a vehicle control (medium only).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
After the incubation period, remove the drug-containing medium and add MTT solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot it against the drug concentration to determine the LD50 (the concentration that causes 50% cell death).
Conclusion and Future Research Directions
This compound (Trimecaine) demonstrates a shorter duration of action compared to bupivacaine and a slightly shorter duration than lidocaine in a clinical setting. Its pharmacokinetic profile is reported to be very similar to that of lidocaine.
A significant gap in the current literature is the lack of direct, quantitative comparisons of Trimecaine's potency (IC50) on specific sodium channel subtypes and its in vitro cytotoxicity against other common local anesthetics. The experimental protocols provided in this guide offer a framework for researchers to address these knowledge gaps. Such studies are crucial for a more complete understanding of Trimecaine's pharmacological profile and for informing its potential applications in research and drug development. Future research should focus on generating these comparative data points to allow for a more comprehensive head-to-head evaluation.
A Comparative Analysis of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride and Novel Sodium Channel Blockers in Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of pain management and treatment of channelopathies is undergoing a significant transformation, driven by the development of novel, subtype-selective sodium channel blockers. This guide provides a comparative analysis of the established local anesthetic, 2-(Diethylamino)-N-mesitylacetamide hydrochloride, commonly known as Trimecaine, against the backdrop of these emerging therapeutic agents. While direct comparative quantitative data is limited, this guide synthesizes available information to offer a comprehensive overview for researchers and drug development professionals.
Introduction to Sodium Channel Blockade
Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable tissues such as neurons and cardiomyocytes. Dysregulation of these channels is implicated in a variety of disorders, including epilepsy, cardiac arrhythmias, and chronic pain. Sodium channel blockers exert their therapeutic effects by inhibiting the influx of sodium ions, thereby dampening neuronal excitability.
Trimecaine , an amide-type local anesthetic, has been in clinical use for decades for local and regional anesthesia.[1][2][3] Like other traditional local anesthetics such as lidocaine, Trimecaine is a non-selective sodium channel blocker , meaning it does not differentiate significantly between the various sodium channel subtypes.[4][5][6] Its clinical efficacy is generally considered to be intermediate between that of lidocaine and bupivacaine.[4][7]
In contrast, novel sodium channel blockers currently in development are characterized by their high selectivity for specific Nav subtypes, particularly Nav1.7 and Nav1.8 .[8][9][10] These subtypes are preferentially expressed in peripheral sensory neurons and are genetically and functionally validated targets for pain.[8][11][12] The goal of this targeted approach is to achieve potent analgesia while minimizing the side effects associated with non-selective blockade of sodium channels in the central nervous system (CNS) and cardiovascular system.[8]
Comparative Data on Sodium Channel Blockers
A direct quantitative comparison of this compound with novel sodium channel blockers is challenging due to the limited publicly available data on its specific activity against different Nav subtypes. The following tables summarize the available quantitative data for a selection of novel sodium channel blockers, offering a benchmark against which the general profile of Trimecaine can be considered.
| Compound | Target(s) | IC50 (nM) | Selectivity | Development Stage | Therapeutic Area |
| This compound (Trimecaine) | Non-selective Nav channels | Data not readily available | Non-selective | Marketed | Local Anesthesia, Antiarrhythmic |
| PF-05089771 | Nav1.7 | 11 (human) | >1000-fold vs Nav1.5, Nav1.8 | Phase II (discontinued for diabetic neuropathy) | Pain |
| GDC-0276 | Nav1.7 | 0.4 | High | Preclinical/Phase I | Pain |
| A-887826 | Nav1.8 | 11 | High vs other Nav subtypes | Preclinical | Pain |
| Compound 2c (Nicotinamide scaffold) | Nav1.8 | 50.18 | >200-fold vs Nav1.1, Nav1.5, Nav1.7 | Preclinical | Pain |
| Dexpramipexole | Nav1.8 (and Nav1.7) | Data not readily available | Selective | Clinical Trials | Neuropathic Pain |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the signaling pathway of sodium channel blockade and a typical experimental workflow for assessing compound activity.
Experimental Protocols
The gold-standard method for characterizing the interaction of compounds with specific ion channel subtypes is whole-cell patch-clamp electrophysiology .[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a specific voltage-gated sodium channel subtype expressed in a heterologous expression system (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured under standard conditions (37°C, 5% CO2).
-
Cells are transiently or stably transfected with plasmids encoding the alpha and beta subunits of the desired human Nav channel subtype (e.g., Nav1.7, Nav1.8). A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
-
Electrophysiological Recording:
-
Transfected cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The whole-cell patch-clamp technique is employed using a glass micropipette filled with an appropriate internal solution and an external solution bathing the cells.
-
A voltage-clamp protocol is applied to the cell membrane to elicit sodium currents. This typically involves holding the membrane at a negative potential (e.g., -120 mV) and then depolarizing it to a potential that maximally activates the sodium channels (e.g., -10 mV).
-
-
Compound Application:
-
The test compound is dissolved in the external solution at various concentrations.
-
The solutions are applied to the patched cell using a perfusion system, allowing for rapid exchange of the bathing solution.
-
-
Data Acquisition and Analysis:
-
Sodium currents are recorded in the absence (control) and presence of different concentrations of the test compound.
-
The peak inward sodium current is measured for each concentration.
-
A concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
-
Discussion and Future Perspectives
This compound (Trimecaine) remains a clinically useful local anesthetic due to its established efficacy and safety profile for specific applications. However, its non-selective nature means it is associated with a broader range of potential side effects compared to the targeted approach of novel sodium channel blockers.
The development of subtype-selective inhibitors, particularly for Nav1.7 and Nav1.8, represents a significant advancement in the field of pain therapeutics. The high potency and selectivity of these emerging compounds hold the promise of providing effective analgesia with an improved safety margin, potentially addressing the significant unmet medical need in chronic pain management and reducing the reliance on opioids.
For researchers, the key takeaway is the importance of subtype selectivity in the design of new sodium channel blockers. While Trimecaine serves as a useful benchmark for non-selective local anesthesia, the future of sodium channel modulation lies in the development of precisely targeted therapies. Further research to fully characterize the subtype selectivity profile of older drugs like Trimecaine could also provide valuable insights for the development of new chemical entities with optimized therapeutic windows.
References
- 1. Trimecaine - Wikipedia [en.wikipedia.org]
- 2. Trimecaine hydrochloride | 1027-14-1 | FT28512 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of Specific Roles of Sodium Channel Subtypes in Regional Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [A comparative analysis of the efficacy of trimecaine, lidocaine and bupivacaine for a prolonged brachial plexus block] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Independent Replication of Published Findings: A Comparative Guide to 2-(Diethylamino)-N-mesitylacetamide hydrochloride (Trimecaine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, also known as Trimecaine, against commonly used local anesthetics, Lidocaine and Bupivacaine. While direct independent replication studies for specific published findings on Trimecaine are scarce in publicly available literature, this document aims to provide an objective comparison based on existing experimental data, focusing on the mechanism of action, pharmacokinetic properties, and clinical efficacy.
Executive Summary
Trimecaine is an amide-type local anesthetic with a mechanism of action similar to other drugs in its class: the blockade of voltage-gated sodium channels. Structurally, it is closely related to Lidocaine. Clinical data suggests that Trimecaine has a shorter duration of action compared to Bupivacaine and a slightly shorter or comparable duration to Lidocaine. A significant gap in the current literature is the lack of in-vitro studies providing specific inhibitory concentrations (IC50 values) of Trimecaine on various voltage-gated sodium channel subtypes, which limits a direct quantitative comparison of potency at the molecular level with more extensively studied anesthetics like Lidocaine and Bupivacaine.
Data Presentation: Comparative Performance
The following tables summarize key quantitative data for Trimecaine and its alternatives. Due to the limited availability of specific in-vitro data for Trimecaine, data for the structurally similar Lidocaine is presented for comparative purposes.
Table 1: In-Vivo Anesthetic Properties
| Parameter | Trimecaine | Lidocaine | Bupivacaine |
| Onset of Action | ~15 minutes[1] | 10-20 minutes | 15-30 minutes |
| Duration of Action (Brachial Plexus Block) | 130.0 ± 1.3 minutes[2][3] | 161.4 ± 2.6 minutes[2][3] | 375.7 ± 22.7 minutes[2][3] |
| Biological Half-life | ~90 minutes[1][2] | 1.5-2 hours | 2.7-3.5 hours |
Table 2: In-Vitro Inhibitory Activity on Voltage-Gated Sodium Channels (IC50 values)
| Nav Subtype | Lidocaine (µM) | Bupivacaine (µM) |
| Nav1.5 (cardiac) | 20 (adult), 17 (neonatal)[4] | 1 (adult), 3 (neonatal)[4], 4.51[1][5] |
| Nav1.7 (pain signaling) | Not specified, but differential effects observed compared to Nav1.8[6] | Not specified |
| Neuronal (ND7/23 cells) | Not specified | 178 ± 8[2][7] |
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
Local anesthetics like Trimecaine exert their effects by blocking the propagation of action potentials in nerve fibers. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane.[8][9] The binding of the local anesthetic to its receptor site within the pore of the sodium channel stabilizes the channel in its inactivated state, preventing the conformational changes necessary for ion conduction.[8] This state-dependent binding results in a more pronounced block in rapidly firing neurons, a characteristic known as use-dependent block.[7]
Signaling pathway of Trimecaine's blockade of voltage-gated sodium channels.
Experimental Protocols
Quantification of Trimecaine in Plasma by HPLC
This protocol outlines a method for determining the concentration of Trimecaine in plasma samples, which is crucial for pharmacokinetic studies.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 200 µL of 1 M NaOH to alkalize the sample.
-
Add 5 mL of an organic solvent (e.g., diethyl ether or a mixture of hexane and isoamyl alcohol) and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 40:60 v/v), pH adjusted to 7.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of Trimecaine.
-
Determine the concentration of Trimecaine in the plasma samples by comparing the peak area ratio of Trimecaine to the internal standard against the calibration curve.
-
In-Vivo Assessment of Anesthetic Efficacy (Rodent Sciatic Nerve Block Model)
This protocol describes a common in-vivo method to evaluate the efficacy and duration of action of local anesthetics.
-
Animal Preparation:
-
Anesthetize a rodent (e.g., rat or guinea pig) with a general anesthetic.
-
Isolate the sciatic nerve in the thigh region.
-
-
Drug Administration:
-
Inject a standardized volume and concentration of the local anesthetic solution (Trimecaine, Lidocaine, or Bupivacaine) directly around the exposed sciatic nerve.
-
-
Efficacy Assessment (Motor Block):
-
At regular intervals, apply a stimulus (e.g., a small electrical current) to the nerve proximal to the injection site.
-
Monitor the motor response (e.g., paw withdrawal) to assess the degree of nerve block. The absence of a motor response indicates a successful block.
-
-
Duration of Action:
-
Continue monitoring the motor response until it returns to baseline levels. The time from the onset of the block to the return of the motor response is recorded as the duration of action.
-
Experimental workflow for in-vivo assessment of local anesthetic efficacy.
In-Vitro Characterization of Sodium Channel Block (Patch-Clamp Electrophysiology)
This protocol is the gold standard for quantifying the inhibitory effects of a compound on specific ion channel subtypes.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express the sodium channel of interest.
-
Transfect the cells with a plasmid encoding the specific voltage-gated sodium channel subtype (e.g., Nav1.5, Nav1.7).
-
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record sodium currents from single transfected cells.
-
Apply a voltage protocol to elicit sodium currents.
-
Perfuse the cells with a control solution and then with solutions containing increasing concentrations of the local anesthetic.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude at each drug concentration.
-
Calculate the percentage of current inhibition.
-
Plot the percentage of inhibition against the drug concentration and fit the data with the Hill equation to determine the IC50 value.
-
Conclusion and Future Directions
Trimecaine is an effective local anesthetic with a pharmacokinetic profile similar to Lidocaine, though with a potentially shorter duration of action. The primary mechanism of action for Trimecaine, like other amide local anesthetics, is the blockade of voltage-gated sodium channels. However, a significant limitation in the current body of research is the absence of direct, independent replication studies for many of its published findings and a lack of in-vitro data on its potency against specific sodium channel subtypes.
Future research should focus on:
-
Independent Replication: Conducting rigorous, independent studies to replicate key published findings on the efficacy and safety of Trimecaine.
-
In-Vitro Potency: Determining the IC50 values of Trimecaine on a panel of voltage-gated sodium channel subtypes to allow for a direct quantitative comparison with other local anesthetics.
-
Comparative Clinical Trials: Performing well-controlled, double-blind clinical trials to further elucidate the comparative efficacy and safety profile of Trimecaine in various clinical applications.
Such studies would provide a more complete and independently validated understanding of Trimecaine's pharmacological profile, aiding researchers and clinicians in making informed decisions about its use and in the development of new, improved local anesthetics.
References
- 1. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Voltage-Gated Na+ Channels by Bupivacaine Is Enhanced by the Adjuvants Buprenorphine, Ketamine, and Clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rapm.bmj.com [rapm.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-(Diethylamino)-N-mesitylacetamide Hydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Diethylamino)-N-mesitylacetamide hydrochloride, a compound structurally related to lidocaine. Adherence to these guidelines is paramount to ensure compliance with regulatory standards and to mitigate potential hazards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not located, the safety protocols for the closely related lidocaine hydrochloride should be followed as a conservative measure.
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear appropriate PPE to prevent exposure.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dusts or aerosols are generated. | Minimizes inhalation of the compound. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local environmental regulations.[1][2] Improper disposal, such as flushing down the drain, is prohibited as it can lead to environmental contamination.[3][4]
-
Waste Characterization: The first step is to determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[1][3][5] This involves checking if the compound is listed on the EPA's P- or U-lists of hazardous chemicals or if it exhibits characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[6]
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[2]
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]
-
-
Spill Management:
-
Packaging and Labeling for Disposal:
-
Storage:
-
Final Disposal:
III. Regulatory Framework
The disposal of pharmaceutical waste is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA).[4] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations to avoid significant penalties.[6]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for 2-(Diethylamino)-N-mesitylacetamide HCl.
References
- 1. aksci.com [aksci.com]
- 2. stevens.ca [stevens.ca]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
